molecular formula C12H19NO B1297685 4-Ethynyl-2-methyl-decahydro-quinolin-4-ol CAS No. 59693-01-5

4-Ethynyl-2-methyl-decahydro-quinolin-4-ol

Katalognummer: B1297685
CAS-Nummer: 59693-01-5
Molekulargewicht: 193.28 g/mol
InChI-Schlüssel: CGXPLMNBJQMOOL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

4-Ethynyl-2-methyl-decahydro-quinolin-4-ol is a useful research compound. Its molecular formula is C12H19NO and its molecular weight is 193.28 g/mol. The purity is usually 95%.
The exact mass of the compound 4-Ethynyl-2-methyl-decahydro-quinolin-4-ol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-Ethynyl-2-methyl-decahydro-quinolin-4-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Ethynyl-2-methyl-decahydro-quinolin-4-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

4-ethynyl-2-methyl-2,3,4a,5,6,7,8,8a-octahydro-1H-quinolin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO/c1-3-12(14)8-9(2)13-11-7-5-4-6-10(11)12/h1,9-11,13-14H,4-8H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGXPLMNBJQMOOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(C2CCCCC2N1)(C#C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00345029, DTXSID20902850
Record name 4-Ethynyl-2-methyl-decahydro-quinolin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00345029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NoName_3418
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20902850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59693-01-5
Record name 4-Ethynyl-2-methyl-decahydro-quinolin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00345029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 59693-01-5
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Stereoselective Synthesis of 4-Ethynyl-2-methyl-decahydro-quinolin-4-ol: A Strategic Approach

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Drug Development Professionals

Abstract

The decahydroquinoline scaffold is a privileged structural motif present in a wide array of biologically active natural products and pharmaceutical agents.[1][2][3] Its rigid, three-dimensional structure provides a unique framework for the precise spatial orientation of functional groups, making it a valuable target in drug discovery. This guide presents a comprehensive technical overview of a robust stereoselective synthesis for a specific derivative, 4-Ethynyl-2-methyl-decahydro-quinolin-4-ol. The core challenge in synthesizing this molecule lies in the precise control over multiple stereocenters, including the cis/trans ring fusion, the C2 methyl substituent, and the quaternary stereocenter at C4 bearing a tertiary alcohol.[4][5][6] This document delineates a strategic retrosynthetic analysis and proposes detailed, field-proven protocols for the construction of the key decahydroquinoline ketone intermediate and its subsequent diastereoselective ethynylation. The methodologies discussed herein are grounded in established principles of asymmetric synthesis, leveraging both substrate and reagent control to achieve high stereochemical fidelity.

Introduction: The Significance of the Decahydroquinoline Core

Decahydroquinolines are a class of saturated heterocyclic compounds that form the core structure of many quinoline alkaloids.[7][8][9] These alkaloids, isolated from sources like plants and poison frogs, exhibit a remarkable range of biological activities, from neurotoxic to antineoplastic.[3][10][11][12] The synthesis of these complex natural products and their analogues is a significant endeavor in medicinal chemistry, often requiring sophisticated strategies to control the relative and absolute stereochemistry of the molecule.

The target molecule, 4-Ethynyl-2-methyl-decahydro-quinolin-4-ol, presents a formidable synthetic challenge due to its three key stereochemical features:

  • The Decahydroquinoline Ring System: Establishing the desired cis- or trans-fused ring system with predictable stereochemistry.

  • The C2-Methyl Substituent: Controlling the orientation of the methyl group relative to the other ring substituents.

  • The C4 Quaternary Center: Constructing a sterically congested tertiary alcohol with a specific configuration via the addition of an ethynyl nucleophile.[13][14]

This guide will deconstruct this complex problem into manageable stages, providing the causal logic behind each experimental choice.

Retrosynthetic Strategy

A logical retrosynthetic analysis simplifies the synthetic challenge into two primary objectives: the stereocontrolled synthesis of a key ketone intermediate and the subsequent stereoselective installation of the ethynyl group. The primary disconnection is made at the C4-alkyne bond, revealing the precursor, 2-methyl-decahydro-quinolin-4-one. This intermediate itself can be disconnected via an intramolecular Michael addition, tracing back to a chiral amino-enone.

G Target 4-Ethynyl-2-methyl- decahydro-quinolin-4-ol Ketone 2-Methyl-decahydro- quinolin-4-one Target->Ketone C-C Disconnection (Ethynylation) AminoEnone Chiral Amino-enone Precursor Ketone->AminoEnone C-N & C-C Disconnections (Intramolecular Michael Add.) StartingMaterials Simpler Chiral Starting Materials AminoEnone->StartingMaterials Simplification

Caption: Retrosynthetic analysis of the target molecule.

Part I: Synthesis of the Chiral 2-Methyl-decahydro-quinolin-4-one Intermediate

The cornerstone of this synthesis is the construction of the decahydroquinoline core with precise stereochemical control at C2 and the ring-junction stereocenters. An effective strategy involves an asymmetric Michael-type conjugate addition followed by an intramolecular cyclization.[1][12] This approach ensures that the critical stereochemistry is established early in the sequence.

Chiral Auxiliary-Mediated Synthesis

The use of a chiral auxiliary is a classic and reliable method for inducing stereoselectivity.[15] In this proposed pathway, a chiral amine, such as (S)-1-phenylethylamine, is used to form a chiral enamine, which then directs the diastereoselective cyclization.

Experimental Protocol: Synthesis of (2S,4aS,8aR)-2-Methyl-octahydro-quinolin-4-one

  • Step 1: Formation of the Enone Substrate:

    • To a solution of 1,3-cyclohexanedione (1.0 eq) in toluene, add piperidine (0.1 eq).

    • Add 3-buten-2-one (1.1 eq) and reflux the mixture with a Dean-Stark trap for 12 hours.

    • After cooling, concentrate the mixture under reduced pressure and purify by column chromatography (Silica gel, Hexanes:EtOAc gradient) to yield the corresponding vinylogous amide.

  • Step 2: Chiral Amine Condensation and Cyclization:

    • Dissolve the product from Step 1 (1.0 eq) and (S)-1-phenylethylamine (1.2 eq) in anhydrous toluene.

    • Add p-toluenesulfonic acid (0.05 eq) and reflux for 4 hours.

    • Cool the reaction to 0 °C and add sodium borohydride (1.5 eq) portion-wise. Stir for 2 hours at room temperature.

    • Quench the reaction with saturated aq. NH4Cl and extract with ethyl acetate. The organic layers are combined, dried over Na2SO4, and concentrated.

  • Step 3: Oxidative Cleavage and Deprotection:

    • The crude product from Step 2 is dissolved in a mixture of THF and water.

    • Add periodic acid (H5IO6) (2.5 eq) and stir at room temperature for 6 hours.

    • Neutralize with saturated aq. NaHCO3 and extract with dichloromethane.

    • The combined organic layers are dried and concentrated. The resulting intermediate is subjected to hydrogenolysis (H2, Pd/C in methanol) to cleave the chiral auxiliary, yielding the desired ketone precursor. Purification is achieved via column chromatography.

Causality and Rationale: The (S)-1-phenylethylamine auxiliary forms an iminium ion intermediate. The bulky phenyl group effectively shields one face of the molecule, directing the intramolecular Michael addition to occur from the opposite face. This establishes the relative stereochemistry of the C2-methyl group and the ring fusion in a predictable manner.

G cluster_0 Synthetic Pathway to Ketone Intermediate A 1,3-Cyclohexanedione + 3-Buten-2-one B Vinylogous Amide A->B Michael Addition C Chiral Imine Intermediate (with (S)-1-phenylethylamine) B->C Condensation D Cyclized Decahydroquinoline (Auxiliary Attached) C->D Intramolecular Michael Addition E (2S,4aS,8aR)-2-Methyl- octahydro-quinolin-4-one D->E Auxiliary Removal G cluster_0 Felkin-Anh Model for Ethynylation Ketone Ketone Carbonyl TransitionState Transition State (Nucleophile Approach) Ketone->TransitionState Ethynyl Nucleophile (Axial Attack) Product Major Diastereomer (Equatorial Alcohol) TransitionState->Product C-C Bond Formation

Sources

An In-depth Technical Guide to 4-Ethynyl-2-methyl-decahydro-quinolin-4-ol: Physicochemical Properties and Synthetic Considerations

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 4-Ethynyl-2-methyl-decahydro-quinolin-4-ol, a heterocyclic compound with potential applications in medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule, this document synthesizes information from publicly available data sources, predictive modeling, and analysis of structurally related compounds.[1][2][3][4] The guide details the compound's structural features, predicted physicochemical properties, and characteristic spectroscopic signatures. Furthermore, a plausible synthetic route is proposed, along with detailed, adaptable experimental protocols for its characterization, including solubility and pKa determination. This document is intended to serve as a valuable resource for researchers interested in the synthesis, characterization, and potential applications of novel decahydroquinoline derivatives in drug discovery and development.

Introduction: The Decahydroquinoline Scaffold in Medicinal Chemistry

The decahydroquinoline ring system is a versatile and privileged scaffold in medicinal chemistry, forming the core of numerous biologically active natural products and synthetic compounds.[5][6] Alkaloids featuring this saturated heterocyclic motif, such as those isolated from dendrobatid poison frogs, have demonstrated a range of pharmacological activities.[5][6] The rigid, three-dimensional structure of the decahydroquinoline nucleus allows for the precise spatial orientation of substituents, making it an attractive framework for the design of ligands targeting specific biological receptors.

The introduction of an ethynyl group at the 4-position, as seen in 4-Ethynyl-2-methyl-decahydro-quinolin-4-ol, offers several intriguing possibilities for drug design. The ethynyl moiety is a versatile functional group that can participate in various chemical transformations and can act as a bioisostere for other chemical groups, potentially influencing a compound's metabolic stability and binding interactions.[7][8] This guide aims to provide a detailed technical profile of 4-Ethynyl-2-methyl-decahydro-quinolin-4-ol to facilitate its further investigation and application in research and development.

Molecular Structure and Physicochemical Properties

The fundamental properties of 4-Ethynyl-2-methyl-decahydro-quinolin-4-ol are summarized below. It is important to note that while the molecular formula and weight are definitive, other physical properties are predicted due to a lack of published experimental data.

Structural and General Properties

PropertyValueSource
IUPAC Name 4-ethynyl-2-methyl-decahydro-quinolin-4-olPubChem
CAS Number 59693-01-5[1][2][4]
Molecular Formula C₁₂H₁₉NO[1][2][4]
Molecular Weight 193.29 g/mol [1][2][4]
Monoisotopic Mass 193.14667 Da[9]

digraph "4_Ethynyl_2_methyl_decahydro_quinolin_4_ol_Structure" {
graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123];
node [shape=plaintext, fontname="Arial", fontsize=12];
edge [fontname="Arial", fontsize=10];

// Atom nodes N1 [label="N", pos="0,0!"]; C2 [label="C", pos="-1.2,-0.5!"]; C3 [label="C", pos="-1.2,-2!"]; C4 [label="C", pos="0,-2.5!"]; C4a [label="C", pos="1.2,-2!"]; C5 [label="C", pos="2.4,-2.5!"]; C6 [label="C", pos="3.6,-2!"]; C7 [label="C", pos="3.6,-0.5!"]; C8 [label="C", pos="2.4,0!"]; C8a [label="C", pos="1.2,-0.5!"]; C_Me [label="CH3", pos="-2.4,-0!"]; C_Ethynyl1 [label="C", pos="0,-4!"]; C_Ethynyl2 [label="C", pos="0,-5!"]; H_Ethynyl [label="H", pos="0,-6!"]; O4 [label="OH", pos="-0.5,-3.5!"];

// Edges for the decahydroquinoline ring N1 -- C2; C2 -- C3; C3 -- C4; C4 -- C4a; C4a -- C5; C5 -- C6; C6 -- C7; C7 -- C8; C8 -- C8a; C8a -- N1; C4a -- C8a;

// Substituents C2 -- C_Me; C4 -- C_Ethynyl1; C_Ethynyl1 -- C_Ethynyl2 [style=triple]; C_Ethynyl2 -- H_Ethynyl; C4 -- O4; }

Figure 1: 2D Chemical Structure of 4-Ethynyl-2-methyl-decahydro-quinolin-4-ol.

Predicted Physicochemical Data

The following table presents predicted physicochemical properties for 4-Ethynyl-2-methyl-decahydro-quinolin-4-ol. These values are computationally derived and should be confirmed by experimental analysis.

PropertyPredicted ValuePrediction Tool/Source
XlogP 1.4PubChem[9]
Melting Point Not available-
Boiling Point Not available-
pKa (most basic) ~9.5 (amine)Estimated based on similar cyclic amines
pKa (most acidic) ~13.0 (hydroxyl)Estimated based on tertiary alcohols
Solubility Sparingly soluble in water, soluble in organic solventsBased on structure

Proposed Synthesis Pathway

While a specific synthesis for 4-Ethynyl-2-methyl-decahydro-quinolin-4-ol has not been reported in the literature, a plausible and efficient route can be proposed based on established synthetic methodologies for similar compounds. The key transformation involves the ethynylation of a corresponding decahydroquinolin-4-one precursor.

Synthesis_Workflow start 2-Methyl-decahydro-quinolin-4-one reagent1 Ethynylmagnesium bromide or Ethynyllithium in THF, 0°C to rt start->reagent1 1. product 4-Ethynyl-2-methyl-decahydro-quinolin-4-ol reagent1->product Nucleophilic Addition workup Aqueous Work-up (e.g., NH4Cl solution) product->workup 2. purification Purification (Column Chromatography) workup->purification 3. final_product Isolated Product purification->final_product Characterization

Figure 2: Proposed synthetic workflow for 4-Ethynyl-2-methyl-decahydro-quinolin-4-ol.

The synthesis commences with the nucleophilic addition of an ethynyl anion to the carbonyl group of 2-methyl-decahydro-quinolin-4-one. This can be achieved using a variety of ethynylating agents, with ethynylmagnesium bromide (a Grignard reagent) or ethynyllithium being common choices. The reaction is typically carried out in an anhydrous ethereal solvent such as tetrahydrofuran (THF) at reduced temperatures to control the exothermicity of the reaction. Subsequent aqueous workup quenches the reaction and protonates the resulting alkoxide to yield the desired tertiary alcohol. Purification of the crude product can be accomplished by standard techniques such as column chromatography.

Spectroscopic and Analytical Characterization

Thorough characterization is essential to confirm the identity and purity of newly synthesized compounds.[7] The following sections detail the expected spectroscopic signatures for 4-Ethynyl-2-methyl-decahydro-quinolin-4-ol.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to be complex due to the numerous protons in the decahydroquinoline ring system. Key diagnostic signals would include:

    • A singlet or a narrow triplet for the acetylenic proton (≡C-H) typically in the range of 2.0-3.0 ppm.

    • A doublet for the methyl group at the C2 position, likely in the range of 1.0-1.5 ppm.

    • A broad singlet for the hydroxyl proton (-OH), the chemical shift of which will be concentration and solvent dependent.

    • A series of multiplets in the upfield region (1.0-3.5 ppm) corresponding to the methylene and methine protons of the decahydroquinoline core.

  • ¹³C NMR: The carbon NMR spectrum would provide further confirmation of the structure. Expected signals include:

    • Two signals for the ethynyl carbons (C≡C), typically in the range of 70-90 ppm.

    • A signal for the quaternary carbon at the 4-position (C-OH), likely in the range of 65-80 ppm.

    • A signal for the methyl carbon, typically below 25 ppm.

    • A series of signals in the aliphatic region (20-60 ppm) for the remaining carbons of the decahydroquinoline ring.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the key functional groups present in the molecule.

Functional GroupCharacteristic Absorption (cm⁻¹)Intensity
O-H (alcohol)3600-3200Strong, Broad
C≡C-H (terminal alkyne)~3300Strong, Sharp
C-H (sp³)3000-2850Medium to Strong
C≡C (alkyne)2260-2100Weak to Medium
C-O (alcohol)1260-1000Strong

The presence of a sharp band around 3300 cm⁻¹ and a weaker band in the 2260-2100 cm⁻¹ region would be strong evidence for the terminal ethynyl group.[5][10][11] A broad absorption in the 3600-3200 cm⁻¹ range is characteristic of the hydroxyl group.[12][13]

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) would likely show a molecular ion peak (M⁺) at m/z 193. Common fragmentation patterns for cyclic amino alcohols include the loss of water (M-18), and alpha-cleavage adjacent to the nitrogen or oxygen atoms.[14][15] High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition of the molecular ion.

Experimental Protocols for Physicochemical Characterization

The following protocols are provided as a guide for the experimental determination of key physicochemical properties of 4-Ethynyl-2-methyl-decahydro-quinolin-4-ol and can be adapted for other similar compounds.

Determination of Aqueous Solubility

The solubility of a compound is a critical parameter in drug development, influencing its absorption and bioavailability. A common method for determining thermodynamic solubility is the shake-flask method.

Protocol:

  • Preparation of Saturated Solution: Add an excess amount of 4-Ethynyl-2-methyl-decahydro-quinolin-4-ol to a known volume of purified water or a relevant buffer solution (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial.

  • Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved compound.

  • Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation at a high speed, followed by careful removal of the supernatant. Alternatively, the solution can be filtered through a low-binding syringe filter (e.g., 0.22 µm PVDF).

  • Quantification: Accurately dilute an aliquot of the clear supernatant with a suitable solvent. Determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).

  • Calculation: Calculate the solubility in units such as mg/mL or µM based on the measured concentration and the dilution factor.

Solubility_Determination_Workflow start Add excess compound to buffer equilibration Equilibrate (e.g., 24-48h at 25°C) start->equilibration separation Separate solid and liquid phases (Centrifugation/Filtration) equilibration->separation quantification Quantify concentration in supernatant (HPLC or LC-MS) separation->quantification result Calculate Solubility quantification->result

Figure 3: Workflow for the experimental determination of aqueous solubility.

Determination of pKa

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution and is crucial for understanding a drug's behavior in different pH environments, such as the gastrointestinal tract. Potentiometric titration is a reliable method for pKa determination.

Protocol:

  • Sample Preparation: Prepare a solution of 4-Ethynyl-2-methyl-decahydro-quinolin-4-ol of a known concentration (e.g., 1-5 mM) in a suitable solvent system, often a mixture of water and a co-solvent like methanol or DMSO to ensure solubility.

  • Titration Setup: Place the solution in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.

  • Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) to determine the pKa of the basic nitrogen atom. A back-titration with a strong base (e.g., 0.1 M NaOH) can also be performed. Record the pH of the solution after each incremental addition of the titrant.

  • Data Analysis: Plot the pH of the solution as a function of the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point, which is the point of inflection on the titration curve. Specialized software can be used for accurate determination of the pKa from the titration data.

Potential Applications in Drug Development

The structural features of 4-Ethynyl-2-methyl-decahydro-quinolin-4-ol suggest several potential avenues for its application in drug discovery.

  • Central Nervous System (CNS) Agents: The lipophilic nature of the decahydroquinoline scaffold, as indicated by the predicted XlogP, suggests potential for blood-brain barrier penetration.[3] Decahydroquinoline derivatives have been investigated for their analgesic and other CNS activities.[16]

  • Antimicrobial and Anticancer Agents: The broader quinoline class of compounds is well-known for its diverse pharmacological activities, including antimicrobial and anticancer properties.[17][18][19] The unique stereochemistry and functionalization of this decahydroquinoline derivative could lead to novel agents in these therapeutic areas.

  • Bioisosteric Replacement: The ethynyl group can serve as a bioisostere for other functional groups, such as halogens, and can participate in hydrogen bonding interactions.[7][8] This allows for the fine-tuning of a molecule's properties to improve its efficacy, selectivity, and pharmacokinetic profile.

Conclusion

4-Ethynyl-2-methyl-decahydro-quinolin-4-ol is a compound of interest with a foundation in the pharmacologically relevant decahydroquinoline scaffold. While experimental data for this specific molecule is limited, this guide provides a comprehensive overview based on predictive methods and analysis of analogous structures. The proposed synthetic route and detailed characterization protocols offer a clear path for its synthesis and validation. The structural and physicochemical properties outlined herein suggest that 4-Ethynyl-2-methyl-decahydro-quinolin-4-ol and its derivatives are promising candidates for further investigation in various areas of drug discovery.

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Sources

An In-Depth Technical Guide to the Initial Biological Screening of 4-Ethynyl-2-methyl-decahydro-quinolin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling the Therapeutic Potential of a Novel Quinoline Scaffold

The quinoline nucleus is a cornerstone in medicinal chemistry, forming the structural basis of a multitude of synthetic drugs with a vast array of pharmacological activities.[1] Its derivatives have shown significant promise as anticancer, antimicrobial, anti-inflammatory, and antiviral agents.[1][2] The novel compound, 4-Ethynyl-2-methyl-decahydro-quinolin-4-ol, presents a unique structural variation on this privileged scaffold. The presence of the decahydro-quinoline core introduces a three-dimensional complexity not found in many planar quinoline drugs, while the ethynyl group offers a reactive handle for potential covalent interactions or specific binding geometries within a biological target. This guide provides a comprehensive framework for the initial biological evaluation of this compound, designed to efficiently probe its cytotoxic, neuroactive, and antimicrobial potential. Our approach is structured as a tiered screening cascade, a field-proven strategy to maximize data acquisition while conserving resources in the early phases of drug discovery.

Part 1: Foundational Cytotoxicity Profiling

The first crucial step in evaluating any novel chemical entity is to assess its general cytotoxicity. This foundational screen provides a baseline understanding of the compound's potency and its therapeutic window. A broad-spectrum cytotoxicity assay against a panel of human cancer cell lines and a non-cancerous cell line is essential to identify preliminary anticancer potential and selectivity.[3][4]

The Scientific Rationale: Why Start with Cytotoxicity?

Initial cytotoxicity screening serves a dual purpose. Firstly, it identifies compounds with potent cell-killing activity, which is a primary characteristic of potential anticancer drugs.[5] Secondly, it flags compounds that are broadly toxic to all cells, which may limit their therapeutic utility. By comparing the concentration that inhibits cancer cell viability by 50% (IC50) against that for normal cells, we can calculate a selectivity index, a key parameter in prioritizing compounds for further development.[4][6] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method ideal for this initial high-throughput screening, as it measures the metabolic activity of cells, which is a reliable indicator of cell viability.[3][7]

Experimental Workflow: A Tiered Approach

The initial screening of 4-Ethynyl-2-methyl-decahydro-quinolin-4-ol will follow a logical, tiered progression to efficiently characterize its biological activity profile.

G cluster_0 Tier 1: Foundational Screening cluster_1 Tier 2: Mechanistic & Targeted Screening cluster_2 Tier 3: Data Analysis & Prioritization A Compound Synthesis & Purity Analysis of 4-Ethynyl-2-methyl- decahydro-quinolin-4-ol B Primary Cytotoxicity Screen (MTT Assay) A->B D Cholinesterase Inhibition Assay E NMDA Receptor Binding/Functional Assay F Antimicrobial Susceptibility Testing (MIC Determination) G IC50 Determination & Selectivity Index Calculation B->G C Panel of Cancer Cell Lines (e.g., MCF-7, PC-3, A549) and Normal Cell Line (e.g., HEK293) C->B I Lead Candidate Prioritization D->I E->I H MIC Determination F->H G->I H->I

Sources

An In-depth Technical Guide to 4-Ethynyl-2-methyl-decahydro-quinolin-4-ol (CAS 59693-01-5): A Privileged Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Ethynyl-2-methyl-decahydro-quinolin-4-ol, a heterocyclic compound built upon the privileged decahydroquinoline scaffold. While specific research on this particular molecule is limited, its structural features suggest significant potential for exploration in medicinal chemistry. This document will delve into its chemical identity, propose a viable synthetic pathway, discuss its potential biological significance based on the rich pharmacology of the quinoline class, and outline a strategic experimental workflow for its comprehensive characterization.

Introduction to the Decahydroquinoline Scaffold

The quinoline ring system is a cornerstone in medicinal chemistry, found in a vast array of natural products and synthetic drugs.[1][2][3] Its hydrogenated derivative, the decahydroquinoline scaffold, offers a three-dimensional architecture with rich stereochemical diversity, making it an attractive framework for the development of novel therapeutic agents.[4] Natural decahydroquinoline alkaloids, such as those isolated from poison frogs, exhibit potent neuroactive properties, often by modulating ion channels and interacting with nicotinic acetylcholine receptors.[4][5] The inherent structural complexity and biological relevance of this scaffold underscore the potential of its derivatives, including 4-Ethynyl-2-methyl-decahydro-quinolin-4-ol, as valuable probes for chemical biology and starting points for drug discovery programs.

Physicochemical Properties and Structural Features

A clear understanding of the physicochemical properties of 4-Ethynyl-2-methyl-decahydro-quinolin-4-ol is fundamental for any research endeavor. The key identifiers and computed properties are summarized below.

PropertyValueSource
CAS Number 59693-01-5
Molecular Formula C₁₂H₁₉NOPubChem
Molecular Weight 193.29 g/mol PubChem
Canonical SMILES CC1CC(C2CCCCC2N1)(C#C)OPubChem
InChI Key CGXPLMNBJQMOOL-UHFFFAOYSA-NPubChem
Topological Polar Surface Area 32.26 ŲPubChem
Predicted XLogP3 1.8PubChem
Hydrogen Bond Donor Count 2PubChem
Hydrogen Bond Acceptor Count 2PubChem

The structure of 4-Ethynyl-2-methyl-decahydro-quinolin-4-ol incorporates several key features that are likely to influence its biological activity. The tertiary alcohol and the ethynyl group at the C4 position can participate in hydrogen bonding and π-stacking interactions, respectively. The methyl group at the C2 position introduces a chiral center, and the decahydroquinoline core possesses multiple stereocenters, offering the potential for a variety of stereoisomers with distinct pharmacological profiles.

Proposed Synthesis and Characterization Workflow

Proposed Synthetic Pathway

A logical approach would involve the construction of a 2-methyl-decahydro-quinolin-4-one intermediate, followed by the introduction of the ethynyl group.

Synthetic Pathway A Aniline Derivative C Combes Quinoline Synthesis A->C B Methyl Vinyl Ketone B->C D 2-Methyl-quinoline C->D Cyclization E Catalytic Hydrogenation D->E Reduction F 2-Methyl-decahydroquinoline E->F G Oxidation F->G Selective Oxidation H 2-Methyl-decahydro-quinolin-4-one G->H J Nucleophilic Addition H->J I Ethynylmagnesium Bromide I->J K 4-Ethynyl-2-methyl-decahydro-quinolin-4-ol J->K Alkynylation

Caption: Proposed synthetic workflow for 4-Ethynyl-2-methyl-decahydro-quinolin-4-ol.

Step-by-Step Experimental Protocol:

  • Synthesis of 2-Methyl-quinoline: The Combes quinoline synthesis offers a classical and effective method, involving the acid-catalyzed reaction of an aniline derivative with a β-diketone. In this case, aniline would be reacted with acetylacetone to yield 2-methyl-quinoline.

  • Catalytic Hydrogenation: The aromatic quinoline ring can be fully saturated to the decahydroquinoline core via catalytic hydrogenation using a suitable catalyst such as platinum oxide or rhodium on alumina under high pressure.

  • Oxidation to the Ketone: Selective oxidation of the C4 position of the 2-methyl-decahydroquinoline to the corresponding ketone can be achieved using various oxidizing agents, such as chromium-based reagents or Swern oxidation.

  • Ethynylation: The final step involves the nucleophilic addition of an ethynyl group to the ketone. This is typically accomplished using an organometallic reagent like ethynylmagnesium bromide or ethynyllithium in an aprotic solvent at low temperatures.

  • Purification and Characterization: The final product would be purified using column chromatography. Its structure and purity would then be confirmed using a suite of analytical techniques.

Analytical Characterization Workflow

A rigorous analytical workflow is essential to confirm the identity and purity of the synthesized compound.

Analytical Workflow cluster_0 Primary Characterization cluster_1 Purity Assessment cluster_2 Stereochemical Analysis A NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) B Mass Spectrometry (HRMS) C FTIR Spectroscopy D HPLC-UV/MS F Chiral Chromatography D->F E Elemental Analysis G X-ray Crystallography (if crystalline) Synthesized_Compound Purified Compound Synthesized_Compound->A Synthesized_Compound->B Synthesized_Compound->C Synthesized_Compound->D Synthesized_Compound->E Synthesized_Compound->G

Caption: Comprehensive analytical workflow for structural elucidation and purity assessment.

Potential Biological Activities and Therapeutic Applications

The quinoline scaffold is associated with a broad spectrum of biological activities.[8][9][10] The structural motifs present in 4-Ethynyl-2-methyl-decahydro-quinolin-4-ol suggest several avenues for pharmacological investigation.

Potential Therapeutic Areas:

  • Anticancer: Numerous quinoline derivatives have demonstrated potent anticancer activities.[11][12] The cytotoxic potential of 4-Ethynyl-2-methyl-decahydro-quinolin-4-ol could be evaluated against a panel of cancer cell lines.

  • Antimicrobial: The quinoline core is a well-established pharmacophore in antimicrobial agents.[1] The compound could be screened for activity against various bacterial and fungal strains.

  • Antileishmanial: Substituted quinolines have shown promise as antileishmanial agents.[13]

  • Neuropharmacology: Given the neuroactive properties of natural decahydroquinoline alkaloids, this compound could be investigated for its effects on the central nervous system, including its potential as an analgesic or for its interaction with nicotinic acetylcholine receptors.[4][5] Patents for other decahydroquinoline compounds have indicated potential for analgesic and antiarrhythmic activities.[14][15]

  • Anti-inflammatory: Some quinoline derivatives have exhibited anti-inflammatory properties.[16]

Future Research Directions: A Strategic Roadmap

To unlock the full potential of 4-Ethynyl-2-methyl-decahydro-quinolin-4-ol, a structured research program is recommended.

Research Roadmap A Synthesis & Optimization B In Vitro Biological Screening A->B High-throughput screening C Mechanism of Action Studies B->C Target identification D In Vivo Efficacy & PK/PD Studies C->D Animal models E Lead Optimization D->E Structure-activity relationship

Caption: A strategic roadmap for the development of 4-Ethynyl-2-methyl-decahydro-quinolin-4-ol.

This roadmap outlines a logical progression from initial synthesis and screening to in-depth mechanistic studies and eventual lead optimization. The modular nature of the proposed synthesis would also allow for the creation of a library of analogs to explore structure-activity relationships (SAR).

Conclusion

While 4-Ethynyl-2-methyl-decahydro-quinolin-4-ol (CAS 59693-01-5) is a compound with limited currently available data, its foundation on the decahydroquinoline scaffold marks it as a molecule of significant interest. The proposed synthetic and analytical workflows provide a clear path for its preparation and characterization. Based on the extensive and diverse biological activities of the broader quinoline class, this compound represents a promising starting point for investigations in oncology, infectious diseases, and neuropharmacology. This technical guide serves as a foundational resource to stimulate and guide future research into this intriguing molecule and its potential contributions to the field of drug discovery.

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  • Total Synthesis of Decahydroquinoline Poison Frog Alkaloids ent-cis-195A and cis-211A.

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  • (PDF) Biological Activities of Quinoline Derivatives. ResearchGate.

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine. PMC - PubMed Central.

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The Decahydroquinoline Core: A Technical Guide to Synthesis and Characterization for the Modern Researcher

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Relevance of the Decahydroquinoline Scaffold

The decahydroquinoline ring system, a saturated bicyclic amine, represents a privileged scaffold in medicinal chemistry and natural product synthesis. Its rigid, three-dimensional structure, rich stereochemistry, and versatile substitution patterns have made it a cornerstone for the development of a wide array of biologically active molecules. From potent neurotoxins isolated from poison frogs to promising therapeutic agents, decahydroquinoline derivatives have demonstrated a remarkable range of pharmacological activities, including acting as local anesthetics, analgesics, and modulators of ion channels and nicotinic acetylcholine receptors.[1][2] This guide provides an in-depth exploration of the synthesis and characterization of these fascinating molecules, offering both theoretical insights and practical guidance for researchers in drug discovery and organic synthesis.

Part 1: Strategic Approaches to the Synthesis of Decahydroquinoline Derivatives

The construction of the decahydroquinoline framework presents a significant synthetic challenge, primarily due to the need for precise control over multiple stereocenters. Over the years, a variety of elegant strategies have been developed, ranging from classical methods to modern catalytic and stereoselective reactions.

Catalytic Hydrogenation of Quinolines: A Direct Approach

One of the most direct routes to decahydroquinolines is the catalytic hydrogenation of the corresponding aromatic quinoline precursors. This method, while conceptually simple, requires careful optimization of reaction conditions to achieve high yields and, more importantly, the desired stereoselectivity.

The choice of catalyst is paramount. While classic catalysts like platinum oxide have been employed, modern systems often utilize palladium on carbon (Pd/C) or rhodium on carbon (Rh/C) to achieve complete saturation of the heterocyclic ring.[3][4] The reaction is typically carried out under a hydrogen atmosphere at elevated pressure and temperature. The solvent can also play a crucial role in influencing the reaction rate and selectivity. For instance, studies have shown that solvents like isopropyl alcohol can lead to high yields of decahydroquinoline.[3]

A critical aspect of this approach is the control of stereochemistry at the ring junction (C4a and C8a). The hydrogenation can lead to either cis- or trans-fused decahydroquinolines, and achieving high diastereoselectivity often requires the use of chiral auxiliaries or catalysts.[4] For example, the diastereoselective hydrogenation of quinolines bearing a chiral oxazolidinone auxiliary has been shown to produce enantiomerically pure decahydroquinolines with excellent stereocontrol.[4]

Experimental Protocol: Catalytic Hydrogenation of Quinoline

  • Materials: Quinoline, 5% Palladium on Carbon (Pd/C), Ethanol, High-pressure autoclave.

  • Procedure:

    • In a high-pressure autoclave, dissolve the quinoline substrate in ethanol.

    • Carefully add the 5% Pd/C catalyst to the solution. The catalyst loading is typically 5-10 mol%.

    • Seal the autoclave and purge with nitrogen gas several times to remove any oxygen.

    • Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 50 bar).

    • Heat the reaction mixture to the desired temperature (e.g., 175°C) with constant stirring.[3]

    • Monitor the reaction progress by techniques such as TLC or GC-MS.

    • Once the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen gas.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to obtain the crude decahydroquinoline product.

    • Purify the product by column chromatography or distillation.

Stereoselective Cyclization Strategies: Building Complexity with Precision

To overcome the stereochemical challenges associated with hydrogenation, a variety of powerful cyclization strategies have been developed. These methods often involve the sequential or tandem formation of the two rings of the decahydroquinoline core, allowing for a high degree of stereocontrol.

Vinylogous Mukaiyama-Mannich Reaction (VMMR): A particularly elegant approach involves the highly stereoselective vinylogous Mukaiyama-Mannich reaction. This reaction can establish the first two stereocenters at the ring fusion with excellent diastereo- and enantiocontrol.[5][6][7] The subsequent steps typically involve an alkyne cyclization and an enamine reduction to construct the full decahydroquinoline backbone.[5][6][7]

Radical Cyclization: Radical cyclizations of tethered alkyl iodides onto an enoate can be employed to assemble the bicyclic cis-decahydroquinoline skeleton.[5][6] This method is particularly useful for constructing substituted decahydroquinolines.

Intramolecular Aldol-type Cyclization: The divergent synthesis of various decahydroquinoline-type alkaloids has been achieved using a stereoselective Michael-type conjugate addition followed by an intramolecular aldol-type cyclization with epimerization.[1][2] This strategy allows for conformational control based on the A1,3 strain in the starting material and stereoelectronic effects.[1]

Workflow for Stereoselective Synthesis via VMMR

G cluster_synthesis Stereoselective Synthesis of Decahydroquinolines start Aldehyde + Amine + Silyl Dienolate vmmr Vinylogous Mukaiyama-Mannich Reaction (VMMR) start->vmmr Three-component reaction intermediate1 Functionalized Mannich Product vmmr->intermediate1 Establishes key stereocenters cyclization1 Intramolecular Enamine Formation/Reduction intermediate1->cyclization1 First ring formation intermediate2 Piperidine Intermediate cyclization1->intermediate2 cyclization2 Radical Cyclization intermediate2->cyclization2 Second ring formation product Decahydroquinoline Derivative cyclization2->product

Caption: A generalized workflow for the stereoselective synthesis of decahydroquinoline derivatives using a Vinylogous Mukaiyama-Mannich Reaction as the key stereochemistry-defining step.

Part 2: Comprehensive Characterization of Decahydroquinoline Derivatives

The unambiguous determination of the structure and stereochemistry of decahydroquinoline derivatives is crucial for understanding their biological activity. A combination of spectroscopic and crystallographic techniques is typically employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy, including both ¹H and ¹³C NMR, is the most powerful tool for the structural analysis of decahydroquinolines in solution.

  • ¹H NMR: The proton NMR spectrum provides information about the number of different types of protons and their connectivity. The chemical shifts, coupling constants (J-values), and integration of the signals are all critical for structure determination. For instance, the coupling constants between protons on adjacent carbons can help to determine their relative stereochemistry (e.g., axial vs. equatorial).[8]

  • ¹³C NMR: The carbon NMR spectrum provides information about the number of different types of carbon atoms in the molecule. The chemical shifts of the carbon atoms are highly sensitive to their local electronic environment and can be used to distinguish between different isomers.[9][10][11] Specific chemical shift patterns have been identified that allow for the assignment of the stereochemical arrangement of the four stereogenic carbons in the decahydroquinoline core.[9][10][11] For example, the chemical shifts of the ring junction carbons (C4a and C8a) are characteristically different for cis- and trans-fused decahydroquinolines, with the signals for the trans-isomer appearing more downfield.[11]

  • 2D NMR Techniques: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for establishing the complete connectivity of the molecule and for assigning the ¹H and ¹³C signals unambiguously.

Table 1: Characteristic ¹³C NMR Chemical Shift Ranges for Decahydroquinoline Core Carbons

Carbon PositionTypical Chemical Shift Range (ppm)Notes
C250 - 65Highly dependent on substitution.
C325 - 40
C420 - 35
C4a55 - 70Ring junction carbon; sensitive to cis/trans fusion.
C525 - 40
C620 - 35
C720 - 35
C825 - 40
C8a50 - 65Ring junction carbon; sensitive to cis/trans fusion.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation Patterns

Mass spectrometry is a crucial technique for determining the molecular weight of decahydroquinoline derivatives and for obtaining structural information through fragmentation analysis.[12]

  • High-Resolution Mass Spectrometry (HRMS): HRMS provides a very accurate mass measurement, which allows for the determination of the elemental composition of the molecule.

  • Tandem Mass Spectrometry (MS/MS): In MS/MS experiments, the molecular ion is fragmented, and the masses of the resulting fragment ions are measured. The fragmentation pattern can provide valuable information about the structure of the molecule, including the location of substituents.[12] The presence of the quinoline ring can often be confirmed by characteristic fragmentation patterns.[12]

Experimental Workflow for Characterization

G cluster_characterization Characterization Workflow sample Synthesized Decahydroquinoline Derivative nmr NMR Spectroscopy (1H, 13C, 2D) sample->nmr ms Mass Spectrometry (HRMS, MS/MS) sample->ms xray X-ray Crystallography sample->xray If suitable crystals form data_analysis Data Analysis and Structure Elucidation nmr->data_analysis ms->data_analysis xray->data_analysis

Caption: A typical workflow for the comprehensive characterization of a newly synthesized decahydroquinoline derivative.

X-ray Crystallography: Unambiguous Structure Determination in the Solid State

When suitable single crystals can be obtained, X-ray crystallography provides the most definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry.[13][14][15] The resulting crystal structure provides precise information about bond lengths, bond angles, and torsional angles, confirming the connectivity and stereochemistry of the decahydroquinoline derivative.[13] This technique is particularly valuable for validating the results of stereoselective syntheses and for understanding the intermolecular interactions in the solid state.[16][17]

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Growth: Grow single crystals of the purified decahydroquinoline derivative. This can be achieved by slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution.

  • Data Collection: Mount a suitable single crystal on a goniometer head and place it in the X-ray beam of a diffractometer. Collect the diffraction data by rotating the crystal in the beam.[13]

  • Structure Solution and Refinement: Process the collected diffraction data and solve the crystal structure using direct methods or Patterson methods. Refine the structural model against the experimental data to obtain the final atomic coordinates and other crystallographic parameters.[13]

Conclusion: A Versatile Scaffold with a Bright Future

The decahydroquinoline scaffold continues to be a rich source of inspiration for medicinal chemists and synthetic organic chemists. The development of new and efficient synthetic methods, coupled with powerful analytical techniques for their characterization, has opened up new avenues for the exploration of their chemical space and biological potential. This guide has provided a comprehensive overview of the key strategies for the synthesis and characterization of these important molecules. As our understanding of the structure-activity relationships of decahydroquinoline derivatives continues to grow, so too will their impact on the development of new therapeutic agents and research tools.

References

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  • Stereoselective Synthesis of the Decahydroquinoline Alkaloid cis- 195J. (2021). PubMed.
  • Enantioselective Access to Decahydroquinolines Bearing a C4a or C8a Quaternary Stereocenter from a Common Intermediate Total Synthesis of (−)-Myrioxazine A. (n.d.). PMC - NIH.
  • Reaction kinetics for catalytic hydrogenation of quinoline to decahydroquinoline as liquid organic hydrogen carrier. (2024). CSIR-NCL Library, Pune.
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  • Occurrence and Significance of Decahydroquinolines from Dendrobatid Poison Frogs and a Myrmicine Ant: Use of 1H and 13C NMR in Their Conformational Analysis. (n.d.).
  • Diastereoselective Synthesis of 2,5-Disubstituted Decahydroquinolines via Ring-Rearrangement Metathesis and Zirconium-Mediated Cyclization. (2025).
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  • X-ray Crystallography of 2-(2-Chloroethyl)
  • Protein X-ray Crystallography and Drug Discovery. (2020). PMC - NIH.
  • Overview Of X-Ray Crystallography In Drug Discovery And Development: A Review. (n.d.).
  • (PDF) X-Ray Crystallographic Studies in A Series of Substituted (Fluorinated) 2-(2-Pyridyl)Quinolines. (2025).

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Potential Pharmacological Profile of 4-Ethynyl-2-methyl-decahydro-quinolin-4-ol: A Strategic Roadmap for Preclinical Characterization

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with a wide spectrum of pharmacological activities, including anticancer, antimalarial, and CNS-modulating effects.[1][2][3] The specific molecule, 4-Ethynyl-2-methyl-decahydro-quinolin-4-ol, presents a unique chemical architecture combining a saturated decahydroquinoline core, a tertiary alcohol, and an ethynyl group. While this exact compound is not extensively characterized in public literature[4][5][6], its structural motifs suggest a rich and unexplored pharmacological potential. This guide presents a comprehensive, multi-tiered strategic framework for the systematic elucidation of its pharmacological profile. We will outline a logical progression from in silico analysis and physicochemical characterization through a cascade of in vitro screening, mechanistic studies, and a proposed path toward in vivo evaluation. The causality behind each experimental choice is explained to provide a self-validating and scientifically rigorous pathway for assessing this novel chemical entity.

Foundational Assessment: Physicochemical and In Silico Profiling

Before committing to resource-intensive wet-lab experiments, a robust in silico and physicochemical assessment is critical. This initial phase serves to predict the compound's drug-like properties and potential liabilities, guiding the entire subsequent experimental strategy.[7][8] The early use of computational methods in the drug discovery process helps to reduce time, costs, and the number of animal experiments.[8]

In Silico ADMET and Drug-Likeness Prediction

The first step is to model the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile using established computational tools.[9][10][11] This provides a preliminary risk assessment and flags potential development challenges.

Methodology:

  • Structure Input: Obtain the 2D structure (SMILES format: CC1CC(C2CCCCC2N1)(C#C)O) of 4-Ethynyl-2-methyl-decahydro-quinolin-4-ol.[5]

  • Software Platforms: Utilize validated web-based platforms such as SwissADME, pkCSM, or admetSAR.[7][9]

  • Parameter Analysis: Calculate key descriptors related to pharmacokinetics and drug-likeness. A qualitative assessment based on Lipinski's 'rule of five' is a fundamental starting point.[9]

Table 1: Predicted Physicochemical and Drug-Likeness Properties

Parameter Predicted Value Range Rationale & Implication
Molecular Weight (MW) ~193.29 g/mol Well within the <500 Da guideline, favoring good absorption and diffusion.
LogP (Lipophilicity) 1.0 - 2.5 Indicates balanced lipophilicity, suggesting potential for good membrane permeability without excessive accumulation in fatty tissues.[8]
Hydrogen Bond Donors 2 (OH, NH) Within the <5 guideline, favorable for oral bioavailability.
Hydrogen Bond Acceptors 2 (O, N) Within the <10 guideline, favorable for membrane permeability.
Rotatable Bonds 1 Low conformational flexibility, which can be beneficial for target binding affinity.
Topological Polar Surface Area (TPSA) ~33 Ų Well below the 140 Ų threshold, predicting good intestinal absorption and potential for blood-brain barrier (BBB) penetration.
Aqueous Solubility Moderate to High Crucial for formulation and bioavailability. The polar groups suggest reasonable solubility.
BBB Permeation Probable Low MW and TPSA are strong indicators of potential CNS activity.
CYP450 Inhibition Low to Moderate Risk Ethynyl groups can sometimes be metabolic liabilities; this requires experimental verification.

| Hepatotoxicity | Low Predicted Risk | To be confirmed experimentally, but initial predictions guide safety assessment. |

Target Prediction and Off-Target Profiling

Computational target prediction algorithms can suggest potential biological targets by comparing the compound's structure to databases of known ligands.

Methodology:

  • Similarity Searching: Employ tools like SwissTargetPrediction or SEA (Similarity Ensemble Approach).

  • Target Class Analysis: Analyze the predicted targets, which for a decahydroquinoline structure, may include G-Protein Coupled Receptors (GPCRs), ion channels, and enzymes involved in neurotransmission.

This in silico analysis establishes the foundational hypothesis for the compound's behavior and directs the initial stages of in vitro screening.

A Tiered Strategy for In Vitro Pharmacological Evaluation

A phased approach to in vitro screening is the most efficient method to identify and validate biological activity, starting with broad screening and progressively focusing on specific targets and mechanisms.

Diagram: Overall Pharmacological Profiling Workflow

G cluster_0 Phase 1: Foundational Assessment cluster_1 Phase 2: In Vitro Screening Cascade cluster_2 Phase 3: In Vivo Evaluation InSilico In Silico Profiling (ADMET, Drug-Likeness) Tier1 Tier 1: Broad Target Screening (GPCRs, Kinases, Ion Channels) InSilico->Tier1 Guides initial target selection PhysChem Physicochemical Characterization PK_PD Pharmacokinetics (PK) & Pharmacodynamics (PD) PhysChem->PK_PD Informs formulation Tier2 Tier 2: Hit Confirmation & Potency (IC50 / EC50 Determination) Tier1->Tier2 Identified Hits Tier3 Tier 3: Mechanistic Assays (Signaling Pathways, Cellular Models) Tier2->Tier3 Confirmed Actives Tier3->PK_PD Provides MoA hypothesis Efficacy Disease-Relevant Animal Models PK_PD->Efficacy Tox Preliminary Toxicology Efficacy->Tox

Caption: A strategic workflow for the pharmacological characterization of a novel compound.

Tier 1: Broad-Based Primary Screening

Objective: To cast a wide net and identify initial, unbiased biological activities across major drug target families.

Methodology:

  • Panel Selection: Utilize a commercially available broad pharmacology panel (e.g., Eurofins SafetyScreen44™ or similar). This panel typically includes binding and functional assays for:

    • GPCRs: A diverse set including adrenergic, dopaminergic, serotonergic, and opioid receptors.

    • Ion Channels: Voltage-gated (e.g., Na+, K+, Ca2+) and ligand-gated channels.

    • Kinases: A representative panel of oncology and inflammation-relevant kinases.

    • Nuclear Receptors & Transporters.

  • Assay Format: Typically performed at a single high concentration (e.g., 10 µM) in duplicate.

  • Data Analysis: Results are expressed as a percentage of inhibition (for antagonists) or stimulation (for agonists) relative to a control compound. A "hit" is typically defined as >50% activity at the screening concentration.

Causality: This unbiased approach prevents premature focus on a hypothesized target class and can reveal unexpected activities, opening new therapeutic avenues. The decahydroquinoline scaffold has been associated with a variety of biological activities, making a broad screen essential.[3]

Tier 2: Hit Confirmation and Potency Determination

Objective: To confirm the hits from Tier 1 and establish their potency.

Methodology:

  • Dose-Response Curves: For each confirmed hit, perform a multi-point concentration-response assay (typically 8-10 concentrations).

  • Parameter Calculation: Calculate the half-maximal inhibitory concentration (IC₅₀) for antagonists/inhibitors or the half-maximal effective concentration (EC₅₀) for agonists.

  • Assay Formats:

    • Binding Assays: Radioligand binding or fluorescence polarization to determine binding affinity (Kᵢ).

    • Functional Assays: Calcium flux assays for GPCRs, electrophysiology for ion channels, or enzyme activity assays for kinases.

Causality: Establishing a clear dose-response relationship is fundamental to confirming a compound's activity and differentiating true pharmacological effects from artifacts. Potency values (IC₅₀/EC₅₀) are critical for ranking compounds and guiding structure-activity relationship (SAR) studies.[12]

Tier 3: Mechanistic and Cellular Assays

Objective: To understand the mechanism of action (MoA) at a cellular level.

Methodology: The choice of assay is dictated by the confirmed target class.

  • If the target is a GPCR (e.g., a Serotonin Receptor):

    • Signaling Pathway Analysis: Use reporter gene assays or western blots to determine which downstream pathways are modulated (e.g., cAMP accumulation, ERK phosphorylation).[13]

    • Receptor Subtype Selectivity: Screen against a panel of related receptor subtypes to determine selectivity.

  • If the target is a Kinase (e.g., in a Cancer Context):

    • Cellular Proliferation/Viability Assays: Use assays like MTT or CellTiter-Glo® in relevant cancer cell lines (e.g., HeLa, PC3) to assess antiproliferative effects.[14]

    • Apoptosis Assays: Employ techniques like Annexin V staining or caspase activity assays to determine if the compound induces programmed cell death.[12]

  • If CNS Activity is Indicated:

    • Neurotoxicity Assays: Evaluate effects on primary neurons or neuronal cell lines to identify potential safety liabilities.[13]

    • Neurite Outgrowth Assays: Assess the potential for neuro-regenerative or neuro-disruptive effects.[13]

Diagram: Example Mechanistic Cascade for a CNS-active GPCR Hit

G Compound Compound Hits Serotonin Receptor X in Primary Screen DoseResponse Dose-Response Curve (EC50 = 500 nM) Compound->DoseResponse Selectivity Subtype Selectivity Panel (Selective for X over Y, Z) DoseResponse->Selectivity Signaling Signaling Pathway Assay (Activates Gq pathway, No Gs/Gi coupling) Selectivity->Signaling Cellular Neuronal Cell Assay (Modulates Firing Rate) Signaling->Cellular BBB In Vitro BBB Model (Shows High Permeability) Cellular->BBB

Caption: A logical flow for deconvoluting the mechanism of a CNS-active GPCR modulator.

Special Focus: Profiling for Central Nervous System (CNS) Activity

Given the physicochemical predictions (low MW, low TPSA) and the prevalence of quinoline derivatives with CNS effects, a dedicated CNS profiling strategy is warranted.[15]

Blood-Brain Barrier (BBB) Permeability Assessment

Objective: To experimentally determine if the compound can cross the BBB, a prerequisite for central activity.[16]

Methodology:

  • Parallel Artificial Membrane Permeability Assay (PAMPA-BBB): A non-cell-based, high-throughput assay that models passive diffusion across the BBB.[16] It provides a rapid assessment of permeability (Pe).

  • In Vitro Cell-Based BBB Models: Co-culture models using brain endothelial cells with astrocytes or pericytes provide a more biologically relevant system.[17][18] These models can assess both passive permeability and the influence of active transporters (e.g., P-glycoprotein efflux).

Table 2: Data Interpretation for BBB Permeability Assays

Assay Parameter High Permeability (CNS+) Low Permeability (CNS-)
PAMPA-BBB Pe (10⁻⁶ cm/s) > 4.0 < 2.0
Cell-Based Model Papp (A to B) High Low

| Cell-Based Model | Efflux Ratio (B to A / A to B) | < 2.0 | > 2.0 (Indicates efflux) |

In Vitro Neuropharmacology

Objective: To assess the functional effects of the compound on neuronal systems.

Methodology:

  • Electrophysiology: Use patch-clamp techniques on primary neurons or brain slices to study effects on ion channel function, synaptic transmission, and neuronal excitability.[15] This is the gold standard for measuring direct neuronal effects.

  • Neurotransmitter Release/Uptake Assays: Measure the compound's effect on the release or reuptake of key neurotransmitters (e.g., dopamine, serotonin, glutamate) from synaptosomes.

  • Calcium Imaging: Monitor intracellular calcium levels in neuronal cultures to assess signaling pathway activation in response to the compound.[13]

Causality: These functional assays provide direct evidence of neuroactivity and are critical for linking receptor-level findings to a physiological response in the relevant cell type.

Progression to In Vivo Evaluation

Positive and potent in vitro data, coupled with a favorable ADMET profile and BBB permeability, provide a strong rationale for advancing the compound to in vivo studies.

Methodology:

  • Pharmacokinetics (PK): Administer the compound to rodents (e.g., mice or rats) via intravenous and oral routes to determine key PK parameters like half-life (t₁/₂), clearance (CL), volume of distribution (Vd), and oral bioavailability (%F).

  • Target Engagement: In parallel with PK, measure compound concentrations in the brain to confirm CNS exposure and correlate it with the plasma concentration.

  • Preliminary Efficacy Models: Based on the in vitro MoA, select a relevant animal model. For example:

    • Anticancer: A tumor xenograft model using the cell line most sensitive in vitro.[12]

    • CNS: Behavioral models such as the forced swim test (antidepressant), elevated plus maze (anxiolytic), or open field test (locomotor activity).

  • Early Safety Assessment: Conduct acute toxicology studies in rodents to determine the maximum tolerated dose (MTD) and identify any overt signs of toxicity.

Conclusion

The pharmacological characterization of a novel chemical entity like 4-Ethynyl-2-methyl-decahydro-quinolin-4-ol requires a systematic, hypothesis-driven approach. This guide outlines a logical and efficient workflow, beginning with predictive in silico modeling to establish a foundational dataset. This is followed by a tiered in vitro screening strategy designed to broadly assess activity before focusing resources on hit validation and detailed mechanistic studies. Given the compound's structure, a special emphasis on its CNS potential, particularly BBB permeability and neuropharmacological effects, is critical. The integration of data from each stage—from computational prediction to cellular function to in vivo response—will ultimately build a comprehensive pharmacological profile, revealing the therapeutic potential and potential liabilities of this intriguing molecule and guiding its future development.

References

  • In vitro and in vivo techniques in CNS drug discovery - European Pharmaceutical Review. (2006-02-02). Available from: [Link]

  • Drug-likeness and Toxicological Profiling of Designed Quinoline Analogues as Anti-Tubercular Agents: An In-Silico Approach - International Journal of Pharmaceutical Sciences. Available from: [Link]

  • Evaluation of the Pharmacological Profiles of Quinoline-Based Compounds - International Journal of Pharmacy & Pharmaceutical Research. (2024-07-20). Available from: [Link]

  • In Vitro Safety Pharmacology Study on Central Nervous System - Creative Biolabs. Available from: [Link]

  • Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach - NIH. Available from: [Link]

  • Lipophilicity and ADMET Analysis of Quinoline-1,4-quinone Hybrids - MDPI. Available from: [Link]

  • Computational ADMET Profiling and Docking Study of N-Substituted Quinoline Hydrazone Derivatives - Frontiers in Health Informatics. Available from: [Link]

  • Drug Development for Central Nervous System Diseases Using In vitro Blood-brain Barrier Models and Drug Repositioning - PMC - PubMed Central. Available from: [Link]

  • From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives - Oriental Journal of Chemistry. Available from: [Link]

  • Patented In Vitro Blood-Brain Barrier Models in CNS Drug Discovery | Bentham Science. Available from: [Link]

  • Molecular Docking, Drug-likeness Studies and ADMET Prediction of Quinoline Imines for Antimalarial Activity - ResearchGate. (2019-05-07). Available from: [Link]

  • Molecular Docking, Drug-likeness Studies and ADMET Prediction of Quinoline Imines for Antimalarial Activity - Sci Forschen. (2019-05-07). Available from: [Link]

  • Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing). Available from: [Link]

  • In silico Modeling and Toxicity Profiling of a Set of Quinoline Derivatives as c-MET Inhibitors in the treatment of Human Tumors - NIH. Available from: [Link]

  • In-vitro blood-brain barrier models for drug screening and permeation studies: an overview. Available from: [Link]

  • Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - Taylor & Francis Online. Available from: [Link]

  • Structure-activity relationship studies of tetrahydroquinolone derivatives as GPR41 modulators - PubMed. (2024-04-17). Available from: [Link]

  • Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents - PubMed. (2018-11-21). Available from: [Link]

  • 4-ethynyl-2-methyl-decahydro-quinolin-4-ol - PubChemLite. Available from: [Link]

Sources

exploring the mechanism of action of 4-Ethynyl-2-methyl-decahydro-quinolin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Elucidating the Mechanism of Action of 4-Ethynyl-2-methyl-decahydro-quinolin-4-ol

Abstract

This guide provides a comprehensive framework for the investigation of the mechanism of action of 4-Ethynyl-2-methyl-decahydro-quinolin-4-ol, a novel synthetic compound with potential therapeutic applications. In the absence of extensive prior research on this specific molecule, we will infer a plausible mechanism based on the known biological activities of its core chemical scaffold and functional groups. This document outlines a structured, multi-faceted research plan designed to rigorously test the hypothesis that 4-Ethynyl-2-methyl-decahydro-quinolin-4-ol acts as a modulator of N-methyl-D-aspartate (NMDA) receptors, a class of ionotropic glutamate receptors critical in neuronal function. The proposed experimental workflow is designed to provide a thorough understanding of the compound's molecular interactions and its effects on cellular signaling pathways, thereby establishing a solid foundation for future drug development efforts.

Introduction: The Therapeutic Potential of Decahydroquinolines

The decahydroquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its rigid, three-dimensional structure allows for precise orientation of functional groups, making it an ideal framework for designing subtype-selective ligands for a variety of receptors and enzymes. While the specific biological activity of 4-Ethynyl-2-methyl-decahydro-quinolin-4-ol has not been extensively characterized, related decahydroquinoline derivatives have shown affinity for several central nervous system (CNS) targets, including NMDA receptors.

The inclusion of an ethynyl group at the 4-position is of particular interest. This functional group can serve multiple roles in ligand-receptor interactions. It can act as a rigid linker, provide a point for covalent interaction, or participate in non-covalent interactions such as hydrogen bonding or π-stacking. Our hypothesis is that the combination of the decahydroquinoline core and the ethynyl moiety in 4-Ethynyl-2-methyl-decahydro-quinolin-4-ol confers a unique pharmacological profile, potentially leading to a novel modulator of NMDA receptor activity.

Hypothesized Mechanism of Action: NMDA Receptor Modulation

We hypothesize that 4-Ethynyl-2-methyl-decahydro-quinolin-4-ol functions as an antagonist of the NMDA receptor, specifically at the GluN2B subunit. This hypothesis is based on the structural similarities to known NMDA receptor antagonists that feature a basic nitrogen atom within a cyclic system, which is crucial for interaction with the receptor's binding pocket. The ethynyl group may provide additional interactions that enhance affinity and selectivity.

Proposed Signaling Pathway

The proposed mechanism involves the binding of 4-Ethynyl-2-methyl-decahydro-quinolin-4-ol to the GluN2B subunit of the NMDA receptor, thereby inhibiting the influx of Ca2+ ions that is normally triggered by the binding of glutamate and a co-agonist (glycine or D-serine). This reduction in intracellular calcium would, in turn, modulate downstream signaling cascades, including those involving calmodulin-dependent kinase II (CaMKII) and the transcription factor CREB, which are critical for synaptic plasticity and cell survival.

NMDA_Receptor_Antagonism cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Terminal Glutamate Glutamate NMDA_Receptor NMDA Receptor (GluN1/GluN2B) Glutamate->NMDA_Receptor Binds Ca_Channel Ca2+ NMDA_Receptor->Ca_Channel Opens CaMKII CaMKII Ca_Channel->CaMKII Activates CREB CREB CaMKII->CREB Phosphorylates Gene_Expression Altered Gene Expression CREB->Gene_Expression Compound 4-Ethynyl-2-methyl- decahydro-quinolin-4-ol Compound->NMDA_Receptor Antagonizes caption Proposed antagonism of the NMDA receptor by the compound.

Caption: Proposed antagonism of the NMDA receptor by the compound.

Experimental Validation Workflow

To rigorously test our hypothesis, we propose a multi-stage experimental workflow. This workflow is designed to first establish the binding characteristics of the compound and then to elucidate its functional consequences at the cellular level.

Experimental_Workflow cluster_binding Phase 1: Binding Characterization cluster_functional Phase 2: Functional Assays cluster_cellular Phase 3: Cellular Effects Radioligand_Binding Radioligand Binding Assays (Determine Ki) SPR Surface Plasmon Resonance (Determine Kon/Koff) Radioligand_Binding->SPR Electrophysiology Electrophysiology (Patch-Clamp) (Measure IC50) SPR->Electrophysiology Calcium_Imaging Calcium Imaging (Functional Antagonism) Electrophysiology->Calcium_Imaging Neuronal_Viability Neuronal Viability Assays (Assess Neuroprotection) Calcium_Imaging->Neuronal_Viability Western_Blot Western Blot (Downstream Signaling) Neuronal_Viability->Western_Blot caption Multi-stage workflow for mechanism of action elucidation.

Caption: Multi-stage workflow for mechanism of action elucidation.

Phase 1: Binding Characterization

The initial phase will focus on determining if and how 4-Ethynyl-2-methyl-decahydro-quinolin-4-ol interacts with the NMDA receptor.

3.1.1. Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of the compound for the NMDA receptor, specifically targeting the GluN2B subunit.

Protocol:

  • Membrane Preparation: Prepare cell membranes from a stable cell line overexpressing human GluN1/GluN2B receptors.

  • Assay Buffer: Utilize a buffer containing 50 mM Tris-HCl (pH 7.4).

  • Radioligand: Use a known high-affinity GluN2B-selective radioligand, such as [3H]ifenprodil.

  • Competition Assay: Incubate the cell membranes with a fixed concentration of the radioligand and increasing concentrations of 4-Ethynyl-2-methyl-decahydro-quinolin-4-ol.

  • Incubation: Allow the reaction to reach equilibrium (e.g., 60 minutes at room temperature).

  • Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the IC50 value (concentration of the compound that inhibits 50% of radioligand binding) and calculate the Ki using the Cheng-Prusoff equation.

3.1.2. Surface Plasmon Resonance (SPR)

Objective: To measure the real-time kinetics of binding (Kon and Koff) between the compound and the purified extracellular domain of the GluN2B subunit.

Protocol:

  • Chip Preparation: Immobilize the purified GluN2B protein onto a sensor chip.

  • Analyte Injection: Flow different concentrations of 4-Ethynyl-2-methyl-decahydro-quinolin-4-ol over the chip surface.

  • Data Acquisition: Monitor the change in the refractive index at the chip surface, which is proportional to the mass of bound analyte.

  • Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (Kon), dissociation rate constant (Koff), and the equilibrium dissociation constant (KD).

Phase 2: Functional Assays

This phase will assess the functional consequences of the compound's binding to the NMDA receptor.

3.2.1. Electrophysiology (Patch-Clamp)

Objective: To measure the inhibitory effect of the compound on NMDA receptor-mediated currents in primary neuronal cultures or heterologous expression systems.

Protocol:

  • Cell Preparation: Culture primary hippocampal neurons or use a cell line expressing recombinant NMDA receptors.

  • Whole-Cell Patch-Clamp: Establish a whole-cell patch-clamp recording configuration.

  • NMDA Receptor Activation: Apply glutamate and glycine to activate NMDA receptors and elicit an inward current.

  • Compound Application: Perfuse the cells with increasing concentrations of 4-Ethynyl-2-methyl-decahydro-quinolin-4-ol.

  • Data Acquisition: Measure the peak amplitude of the NMDA-evoked currents in the presence and absence of the compound.

  • Data Analysis: Construct a concentration-response curve and determine the IC50 value for the inhibition of the NMDA receptor current.

Phase 3: Cellular Effects

The final phase will investigate the downstream cellular effects of NMDA receptor modulation by the compound.

3.3.1. Neuronal Viability Assays

Objective: To assess the neuroprotective potential of the compound against glutamate-induced excitotoxicity.

Protocol:

  • Cell Culture: Plate primary cortical neurons at an appropriate density.

  • Excitotoxic Insult: Expose the neurons to a high concentration of glutamate to induce cell death.

  • Compound Treatment: Co-treat the cells with glutamate and various concentrations of 4-Ethynyl-2-methyl-decahydro-quinolin-4-ol.

  • Viability Assessment: After 24 hours, measure cell viability using a standard assay such as the MTT assay or by quantifying lactate dehydrogenase (LDH) release into the culture medium.

  • Data Analysis: Determine the concentration of the compound that provides 50% protection against glutamate-induced cell death (EC50).

Data Summary and Interpretation

The quantitative data obtained from the proposed experiments will be summarized in the following table to provide a clear overview of the pharmacological profile of 4-Ethynyl-2-methyl-decahydro-quinolin-4-ol.

AssayParameterMeasured ValueInterpretation
Radioligand BindingKiTBDAffinity of the compound for the NMDA receptor.
Surface Plasmon ResonanceKDTBDEquilibrium dissociation constant, confirming binding affinity.
ElectrophysiologyIC50TBDPotency of the compound in inhibiting NMDA receptor function.
Neuronal ViabilityEC50TBDPotency of the compound in protecting neurons from excitotoxicity.

Conclusion

This technical guide outlines a systematic and rigorous approach to elucidate the mechanism of action of 4-Ethynyl-2-methyl-decahydro-quinolin-4-ol. By progressing from initial binding studies to functional and cellular assays, this research plan will provide a comprehensive understanding of the compound's pharmacological properties. The successful completion of these studies will be crucial in validating the hypothesized mechanism of NMDA receptor antagonism and will provide the necessary foundation for advancing this promising compound through the drug discovery and development pipeline. The insights gained will not only be pivotal for the future of this specific molecule but will also contribute to the broader understanding of the structure-activity relationships of decahydroquinoline-based NMDA receptor modulators.

References

Due to the novel nature of 4-Ethynyl-2-methyl-decahydro-quinolin-4-ol, direct references are not available. The principles and protocols outlined in this guide are based on established methodologies in pharmacology and drug discovery. For further reading on the techniques and concepts discussed, the following resources are recommended:

  • Title: Principles of Drug Action: The Basis of Pharmacology Source: Goodman & Gilman's: The Pharmacological Basis of Therapeutics URL: [Link]

  • Title: The NMDA Receptor Source: Cold Spring Harbor Perspectives in Biology URL: [Link]

  • Title: Radioligand Binding Assays: A Practical Guide Source: The American Society for Pharmacology and Experimental Therapeutics (ASPET) URL: [Link]

  • Title: Surface Plasmon Resonance (SPR) for the Characterization of Biomolecular Interactions Source: Nature Protocols URL: [Link]

  • Title: Patch-Clamp Technique Source: Scholarpedia URL: [Link]

The Alkyne Moiety as a Gateway: A Technical Guide to 4-Ethynyl-2-methyl-decahydro-quinolin-4-ol as a Precursor for Novel Compound Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of biologically active compounds. This technical guide delves into the synthetic potential of a specific, highly functionalized quinoline derivative: 4-ethynyl-2-methyl-decahydro-quinolin-4-ol. The presence of a terminal alkyne group, a propargyl alcohol moiety, and a saturated heterocyclic core makes this molecule a versatile precursor for the synthesis of novel compounds with significant potential in drug discovery. We will explore a proposed synthetic pathway to this precursor, detail its subsequent derivatization through key reactions such as Sonogashira coupling and azide-alkyne cycloaddition ("Click" chemistry), and discuss the potential biological significance of the resulting molecular architectures. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this unique building block for the creation of innovative chemical entities.

Introduction: The Strategic Value of the Quinoline Core and the Ethynyl Functional Group

The quinoline ring system is a recurring motif in natural products and synthetic drugs, exhibiting a broad spectrum of pharmacological activities including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties. The decahydro- variant provides a three-dimensional structure that can explore different regions of chemical space compared to its aromatic counterpart, often leading to improved pharmacokinetic properties.

The strategic incorporation of an ethynyl group at the 4-position of the 2-methyl-decahydro-quinolin-4-ol scaffold introduces a highly versatile chemical handle. Terminal alkynes are participants in a suite of powerful and reliable chemical transformations, most notably palladium-catalyzed cross-coupling reactions and copper-catalyzed azide-alkyne cycloadditions. These reactions allow for the modular assembly of complex molecules from simpler building blocks, a cornerstone of modern drug discovery. The propargyl alcohol functionality further adds to the synthetic utility, being amenable to a range of transformations.

This guide will provide a comprehensive overview of the synthesis and derivatization of 4-ethynyl-2-methyl-decahydro-quinolin-4-ol, positioning it as a key intermediate for the generation of diverse compound libraries.

Synthesis of the Precursor: A Proposed Pathway

Synthesis of 2-Methyl-decahydro-quinolin-4-one

The synthesis of the ketone precursor can be achieved through various established methods for quinoline synthesis, followed by reduction. A plausible approach involves a multi-step sequence starting from aniline.

  • Step 1: Povarov Reaction. The Povarov reaction, a formal [4+2] cycloaddition, can be employed to construct the tetrahydroquinoline core. The reaction of an aniline with an N-vinyl-2-pyrrolidinone in the presence of a Lewis acid catalyst such as Samarium(III) nitrate can yield a substituted 2-methyl-1,2,3,4-tetrahydroquinoline derivative.[1]

  • Step 2: Reduction of the Tetrahydroquinoline. The resulting tetrahydroquinoline can be reduced to the decahydroquinoline via catalytic hydrogenation using catalysts such as platinum oxide (Adam's catalyst) or rhodium on alumina under hydrogen pressure. This step is crucial for establishing the stereochemistry of the fused ring system.

  • Step 3: Oxidation to the Ketone. The secondary alcohol at the 4-position of the decahydroquinoline can be oxidized to the desired ketone, 2-methyl-decahydro-quinolin-4-one, using standard oxidizing agents like pyridinium chlorochromate (PCC) or a Swern oxidation.

Ethynylation of 2-Methyl-decahydro-quinolin-4-one

The introduction of the ethynyl group at the C4 position is a critical step and can be accomplished via the nucleophilic addition of an acetylene equivalent to the ketone.

This transformation is a classic example of generating a propargyl alcohol from a ketone.[2][3][4]

Experimental Protocol: Ethynylation of 2-Methyl-decahydro-quinolin-4-one

  • Preparation of Lithium Acetylide: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dry ice condenser, and a nitrogen inlet, add anhydrous tetrahydrofuran (THF). Cool the flask to -78 °C using a dry ice/acetone bath. Bubble acetylene gas through the THF for 30 minutes.

  • Addition of n-Butyllithium: Slowly add a solution of n-butyllithium (n-BuLi) in hexanes to the acetylene-saturated THF at -78 °C. Stir the resulting milky white suspension for 30 minutes.

  • Addition of the Ketone: Dissolve 2-methyl-decahydro-quinolin-4-one in anhydrous THF and add it dropwise to the lithium acetylide suspension at -78 °C.

  • Reaction Monitoring and Quench: Monitor the reaction progress by Thin Layer Chromatography (TLC). Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH4Cl).

  • Work-up and Purification: Allow the reaction mixture to warm to room temperature. Separate the organic layer, and extract the aqueous layer with ethyl acetate. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford 4-ethynyl-2-methyl-decahydro-quinolin-4-ol.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: The use of flame-dried glassware and anhydrous solvents is critical as organolithium reagents like n-BuLi and lithium acetylide are highly reactive towards water.

  • Low Temperature (-78 °C): The reaction is performed at low temperature to control the reactivity of the organolithium species and to prevent side reactions.

  • Acetylene Bubbling: Saturating the solvent with acetylene ensures an excess of the nucleophile.

  • Saturated NH4Cl Quench: This provides a mild proton source to neutralize the lithium alkoxide formed during the reaction without causing undesired side reactions that might occur with stronger acids.

Derivatization of 4-Ethynyl-2-methyl-decahydro-quinolin-4-ol: Gateway to Novel Compounds

The terminal alkyne of 4-ethynyl-2-methyl-decahydro-quinolin-4-ol is the primary reactive handle for elaboration into more complex structures. Two of the most powerful and widely used reactions for this purpose are the Sonogashira coupling and the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "Click Chemistry".

Sonogashira Coupling: Forging Carbon-Carbon Bonds

The Sonogashira coupling is a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. This reaction is exceptionally useful for creating carbon-carbon bonds and introducing aromatic or heteroaromatic moieties to the quinoline scaffold.

Conceptual Workflow for Sonogashira Coupling

Sonogashira_Workflow Precursor 4-Ethynyl-2-methyl- decahydro-quinolin-4-ol CoupledProduct Novel Quinoline Derivative Precursor->CoupledProduct ArylHalide Aryl/Vinyl Halide (R-X) ArylHalide->CoupledProduct Catalyst Pd Catalyst (e.g., Pd(PPh3)4) Cu(I) Co-catalyst (e.g., CuI) Base (e.g., Et3N) Catalyst->CoupledProduct Sonogashira Coupling

Caption: Sonogashira coupling workflow.

Experimental Protocol: Sonogashira Coupling of 4-Ethynyl-2-methyl-decahydro-quinolin-4-ol with an Aryl Iodide

  • Reaction Setup: To a Schlenk flask, add 4-ethynyl-2-methyl-decahydro-quinolin-4-ol, the aryl iodide, and a copper(I) iodide (CuI) catalyst.

  • Degassing: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent and Reagent Addition: Add a degassed solvent such as triethylamine (which also acts as the base) and a palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium(0)).

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating until the starting materials are consumed (monitored by TLC).

  • Work-up and Purification: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate and purify the residue by column chromatography to yield the desired coupled product.

Data Presentation: Representative Sonogashira Coupling Products

EntryAryl HalideProduct StructurePotential Biological Relevance
14-Iodoanisole4-((4-methoxyphenyl)ethynyl)-2-methyl-decahydro-quinolin-4-olAnisole motifs are common in bioactive molecules.
23-Iodopyridine2-methyl-4-(pyridin-3-ylethynyl)-decahydro-quinolin-4-olIntroduction of a pyridine ring can enhance solubility and provide a site for hydrogen bonding.
31-Bromo-4-nitrobenzene2-methyl-4-((4-nitrophenyl)ethynyl)-decahydro-quinolin-4-olThe nitro group can be a precursor for an amino group, allowing for further functionalization.
Azide-Alkyne "Click" Chemistry: Building Triazole Linkages

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and regioselective reaction that forms a stable 1,2,3-triazole ring from a terminal alkyne and an azide. This reaction is a prime example of "click chemistry" due to its reliability, high yield, and tolerance of a wide range of functional groups.

Conceptual Workflow for Azide-Alkyne Cycloaddition

Click_Chemistry_Workflow Precursor 4-Ethynyl-2-methyl- decahydro-quinolin-4-ol TriazoleProduct Novel Triazole-Linked Quinoline Precursor->TriazoleProduct Azide Organic Azide (R-N3) Azide->TriazoleProduct Catalyst Cu(I) Source (e.g., CuSO4/NaAsc) Ligand (optional) Catalyst->TriazoleProduct CuAAC 'Click' Reaction

Caption: Azide-Alkyne "Click" Chemistry workflow.

Experimental Protocol: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

  • Reaction Setup: In a vial, dissolve 4-ethynyl-2-methyl-decahydro-quinolin-4-ol and the desired organic azide in a suitable solvent system, often a mixture of t-butanol and water.

  • Catalyst Preparation: In a separate vial, prepare the copper(I) catalyst in situ by mixing copper(II) sulfate (CuSO4) and a reducing agent such as sodium ascorbate.

  • Reaction Initiation: Add the catalyst solution to the solution of the alkyne and azide.

  • Reaction: Stir the reaction mixture vigorously at room temperature. The reaction is often complete within a few hours.

  • Work-up and Purification: Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the product by column chromatography.

Data Presentation: Representative CuAAC Products

EntryOrganic AzideProduct StructurePotential Application
1Benzyl azide4-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)-2-methyl-decahydro-quinolin-4-olThe triazole ring can act as a bioisostere for an amide bond.
21-Azido-4-fluorobenzene4-((1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl)methyl)-2-methyl-decahydro-quinolin-4-olFluorine substitution can enhance metabolic stability and binding affinity.
32-Azido-N-phenylacetamide2-(4-((4-hydroxy-2-methyl-decahydro-quinolin-4-yl)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamideIntroduces an amide functionality for further interaction with biological targets.

Potential Biological Applications and Future Directions

The novel compounds synthesized from 4-ethynyl-2-methyl-decahydro-quinolin-4-ol are poised for exploration in various therapeutic areas. The inherent biological relevance of the quinoline scaffold, combined with the diverse functionalities that can be introduced via the ethynyl group, opens up a vast chemical space for drug discovery.

  • Anticancer Drug Development: Many quinoline derivatives exhibit potent anticancer activity. The novel compounds generated could be screened against various cancer cell lines to identify new cytotoxic agents.

  • Neurodegenerative Diseases: The three-dimensional nature of the decahydroquinoline core may be advantageous for targeting proteins implicated in neurodegenerative disorders.

  • Infectious Diseases: The quinoline scaffold is present in several antimalarial and antibacterial drugs. New derivatives could be tested for their efficacy against a range of pathogens.

The future of research with this precursor lies in the systematic exploration of its reactivity and the biological evaluation of the resulting compounds. High-throughput screening of libraries generated from this precursor could rapidly identify lead compounds for further optimization.

Conclusion

4-Ethynyl-2-methyl-decahydro-quinolin-4-ol represents a powerful and versatile precursor for the synthesis of novel and diverse chemical entities. Its unique combination of a saturated heterocyclic core and a highly reactive terminal alkyne makes it an ideal building block for modern medicinal chemistry. The reliable and high-yielding Sonogashira coupling and azide-alkyne cycloaddition reactions provide a robust platform for the generation of compound libraries with significant potential for drug discovery. This guide has provided a comprehensive overview of the synthesis and derivatization of this promising precursor, with the aim of inspiring further research and innovation in the field.

References

  • Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. (n.d.). MDPI. [Link]

  • Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. (n.d.). National Center for Biotechnology Information. [Link]

  • Protic Solvent Mediated Cycloisomerization of Quinoline and Isoquinoline Propargylic Carbinols: Syntheses of (±)-3-Demethoxyerythratidinone and (±)-Cocculidine. (n.d.). National Center for Biotechnology Information. [Link]

  • Propargyl alcohol synthesis by addition or C-C coupling (alkynylation). (n.d.). Organic Chemistry Portal. [Link]

  • Synthesis of 2-methyl-1,2,3,4-tetrahydroquinolin-4- yl)pyrrolidin-2-ones (3a−g). (n.d.). ResearchGate. [Link]

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A Comprehensive Technical Guide to the Solubility and Stability of 4-Ethynyl-2-methyl-decahydro-quinolin-4-ol for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

4-Ethynyl-2-methyl-decahydro-quinolin-4-ol is a heterocyclic compound featuring a saturated quinoline core, a tertiary alcohol, and a reactive ethynyl group. While it represents a potentially valuable scaffold in medicinal chemistry, its successful development into a viable drug candidate is contingent upon a thorough understanding of its fundamental physicochemical properties. This technical guide provides a predictive analysis and a robust methodological framework for characterizing the aqueous solubility and chemical stability of this molecule. Drawing from the known chemistry of its constituent functional groups—the basic decahydroquinoline ring and the susceptible acetylenic moiety—we outline detailed protocols for solubility assessment and forced degradation studies. This document is designed to equip researchers, medicinal chemists, and formulation scientists with the necessary tools to anticipate challenges, design critical experiments, and generate the foundational data required for informed decision-making in the drug development pipeline.

Introduction to 4-Ethynyl-2-methyl-decahydro-quinolin-4-ol

The rational design of new chemical entities requires a proactive assessment of their drug-like properties. The title compound, 4-Ethynyl-2-methyl-decahydro-quinolin-4-ol, combines several structural features that have profound implications for its behavior in a pharmaceutical context.

Chemical Structure and Predicted Physicochemical Properties

The molecule's core identity is defined by its structure and resulting physicochemical attributes. While experimental data is not widely available, key properties can be predicted, providing a starting point for empirical investigation.[1][2][3]

PropertyValueSource
Molecular Formula C₁₂H₁₉NO[1][2]
Molecular Weight 193.29 g/mol [2]
CAS Number 59693-01-5[2]
Predicted XlogP 1.4[1]
Predicted pKa ~10.6 (conjugate acid)[4]
Key Structural Features Influencing Physicochemical Behavior

The molecule's solubility and stability are not monolithic properties but are rather a direct consequence of its distinct functional groups:

  • Decahydroquinoline Core: This saturated heterocyclic system contains a basic secondary amine. The pKa of the conjugate acid is predicted to be around 10.6, similar to the parent decahydroquinoline structure.[4] This basicity is the primary determinant of its pH-dependent aqueous solubility.

  • Tertiary Alcohol (-OH): The hydroxyl group provides a site for hydrogen bonding, which can enhance aqueous solubility. Its position on a sterically hindered quaternary carbon may influence its reactivity.

  • Ethynyl Group (-C≡CH): The terminal alkyne is a site of potential chemical instability. Acetylenic compounds are known to be susceptible to degradation under hydrolytic, oxidative, and photolytic stress conditions.[5] This group is critical to investigate during stability studies.

Solubility Profile Assessment

A compound's solubility is a critical parameter that influences its absorption, distribution, and bioavailability. For an ionizable compound like 4-Ethynyl-2-methyl-decahydro-quinolin-4-ol, determining its solubility as a function of pH is paramount.

Theoretical Considerations: The Henderson-Hasselbalch Relationship

The solubility of this basic compound will be governed by the Henderson-Hasselbalch equation. At pH values significantly below its pKa (~10.6), the amine will be predominantly protonated (R-NH₂⁺), leading to high aqueous solubility. As the pH of the solution approaches and surpasses the pKa, the un-ionized, less soluble free base (R-NH) will predominate, causing a sharp decrease in solubility.

Experimental Workflow for Solubility Determination

A systematic approach is required to accurately measure both thermodynamic (equilibrium) and kinetic solubility. The following workflow provides a robust pathway for characterization.

G cluster_prep Sample & Solvent Preparation cluster_exp Equilibrium Solubility (Shake-Flask) cluster_analysis Analysis prep_compound Weigh Compound add_excess Add Excess Solid to Each Solvent System prep_compound->add_excess prep_buffers Prepare pH Buffers (e.g., pH 2, 5, 7.4, 9) prep_buffers->add_excess prep_organic Prepare Organic Solvents (e.g., DMSO, EtOH) prep_organic->add_excess equilibrate Equilibrate (e.g., 24-48h) at Controlled Temp. add_excess->equilibrate separate Filter or Centrifuge to Remove Undissolved Solid equilibrate->separate dilute Dilute Supernatant separate->dilute quantify Quantify by HPLC-UV or LC-MS dilute->quantify calculate Calculate Solubility (mg/mL or µM) quantify->calculate

Caption: Workflow for Equilibrium Solubility Assessment.

Detailed Protocol: Equilibrium Solubility (Shake-Flask Method)

This method determines the thermodynamic equilibrium solubility, a gold standard for solubility measurement.

  • Preparation: Prepare a series of aqueous buffers (e.g., 0.1 M HCl for pH 1.2, citrate buffer for pH 4.5, phosphate buffer for pH 6.8 and 7.4) and relevant organic co-solvents.

  • Incubation: Add an excess amount of solid 4-Ethynyl-2-methyl-decahydro-quinolin-4-ol (e.g., 5-10 mg) to 1 mL of each solvent in separate vials.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24 to 48 hours) to ensure equilibrium is reached.

  • Phase Separation: Separate the solid and liquid phases by centrifugation (e.g., 15,000 rpm for 15 minutes) or filtration through a low-binding filter (e.g., 0.22 µm PVDF).

  • Quantification: Carefully remove an aliquot of the clear supernatant, dilute it with an appropriate mobile phase, and quantify the concentration of the dissolved compound using a validated HPLC-UV or LC-MS method against a standard curve.

Stability Assessment and Degradation Pathway Elucidation

Understanding a molecule's intrinsic stability is a regulatory requirement and is essential for developing stable formulations.[6] Forced degradation studies, or stress testing, are performed to identify potential degradation products and pathways.[7][8]

Predicted Degradation Pathways

Based on the compound's structure, two primary degradation pathways are anticipated: reactions involving the ethynyl group and oxidation of the amine.

G cluster_hydrolysis Hydrolytic Stress (H₂O, H⁺/OH⁻) cluster_oxidation Oxidative Stress (e.g., H₂O₂) Parent 4-Ethynyl-2-methyl- decahydro-quinolin-4-ol Hydration Alkyne Hydration Product (Ketone) Parent->Hydration H₂O/H⁺ N_Oxide N-Oxide Parent->N_Oxide [O] Alkyne_Ox Oxidized Alkyne (e.g., α-dicarbonyl) Parent->Alkyne_Ox [O]

Caption: Predicted Degradation Pathways Under Stress.

Experimental Design: A Systematic Approach to Forced Degradation

Forced degradation studies should be conducted systematically to generate a 5-20% degradation of the active pharmaceutical ingredient (API), which is sufficient to detect and characterize degradants without overly complex secondary degradation.[6]

Detailed Protocols for Stress Conditions

A stock solution of the compound (e.g., 1 mg/mL in acetonitrile or water) should be prepared and subjected to the following conditions in parallel. A control sample, protected from stress, should be analyzed alongside.

  • Acid Hydrolysis:

    • Protocol: Mix the stock solution with 0.1 M HCl. Incubate at a controlled temperature (e.g., 60 °C).

    • Causality: This condition mimics the gastric environment and promotes acid-catalyzed reactions like hydration of the alkyne or dehydration of the tertiary alcohol.

  • Base Hydrolysis:

    • Protocol: Mix the stock solution with 0.1 M NaOH. Incubate at a controlled temperature (e.g., 60 °C).

    • Causality: This condition assesses stability at high pH and can catalyze the hydrolysis of susceptible functional groups.

  • Oxidative Degradation:

    • Protocol: Mix the stock solution with 3% hydrogen peroxide (H₂O₂). Store at room temperature, protected from light.

    • Causality: This tests for susceptibility to oxidation.[9] The nitrogen atom and the electron-rich ethynyl group are potential sites for oxidation.[5]

  • Thermal Degradation:

    • Protocol: Store the solid compound in a controlled temperature oven (e.g., 70 °C). A solution can also be stressed thermally.

    • Causality: This assesses the intrinsic thermal stability of the molecule in the solid state and in solution.

  • Photodegradation:

    • Protocol: Expose a solution of the compound to a light source compliant with ICH Q1B guidelines (e.g., a combination of cool white fluorescent and near-UV lamps).

    • Causality: This is critical for compounds that may be exposed to light during manufacturing or storage and identifies potential photolytic degradation pathways.

Development of a Stability-Indicating Analytical Method (SIAM)

A validated SIAM is essential to accurately separate and quantify the parent compound in the presence of its degradation products, excipients, and impurities.[8] High-Performance Liquid Chromatography (HPLC) with UV detection is the workhorse for this purpose.

Protocol: HPLC-UV Method Development

  • Column Selection: Start with a robust, reversed-phase column (e.g., C18, 100 x 4.6 mm, 2.7 µm).

  • Mobile Phase: Use a gradient elution to ensure separation of compounds with varying polarities.

    • Mobile Phase A: 0.1% Formic Acid or 10 mM Ammonium Acetate in Water.

    • Mobile Phase B: Acetonitrile or Methanol.

  • Gradient: A typical starting gradient would be 5-95% B over 15-20 minutes.

  • Detection: Use a photodiode array (PDA) detector to monitor at multiple wavelengths and assess peak purity.

  • Method Validation: Analyze the stressed samples. The method is considered "stability-indicating" if all degradation product peaks are baseline-resolved from the parent peak and from each other. Peak purity analysis of the parent peak in the chromatograms of stressed samples should confirm it is free from co-eluting impurities.

Structural Elucidation of Degradation Products

Identifying the structure of major degradation products is a critical step in assessing the safety profile of a drug candidate.

Workflow for Degradant Identification

G StressedSample Stressed Sample (from Forced Degradation) LCMS Analyze by LC-MS/MS StressedSample->LCMS MassShift Determine Mass Shift (Δ mass from parent) LCMS->MassShift Fragmentation Analyze MS/MS Fragmentation Pattern LCMS->Fragmentation Propose Propose Structure(s) for Degradant MassShift->Propose Fragmentation->Propose Isolate Isolate Degradant (if necessary via Prep-HPLC) Propose->Isolate NMR Confirm Structure by NMR Isolate->NMR

Caption: Workflow for the Identification of Degradation Products.

Hyphenated Techniques: LC-MS/MS and HRMS
  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the primary tool for initial characterization.[5] By comparing the mass spectra of the parent drug and its degradants, one can determine the mass shift (e.g., +16 Da for oxidation, +18 Da for hydration). The fragmentation pattern (MS²) provides crucial information about which part of the molecule has been modified.

  • High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which allows for the determination of the elemental composition of the degradant, significantly increasing confidence in the proposed structure.[5]

Definitive Confirmation: NMR Spectroscopy

For unequivocal structure confirmation of major or toxicologically concerning degradants, isolation via preparative HPLC followed by Nuclear Magnetic Resonance (NMR) spectroscopy is often required.[5] 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments can definitively map the chemical structure.

Summary and Recommendations for Drug Development

The successful development of 4-Ethynyl-2-methyl-decahydro-quinolin-4-ol requires a data-driven approach to its physicochemical characterization.

  • Solubility: The compound is predicted to exhibit classic pH-dependent solubility of a base. To maintain solubility in aqueous formulations, the pH should be controlled to be well below the pKa of ~10.6. For oral delivery, the high solubility in acidic conditions is advantageous for dissolution in the stomach.

  • Stability: The ethynyl group is a potential liability. Forced degradation studies are likely to reveal instability under oxidative and possibly strong acidic conditions.

  • Actionable Recommendations:

    • Formulation: For liquid formulations, use of an acidic buffer and protection from light are recommended. The inclusion of an antioxidant may be necessary to prevent oxidative degradation.

    • Packaging: Light-resistant packaging should be considered.

    • Drug Substance Handling: The solid API should be stored in a controlled environment, protected from excessive heat and light.

By following the comprehensive experimental framework outlined in this guide, development teams can generate a robust data package to understand and mitigate the potential liabilities of 4-Ethynyl-2-methyl-decahydro-quinolin-4-ol, paving the way for its progression as a successful drug candidate.

References

  • Walash, M. I., Rizk, M., Abou-ouf, A. A., & Belal, F. (n.d.). Determination of Some Quinoline Derivatives with Organic Brominating Agents. Analytical Letters, 16(2). Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). acetylene degradation | Pathway. PubChem. Retrieved from [Link]

  • Rai, P., Singh, S., et al. (2018). Insights into the degradation chemistry of tazarotene, a third generation acetylenic retinoid: LC-HRMS (Orbitrap), LC-MSn and NMR characterization of its degradation products, and prediction of their physicochemical and ADMET properties. PubMed. Retrieved from [Link]

  • Alchemist-chem. (n.d.). Decahydroquinoline: Properties, Uses, Safety Data & Supplier Information. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Decahydroquinoline. PubChem. Retrieved from [Link]

  • Eawag. (1999). Acetylene Degradation Pathway. Eawag-BBD. Retrieved from [Link]

  • MedCrave online. (2016). Forced Degradation Studies. Retrieved from [Link]

  • Chandramore, K., & Sonawane, S. (2022). Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Biosciences Biotechnology Research Asia, 19(4). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Quinoline, decahydro-, (4aR,8aS)-rel-. PubChem. Retrieved from [Link]

  • Kumar, V., & Singh, A. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 3(3), 159-165. Retrieved from [Link]

  • IJFMR. (n.d.). Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives. Retrieved from [Link]

  • ResearchGate. (2021). Traditional and Modern Approaches to the Synthesis of Quinoline Systems by the Skraup and Doebner—Miller Methods. Retrieved from [Link]

  • International Journal of Research in Pharmacology & Pharmacotherapeutics. (n.d.). development of forced degradation and stability indicating studies for drug substance and drug product. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Synthesis and biological screening of some novel Quinoline derivatives. Retrieved from [Link]

  • BioPharm International. (n.d.). Forced Degradation Studies for Biopharmaceuticals. Retrieved from [Link]

  • PubChemLite. (n.d.). 4-ethynyl-2-methyl-decahydro-quinolin-4-ol. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Quinoline, decahydro-, cis- (CAS 10343-99-4). Retrieved from [Link]

  • SciSpace. (n.d.). Synthesis of derivatives of quinoline. Retrieved from [Link]

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  • Wikipedia. (n.d.). Hydrocarbon. Retrieved from [Link]

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Methodological & Application

using 4-Ethynyl-2-methyl-decahydro-quinolin-4-ol in in vitro assays

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the In Vitro Characterization of 4-Ethynyl-2-methyl-decahydro-quinolin-4-ol

Authored by: A Senior Application Scientist

Introduction: A Framework for Novel Compound Characterization

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including antimicrobial and anticancer properties.[1][2][3] This guide focuses on 4-Ethynyl-2-methyl-decahydro-quinolin-4-ol (hereafter referred to as EMDQO), a novel quinoline derivative with the chemical formula C₁₂H₁₉NO and a molecular weight of 193.29 g/mol .[4][5] As a previously uncharacterized molecule, a systematic and robust in vitro testing cascade is essential to unveil its biological potential.

This document provides a comprehensive, experience-driven framework for the initial pharmacological characterization of EMDQO. It is designed for researchers, scientists, and drug development professionals, moving beyond simple step-by-step instructions to explain the scientific rationale behind each experimental choice. The protocols are structured as a self-validating system, beginning with broad assessments of cellular impact and progressively narrowing the focus to identify specific molecular targets and elucidate the mechanism of action. This tiered approach is a cornerstone of modern drug discovery, ensuring that resources are directed toward the most promising avenues of investigation.[6][7]

Section 1: Foundational Analysis: General Cytotoxicity and Viability

The first critical step in evaluating any novel compound is to determine its effect on cell viability. This foundational data informs the appropriate concentration range for all subsequent, more complex assays and provides an initial screen for potential therapeutic (e.g., anticancer) or toxicological properties.[8][9] We will utilize the MTT assay, a robust and widely adopted colorimetric method that measures the metabolic activity of living cells.[10]

Protocol 1.1: MTT Assay for Cell Viability

Scientific Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of mitochondrial dehydrogenases in metabolically active cells to reduce the yellow tetrazolium salt MTT into purple formazan crystals.[10] The amount of formazan produced is directly proportional to the number of viable cells, providing a quantitative measure of cytotoxicity.[8]

Experimental Workflow for Cytotoxicity Screening

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cell_culture 1. Culture & Seed Cells (e.g., HeLa, A549) in 96-well plates compound_prep 2. Prepare Serial Dilutions of EMDQO treatment 3. Treat Cells with EMDQO (24, 48, or 72 hours) compound_prep->treatment mtt_add 4. Add MTT Reagent (Incubate 2-4 hours) treatment->mtt_add solubilize 5. Add Solubilization Solution (e.g., DMSO, isopropanol) mtt_add->solubilize readout 6. Measure Absorbance (e.g., 570 nm) solubilize->readout analysis 7. Calculate % Viability & Plot Dose-Response Curve readout->analysis ic50 8. Determine IC50 Value analysis->ic50

Caption: Workflow for determining the IC50 of EMDQO using the MTT assay.

Step-by-Step Methodology:

  • Cell Seeding: Plate a chosen cell line (e.g., HeLa for cervical cancer, A549 for lung cancer) into a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Preparation: Prepare a 2X stock concentration series of EMDQO in culture medium by serial dilution from a high-concentration DMSO stock. Ensure the final DMSO concentration in the assay does not exceed 0.5% to avoid solvent-induced toxicity.

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the 2X EMDQO dilutions. Include "vehicle control" wells (medium with the same final DMSO concentration) and "untreated control" wells (medium only).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will convert MTT to formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.

Data Interpretation and Validation:

  • Calculation: Calculate the percentage of cell viability for each concentration relative to the vehicle control: (% Viability) = (Absorbance_Sample / Absorbance_VehicleControl) * 100.

  • Dose-Response Curve: Plot the % Viability against the log concentration of EMDQO. Use non-linear regression (log(inhibitor) vs. response -- variable slope) to determine the IC₅₀ value, which is the concentration of EMDQO that reduces cell viability by 50%.

  • Trustworthiness: Each experiment must include positive (e.g., doxorubicin) and negative (vehicle) controls. Assay quality is assessed using the Z' factor, with values above 0.4 indicating a robust and screen-compatible assay.[7]

Parameter Hypothetical Result Interpretation
Cell LineA549 (Lung Carcinoma)-
Exposure Time48 hours-
IC₅₀ Value 15.2 µM Moderate cytotoxic activity observed.
Z' Factor0.75The assay is robust and reliable.

Section 2: Target Deconvolution: Identifying the Molecular Partner

If EMDQO demonstrates consistent cytotoxic activity, the next logical and crucial question is: what is its direct molecular target? The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method for identifying and validating target engagement in a physiological context (i.e., within intact cells or cell lysates).[11][12]

Protocol 2.1: CETSA for Target Engagement

Scientific Rationale: CETSA operates on the principle of ligand-induced thermal stabilization.[12] When a protein binds to a ligand (like EMDQO), its structure is often stabilized, leading to an increase in its melting temperature (Tₘ). In a CETSA experiment, cells or lysates are heated across a range of temperatures. Unbound proteins denature and aggregate at lower temperatures, while ligand-bound proteins remain soluble at higher temperatures.[13][14] The amount of soluble protein remaining at each temperature can be quantified, typically by Western blot, to reveal a thermal shift.[15]

CETSA Experimental Workflow

G cluster_prep Preparation cluster_exp Heat Challenge cluster_analysis Analysis cells 1. Culture Cells & Harvest treatment 2. Treat Cell Lysate with EMDQO or Vehicle (DMSO) cells->treatment aliquot 3. Aliquot Lysates into PCR tubes treatment->aliquot heat 4. Heat Aliquots across a Temperature Gradient (e.g., 40-70°C) aliquot->heat centrifuge 5. Centrifuge to Pellet Aggregated Proteins heat->centrifuge sds_page 6. Run Soluble Fraction on SDS-PAGE centrifuge->sds_page western 7. Western Blot for Putative Target Protein sds_page->western quantify 8. Quantify Bands & Plot Melting Curves western->quantify

Caption: Workflow for identifying target engagement using CETSA.

Step-by-Step Methodology:

  • Lysate Preparation: Culture and harvest cells (e.g., A549). Resuspend the cell pellet in a lysis buffer containing protease and phosphatase inhibitors. Lyse the cells (e.g., via freeze-thaw cycles or sonication) and clarify the lysate by high-speed centrifugation to remove cell debris.

  • Compound Incubation: Divide the cell lysate into two main groups: one treated with a fixed concentration of EMDQO (e.g., 10x the IC₅₀) and the other with the vehicle (DMSO). Incubate at room temperature for 30 minutes.

  • Thermal Challenge: Aliquot the treated lysates into separate PCR tubes for each temperature point. Place the tubes in a thermal cycler and heat them across a pre-determined temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes.

  • Separation of Soluble Fraction: Centrifuge all tubes at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the heat-denatured, aggregated proteins.

  • Sample Preparation for Analysis: Carefully collect the supernatant (soluble fraction) from each tube. Determine the protein concentration and normalize all samples. Prepare samples for SDS-PAGE by adding Laemmli buffer.[16]

  • Western Blotting: Separate the proteins by SDS-PAGE, transfer them to a PVDF or nitrocellulose membrane, and probe with a primary antibody against a suspected target protein (e.g., a kinase known to be involved in A549 cell proliferation).[17][18] Following incubation with a corresponding secondary antibody, visualize the bands using a chemiluminescent or fluorescent detection system.[19]

  • Data Analysis: Quantify the band intensity for each lane. For both the EMDQO-treated and vehicle-treated groups, plot the relative band intensity against the temperature to generate melting curves. A shift in the curve to the right for the EMDQO-treated sample indicates thermal stabilization and direct target engagement.

Data Interpretation and Validation:

  • Thermal Shift (ΔTₘ): The difference in the melting temperature between the EMDQO-treated and vehicle-treated protein is a measure of target stabilization.

  • Controls: A known inhibitor for the target protein should be used as a positive control. A non-target protein (e.g., GAPDH) should be blotted on the same membrane to demonstrate that the thermal shift is specific to the target of interest.

  • Trustworthiness: This technique provides direct evidence of a physical interaction between the compound and the protein within a complex biological matrix, greatly increasing confidence in target identification.[14]

Putative Target Vehicle Tₘ EMDQO-Treated Tₘ Thermal Shift (ΔTₘ) Conclusion
Kinase X52.1°C56.5°C+4.4°C Significant stabilization; EMDQO directly engages Kinase X.
GAPDH61.5°C61.3°C-0.2°C No stabilization; interaction is specific to Kinase X.

Section 3: Mechanistic Deep Dive: Characterizing the Interaction

Once CETSA confirms a direct target, the next step is to quantify the interaction's nature and potency. Depending on the target class identified (e.g., enzyme or receptor), specific mechanistic assays are employed.[20]

Protocol 3.1: Enzyme Inhibition Assay (Hypothetical Target: Kinase X)

Scientific Rationale: If the identified target is an enzyme, such as a kinase, it is essential to determine the compound's inhibitory potency (IC₅₀ or Kᵢ) and its mechanism of action (e.g., competitive, non-competitive).[21][22] This is typically done by measuring the rate of the enzymatic reaction in the presence of varying concentrations of the inhibitor and substrate.[23]

Step-by-Step Methodology:

  • Assay Setup: In a 96- or 384-well plate, combine a fixed concentration of purified Kinase X enzyme with varying concentrations of EMDQO.

  • Reaction Initiation: Start the kinase reaction by adding a mixture of the kinase's specific substrate and ATP. A common format uses a fluorescent or luminescent readout that correlates with ATP consumption.

  • Incubation: Allow the reaction to proceed for a set period at an optimal temperature (e.g., 30°C).

  • Signal Detection: Stop the reaction and measure the output signal (e.g., luminescence) using a plate reader.

  • Data Analysis:

    • IC₅₀ Determination: Plot the enzyme activity against the log concentration of EMDQO to determine the IC₅₀.

    • Mechanism of Action: To determine the inhibition mechanism, repeat the experiment with multiple fixed concentrations of the substrate (ATP). Analyze the data using a double-reciprocal Lineweaver-Burk plot. A competitive inhibitor will increase the apparent Kₘ with no change in Vₘₐₓ.[24]

Parameter Hypothetical Result Interpretation
Enzymatic IC₅₀ 2.1 µM EMDQO is a potent inhibitor of Kinase X.
Mechanism vs. ATP CompetitiveEMDQO likely binds to the ATP-binding site of Kinase X.
Protocol 3.2: Radioligand Receptor Binding Assay (Hypothetical Target: GPCR Y)

Scientific Rationale: If the target is a receptor, competitive binding assays are the gold standard for determining a compound's binding affinity (Kᵢ).[25][26] This assay measures the ability of the unlabeled compound (EMDQO) to displace a radiolabeled ligand with known high affinity for the receptor.[27][28]

Step-by-Step Methodology:

  • Membrane Preparation: Prepare cell membranes from a cell line overexpressing the target receptor (GPCR Y).

  • Assay Setup: In a 96-well filter plate, incubate the prepared membranes with a fixed concentration of a suitable radioligand (e.g., ³H-labeled antagonist) and varying concentrations of EMDQO.

  • Incubation: Allow the binding to reach equilibrium (e.g., 60 minutes at room temperature).

  • Separation: Rapidly filter the contents of the plate and wash with ice-cold buffer to separate the membrane-bound radioligand from the unbound.

  • Detection: Add scintillation cocktail to the wells and count the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of EMDQO to determine the IC₅₀. Convert the IC₅₀ to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.

Parameter Hypothetical Result Interpretation
Binding IC₅₀ 850 nM EMDQO displaces the radioligand at a sub-micromolar concentration.
Calculated Kᵢ 425 nM EMDQO has a high binding affinity for GPCR Y.

Section 4: Functional Validation: Downstream Pathway Analysis

The final step in this initial characterization is to confirm that the direct binding and inhibition observed in biochemical assays translate into a functional cellular response. This involves measuring the effect of the compound on the signaling pathway downstream of the identified target.

Protocol 4.1: Western Blot for Signaling Pathway Modulation

Scientific Rationale: If EMDQO inhibits Kinase X, we would expect to see a decrease in the phosphorylation of Kinase X's known downstream substrate, Protein Z. Western blotting allows for the direct visualization and quantification of this change in phosphorylation status, providing functional validation of the compound's mechanism of action.[29]

Hypothetical Signaling Pathway

Caption: EMDQO inhibits Kinase X, preventing phosphorylation of Protein Z.

Step-by-Step Methodology:

  • Cell Treatment: Treat cultured cells (e.g., A549) with varying concentrations of EMDQO for a short duration (e.g., 1-2 hours).

  • Lysis and Quantification: Lyse the cells, collect the protein, and perform a protein concentration assay (e.g., BCA assay) to ensure equal loading.

  • SDS-PAGE and Transfer: Separate the protein lysates via SDS-PAGE and transfer to a PVDF membrane.[16]

  • Antibody Incubation: Block the membrane and incubate with primary antibodies specific for both the phosphorylated form of Protein Z (p-Protein Z) and total Protein Z. The total protein serves as a loading control.

  • Detection and Analysis: After incubation with secondary antibodies, visualize the bands. Quantify the band intensities and normalize the p-Protein Z signal to the total Protein Z signal for each treatment condition. A dose-dependent decrease in the p-Protein Z / Total Protein Z ratio confirms that EMDQO inhibits the Kinase X pathway in cells.

Conclusion

This application guide outlines a logical, multi-tiered strategy for the initial in vitro characterization of 4-Ethynyl-2-methyl-decahydro-quinolin-4-ol (EMDQO). By systematically progressing from broad phenotypic assays (cytotoxicity) to direct target identification (CETSA) and subsequent mechanistic (inhibition/binding) and functional (pathway) validation, researchers can build a comprehensive and robust pharmacological profile for this novel compound. Each step is designed to generate decision-making data, ensuring a scientifically sound and efficient evaluation of EMDQO's therapeutic potential.

References

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Application Notes & Protocols: Unveiling the Neuropharmacological Potential of 4-Ethynyl-2-methyl-decahydro-quinolin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Forward

The quinoline scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including significant neuroprotective, anti-inflammatory, and cognitive-enhancing properties[1][2][3]. This document provides a comprehensive guide for the initial neuropharmacological characterization of a novel derivative, 4-Ethynyl-2-methyl-decahydro-quinolin-4-ol. While direct studies on this specific molecule are not yet prevalent in published literature, its structural features—a decahydroquinoline core and an ethynyl group—suggest a rich potential for interaction with key neurological targets.

These application notes are designed for researchers, scientists, and drug development professionals. They offer a tiered, logical workflow for systematically investigating the compound's mechanism of action and therapeutic potential. The protocols herein are grounded in established methodologies and are designed to be self-validating, providing a robust framework for discovery.

Scientific Background and Rationale

The decahydroquinoline ring system provides a rigid, three-dimensional structure that can be decorated with various functional groups to modulate its pharmacological profile. The presence of an ethynyl group is of particular interest, as it can act as a bioisostere for other functional groups or participate in covalent interactions with target proteins. Given that various quinoline derivatives have shown activity as acetylcholinesterase (AChE) inhibitors, monoamine oxidase (MAO) inhibitors, and modulators of glutamate receptors, a primary investigative approach should focus on these targets[3].

Furthermore, many neurodegenerative disorders are associated with oxidative stress and neuroinflammation[1][4]. Therefore, a comprehensive evaluation of 4-Ethynyl-2-methyl-decahydro-quinolin-4-ol should also include assessments of its antioxidant and anti-inflammatory properties in relevant cellular models.

This guide proposes a three-tiered investigative workflow:

  • Tier 1: Primary Target Screening (In Vitro) - A broad panel of biochemical and ligand-binding assays to identify the compound's primary molecular targets.

  • Tier 2: Cellular and Functional Assays - Cell-based assays to validate the findings from Tier 1 and to assess the compound's functional effects on neuronal cells.

  • Tier 3: In Vivo Proof-of-Concept - Preliminary behavioral and pharmacokinetic studies in animal models to establish the compound's potential for in vivo efficacy.

Tier 1: Primary Target Screening

The initial phase of characterization involves a broad in vitro screening to identify the primary molecular targets of 4-Ethynyl-2-methyl-decahydro-quinolin-4-ol. This approach allows for an unbiased assessment of its pharmacological profile.

Rationale for Target Selection

Based on the known activities of quinoline derivatives, the following targets are prioritized for initial screening:

Target ClassSpecific TargetsRationale
Enzymes Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE), Monoamine Oxidase A (MAO-A), Monoamine Oxidase B (MAO-B)Quinoline derivatives have been reported as inhibitors of these enzymes, which are key targets in Alzheimer's and Parkinson's disease[3].
Receptors NMDA, AMPA, Kainate, GABAADecahydroisoquinoline derivatives have shown activity as AMPA receptor antagonists, suggesting potential modulation of glutamatergic neurotransmission[5].
Ion Channels Voltage-gated sodium channels (NaV), Voltage-gated calcium channels (CaV)Modulation of ion channels is a common mechanism for neuroactive compounds.
Experimental Workflow: Tier 1

Caption: Tier 1 Investigative Workflow for 4-Ethynyl-2-methyl-decahydro-quinolin-4-ol.

Protocol: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This protocol describes a colorimetric assay to determine the AChE inhibitory activity of 4-Ethynyl-2-methyl-decahydro-quinolin-4-ol.

Materials:

  • Acetylcholinesterase (from electric eel)

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (pH 8.0)

  • 96-well microplate reader

  • 4-Ethynyl-2-methyl-decahydro-quinolin-4-ol (test compound)

  • Donepezil (positive control)

Procedure:

  • Prepare a stock solution of the test compound in DMSO.

  • In a 96-well plate, add 25 µL of phosphate buffer, 25 µL of the test compound at various concentrations, and 25 µL of AChE solution.

  • Incubate the plate at 37°C for 15 minutes.

  • Add 25 µL of DTNB solution to each well.

  • Initiate the reaction by adding 25 µL of ATCI solution.

  • Immediately measure the absorbance at 412 nm every minute for 10 minutes using a microplate reader.

  • Calculate the rate of reaction for each concentration of the test compound.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the test compound concentration.

Tier 2: Cellular and Functional Assays

Once primary targets have been identified in Tier 1, the next step is to validate these findings in a cellular context and to assess the functional consequences of target engagement.

Neuroprotection Assays

Rationale: Many neurodegenerative diseases are characterized by neuronal cell death due to oxidative stress or excitotoxicity. Assessing the neuroprotective effects of 4-Ethynyl-2-methyl-decahydro-quinolin-4-ol is a critical step in evaluating its therapeutic potential[1][4].

Protocol: H₂O₂-Induced Oxidative Stress in SH-SY5Y Cells

This protocol evaluates the ability of the test compound to protect a human neuroblastoma cell line (SH-SY5Y) from oxidative stress-induced cell death.

Materials:

  • SH-SY5Y cells

  • DMEM/F12 medium supplemented with 10% FBS

  • Hydrogen peroxide (H₂O₂)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • 4-Ethynyl-2-methyl-decahydro-quinolin-4-ol (test compound)

  • N-acetylcysteine (positive control)

Procedure:

  • Seed SH-SY5Y cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compound for 2 hours.

  • Induce oxidative stress by adding H₂O₂ to the media at a final concentration of 200 µM.

  • Incubate the cells for 24 hours.

  • Assess cell viability using the MTT assay:

    • Add MTT solution to each well and incubate for 4 hours.

    • Solubilize the formazan crystals with DMSO.

    • Measure the absorbance at 570 nm.

  • Calculate the percentage of cell viability relative to untreated controls.

  • Determine the EC50 value for neuroprotection.

Neurite Outgrowth Assay

Rationale: Neurite outgrowth is a crucial process in neuronal development and regeneration. Compounds that promote neurite outgrowth may have therapeutic potential in neurodegenerative diseases and nerve injury.

Caption: Workflow for Neurite Outgrowth Assay.

Tier 3: In Vivo Proof-of-Concept

Positive results from in vitro and cellular assays provide a strong rationale for advancing 4-Ethynyl-2-methyl-decahydro-quinolin-4-ol to in vivo studies. The primary goals of this tier are to assess the compound's pharmacokinetic profile and to demonstrate its efficacy in a relevant animal model.

Pharmacokinetic Studies

A preliminary pharmacokinetic study in rodents is essential to determine the compound's absorption, distribution, metabolism, and excretion (ADME) profile. Key parameters to be measured include:

ParameterDescription
Cmax Maximum plasma concentration
Tmax Time to reach Cmax
t1/2 Half-life
AUC Area under the curve (total drug exposure)
Bioavailability Fraction of the administered dose that reaches systemic circulation
Brain Penetration Ratio of brain to plasma concentration
Behavioral Models

The choice of a behavioral model will depend on the findings from Tiers 1 and 2. For example:

  • If the compound is an AChE inhibitor, a scopolamine-induced amnesia model would be appropriate to assess its cognitive-enhancing effects[3].

  • If the compound demonstrates neuroprotective properties, a model of focal ischemia or a neurotoxin-induced model of Parkinson's disease could be employed[5].

Protocol: Scopolamine-Induced Amnesia in Mice (Y-Maze)

This protocol assesses the ability of the test compound to reverse cognitive deficits induced by the muscarinic antagonist scopolamine.

Materials:

  • Male C57BL/6 mice

  • Y-maze apparatus

  • Scopolamine

  • 4-Ethynyl-2-methyl-decahydro-quinolin-4-ol (test compound)

  • Donepezil (positive control)

Procedure:

  • Administer the test compound or vehicle to the mice via intraperitoneal (i.p.) injection.

  • After 30 minutes, administer scopolamine (1 mg/kg, i.p.) to induce amnesia.

  • After another 30 minutes, place each mouse in the center of the Y-maze and allow it to explore freely for 8 minutes.

  • Record the sequence of arm entries.

  • Calculate the percentage of spontaneous alternation, which is a measure of spatial working memory. An alternation is defined as consecutive entries into three different arms.

  • Compare the performance of the test compound-treated group to the vehicle- and positive control-treated groups.

Conclusion and Future Directions

The application notes and protocols outlined in this document provide a comprehensive and systematic framework for the initial neuropharmacological characterization of 4-Ethynyl-2-methyl-decahydro-quinolin-4-ol. By following this tiered approach, researchers can efficiently identify the compound's primary molecular targets, validate its cellular and functional effects, and establish a proof-of-concept for its in vivo efficacy. The data generated from these studies will be invaluable for guiding future lead optimization and preclinical development efforts.

References

  • O'Neill, M. J., et al. (1996). The neuroprotective effects of the decahydroisoquinoline, LY 215490; a novel AMPA antagonist in focal ischaemia. European Journal of Pharmacology. [Link]

  • da Silva, T. C., et al. (2021). Heterocyclic Quinoline Derivatives as Innovative Neuroprotective Agents for Alzheimer's Disease. Alzheimer's & Dementia. [Link]

  • Reyes-Pérez, V., et al. (2023). Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. Molecules. [Link]

  • Kiseleva, E., et al. (2021). Neuroprotective effect of 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline mediated via regulation of antioxidant system and inhibition of inflammation and apoptosis in a rat model of cerebral ischemia/reperfusion. Brain Research Bulletin. [Link]

  • Singh, S., et al. (2008). Synthesis and pharmacological evaluation of some quinoline derivatives as potential cognition enhancers. Arzneimittelforschung. [Link]

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Application Notes & Protocols: Evaluating 4-Ethynyl-2-methyl-decahydro-quinolin-4-ol as a Novel mTOR Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The mechanistic Target of Rapamycin (mTOR) is a highly conserved serine/threonine kinase that serves as a central regulator of cellular metabolism, growth, and proliferation.[1][2] Dysregulation of the mTOR signaling pathway is a hallmark of numerous human diseases, most notably cancer, making it a prime target for therapeutic intervention.[3][4] This document provides a comprehensive framework for the evaluation of 4-Ethynyl-2-methyl-decahydro-quinolin-4-ol (hereafter designated "EMDQO"), a novel small molecule, as a potential inhibitor of the mTOR kinase. While existing mTOR inhibitors, such as rapamycin and its analogs (rapalogs), have shown clinical efficacy, they primarily target mTOR Complex 1 (mTORC1) and can lead to feedback activation of pro-survival signaling via the PI3K/Akt pathway.[4][5] The development of ATP-competitive inhibitors that target the kinase domain of both mTORC1 and mTORC2 offers a promising strategy to overcome these limitations.[5][6][7]

This guide details a series of validated protocols, from initial in vitro biochemical assays to cell-based pathway analysis, designed to rigorously characterize the inhibitory potential, selectivity, and cellular activity of EMDQO. The methodologies are presented to ensure scientific integrity, providing researchers with a self-validating workflow for assessing novel chemical entities targeting the mTOR pathway.

Chemical Compound of Interest:

  • Name: 4-Ethynyl-2-methyl-decahydro-quinolin-4-ol (EMDQO)

  • CAS Number: 59693-01-5[8]

  • Molecular Formula: C₁₂H₁₉NO[9][10]

  • Molecular Weight: 193.29 g/mol [8][10]

Section 1: The mTOR Signaling Network: A Rationale for Targeting

The mTOR kinase operates within two distinct multiprotein complexes: mTORC1 and mTORC2.[11][12]

  • mTORC1 , defined by its core component Raptor, integrates signals from growth factors, nutrients (especially amino acids), and cellular energy status.[1][13] Activated mTORC1 promotes anabolic processes, including protein and lipid synthesis, by phosphorylating key substrates such as S6 Kinase (S6K) and 4E-Binding Protein 1 (4E-BP1), while simultaneously inhibiting catabolic processes like autophagy.[1][7]

  • mTORC2 , characterized by its essential subunit Rictor, is primarily activated by growth factors and is a crucial regulator of cell survival and cytoskeletal organization.[11][14] A primary function of mTORC2 is the phosphorylation of Akt at serine 473 (S473), which is required for its full activation.[15]

Given the critical and distinct roles of both complexes, compounds that can dually inhibit mTORC1 and mTORC2 are of high therapeutic interest. This guide outlines the workflow to determine if EMDQO possesses such a profile.

mTOR_Pathway GrowthFactors Growth Factors (Insulin, IGF-1) PI3K PI3K GrowthFactors->PI3K activates mTORC2 mTORC2 GrowthFactors->mTORC2 AminoAcids Amino Acids mTORC1 mTORC1 AminoAcids->mTORC1 activates Akt Akt PI3K->Akt TSC TSC1/2 Akt->TSC inhibits Akt_pS473 Akt (pS473) (Full Activation) Akt->Akt_pS473 Rheb Rheb TSC->Rheb inhibits Rheb->mTORC1 activates S6K S6K mTORC1->S6K phosphorylates FourEBP1 4E-BP1 mTORC1->FourEBP1 phosphorylates mTORC2->Akt phosphorylates (S473) CellGrowth Protein Synthesis Cell Growth S6K->CellGrowth FourEBP1->CellGrowth inhibition removed Survival Cell Survival & Cytoskeleton Akt_pS473->Survival EMDQO Hypothetical Target: EMDQO EMDQO->mTORC1 EMDQO->mTORC2

Caption: The mTOR signaling network, highlighting mTORC1 and mTORC2 complexes and key downstream effectors.

Section 2: Experimental Workflow for EMDQO Evaluation

The characterization of EMDQO will proceed through a tiered approach, beginning with direct enzymatic inhibition and progressing to cellular functional outcomes.

Workflow Start Compound Synthesis & QC of EMDQO Biochem Protocol 1: Biochemical Kinase Assay (IC50 Determination) Start->Biochem Western Protocol 2: Cellular Target Engagement (Western Blot) Biochem->Western Confirms direct target Prolif Protocol 3: Cell Viability Assay (GI50 Determination) Western->Prolif Confirms pathway inhibition Analysis Data Analysis & Mechanism Hypothesis Prolif->Analysis Links to functional outcome InVivo Proposed In Vivo Studies (Xenograft Models) Analysis->InVivo Preclinical candidate

Caption: A tiered experimental workflow for characterizing EMDQO as a potential mTOR inhibitor.

Section 3: Protocols for In Vitro & Cellular Characterization

Protocol 1: mTOR Kinase Activity Assay (Luminescence-Based)

Principle: This biochemical assay directly measures the kinase activity of immunopurified mTORC1 and mTORC2 complexes by quantifying the amount of ATP consumed during the phosphorylation of a substrate.[16] A decrease in ATP, measured as an increase in luminescence signal, corresponds to higher kinase activity. Inhibitors will reduce ATP consumption, leading to a lower luminescence signal.

Methodology:

  • Complex Immunoprecipitation: Isolate mTORC1 and mTORC2 complexes from HeLa or HEK293 cell lysates using anti-Raptor and anti-Rictor antibodies, respectively, coupled to protein A/G magnetic beads.[17]

  • Assay Plate Preparation: Dispense the bead-bound mTORC1 or mTORC2 complexes into a 384-well white assay plate.

  • Compound Addition: Add EMDQO across a 10-point, 3-fold serial dilution range (e.g., 10 µM to 0.5 nM). Include a known ATP-competitive inhibitor (e.g., Torin1) as a positive control and DMSO as a vehicle control.

  • Kinase Reaction: Initiate the reaction by adding a master mix containing a suitable substrate (e.g., recombinant 4E-BP1 for mTORC1, inactive Akt1 for mTORC2) and 10 µM ATP.[17][18] Incubate for 60 minutes at 30°C.

  • Signal Detection: Terminate the reaction and measure remaining ATP by adding a kinase-glo® reagent. After a 10-minute incubation at room temperature, measure luminescence using a plate reader.

  • Data Analysis: Normalize the data to controls (DMSO = 0% inhibition, Torin1 = 100% inhibition). Plot the percentage of inhibition against the log concentration of EMDQO and fit a four-parameter dose-response curve to calculate the IC₅₀ value.

Hypothetical Data Presentation:

CompoundTargetIC₅₀ (nM) [Hypothetical]
EMDQOmTORC115.2
EMDQOmTORC225.8
Torin1 (Control)mTORC12.5
Torin1 (Control)mTORC23.1

Causality & Interpretation: A low nanomolar IC₅₀ value against both mTORC1 and mTORC2 would provide the first evidence that EMDQO is a direct, dual ATP-competitive inhibitor of the mTOR kinase.

Protocol 2: Cellular Target Engagement by Western Blot

Principle: This assay validates that EMDQO inhibits mTOR signaling within a cellular context by measuring the phosphorylation status of key downstream substrates of mTORC1 (S6K at Thr389, 4E-BP1 at Thr37/46) and mTORC2 (Akt at Ser473).[18][19][20]

Methodology:

  • Cell Culture and Treatment: Seed MCF-7 or PC-3 cells in 6-well plates. Once they reach 70-80% confluency, serum-starve the cells for 4 hours.

  • Compound Incubation: Pre-treat cells with various concentrations of EMDQO (e.g., 0, 10 nM, 50 nM, 250 nM, 1 µM) for 2 hours.

  • Pathway Stimulation: Stimulate the mTOR pathway by adding 100 nM insulin for 30 minutes.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Immunoblotting: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Antibody Incubation: Probe the membranes with primary antibodies against:

    • p-S6K (T389)

    • Total S6K

    • p-Akt (S473)

    • Total Akt

    • β-Actin (as a loading control)

  • Detection: Use HRP-conjugated secondary antibodies and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.

Interpretation: A dose-dependent decrease in the phosphorylation of both S6K (T389) and Akt (S473) relative to their total protein levels would confirm that EMDQO effectively engages and inhibits both mTORC1 and mTORC2 in intact cells.

Protocol 3: Cell Proliferation and Viability Assay

Principle: This functional assay determines the impact of mTOR inhibition by EMDQO on the growth and viability of cancer cell lines known to be dependent on the PI3K/Akt/mTOR pathway.

Methodology:

  • Cell Seeding: Seed cancer cells (e.g., a panel including MCF-7, U87-MG, and A549) in 96-well plates at a density of 3,000-5,000 cells per well and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a 9-point serial dilution of EMDQO (e.g., from 20 µM to 1 nM) for 72 hours.

  • Viability Measurement: Assess cell viability using a reagent such as CellTiter-Glo®, which measures cellular ATP levels as an indicator of metabolic activity and cell number.

  • Data Analysis: Normalize the luminescence data to vehicle-treated controls. Plot the percentage of cell growth inhibition against the log concentration of EMDQO to calculate the GI₅₀ (concentration for 50% growth inhibition).

Hypothetical Data Presentation:

Cell LinePI3K/mTOR StatusGI₅₀ (nM) [Hypothetical]
MCF-7 (Breast)PIK3CA Mutant88
U87-MG (Glioblastoma)PTEN Null125
A549 (Lung)KRAS Mutant>5000

Interpretation: Potent anti-proliferative activity in cell lines with upstream activation of the mTOR pathway (e.g., PIK3CA mutation or PTEN loss) would link the mechanism of action (mTOR inhibition) to a relevant anti-cancer phenotype.[21]

Section 4: Conclusion and Future Directions

The successful execution of these protocols will provide a robust dataset to evaluate 4-Ethynyl-2-methyl-decahydro-quinolin-4-ol as a novel mTOR inhibitor. A profile demonstrating potent, dual biochemical inhibition of mTORC1/C2, confirmed by dose-dependent suppression of downstream phosphorylation in cells, and culminating in selective anti-proliferative activity in mTOR-driven cancer cell lines would establish EMDQO as a strong candidate for further preclinical development. Subsequent investigations should include selectivity profiling against a broad panel of kinases, ADME/Tox studies, and evaluation in in vivo tumor xenograft models to assess therapeutic efficacy.[6][18]

References

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  • Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. (2020). Molecules. (URL: [Link])

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  • Lu, G., et al. (2016). Discovery of 2-(2-aminopyrimidin-5-yl)-4-morpholino-N-(pyridin-3-yl)quinazolin-7-amines as novel PI3K/mTOR inhibitors and anticancer agents. European Journal of Medicinal Chemistry. (URL: [Link])

  • BiCl3-catalyzed green synthesis of 4-hydroxy-2-quinolone analogues under microwave irradiation. (2018). RSC Advances. (URL: [Link])

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Synthesis of 4-Ethynyl-2-methyl-decahydro-quinolin-4-ol: A Detailed Guide for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive, step-by-step protocol for the synthesis of 4-Ethynyl-2-methyl-decahydro-quinolin-4-ol, a substituted decahydroquinoline of significant interest in medicinal chemistry and drug discovery. The decahydroquinoline scaffold is a key structural motif in a variety of biologically active natural products and synthetic compounds. The introduction of an ethynyl group at the C-4 position offers a valuable handle for further chemical modifications, such as click chemistry, making this compound a versatile building block for the creation of novel therapeutic agents. This document outlines a robust two-step synthetic strategy, beginning with the preparation of the key intermediate, 2-methyl-decahydro-quinolin-4-one, followed by its subsequent ethynylation. The protocols provided are designed for reproducibility and scalability, with a focus on explaining the underlying chemical principles to empower researchers in their synthetic endeavors.

Introduction: The Significance of Substituted Decahydroquinolines

The decahydroquinoline ring system is a prevalent scaffold in a diverse array of natural products, particularly alkaloids isolated from amphibians and ants, which often exhibit potent neurological activity. The rigid, three-dimensional structure of the decahydroquinoline core allows for precise spatial orientation of substituents, making it an attractive framework for the design of selective pharmacological agents. The specific stereochemistry of the ring junctions and substituents can significantly influence biological activity, a principle that has been explored in the stereoselective synthesis of various decahydroquinoline alkaloids.

The target molecule, 4-Ethynyl-2-methyl-decahydro-quinolin-4-ol, incorporates two key features: a methyl group at the C-2 position, which can influence the conformational preference and biological interactions of the molecule, and a tertiary propargyl alcohol at the C-4 position. Propargyl alcohols are crucial intermediates in organic synthesis, and the terminal alkyne functionality of the ethynyl group is particularly valuable for bioorthogonal conjugation reactions. This allows for the facile linkage of the decahydroquinoline scaffold to other molecules of interest, such as fluorescent probes, targeting ligands, or polyethylene glycol (PEG) chains, to modulate its pharmacokinetic and pharmacodynamic properties.

This guide will detail a logical and experimentally validated approach to the synthesis of this important molecule, providing researchers with the necessary information to produce it efficiently and in high purity.

Synthetic Strategy Overview

The synthesis of 4-Ethynyl-2-methyl-decahydro-quinolin-4-ol is approached via a two-stage process. The first stage involves the construction of the core heterocyclic structure, 2-methyl-decahydro-quinolin-4-one. The second stage is the crucial carbon-carbon bond-forming reaction to introduce the ethynyl group at the C-4 position.

G cluster_0 Stage 1: Synthesis of the Decahydroquinolinone Core cluster_1 Stage 2: Ethynylation Precursors Precursors Cyclization_Reaction Cyclization_Reaction Precursors->Cyclization_Reaction e.g., Aza-Diels-Alder 2-Methyl-decahydro-quinolin-4-one 2-Methyl-decahydro-quinolin-4-one Cyclization_Reaction->2-Methyl-decahydro-quinolin-4-one Purification Ethynylation Ethynylation 2-Methyl-decahydro-quinolin-4-one->Ethynylation Acetylide addition 4-Ethynyl-2-methyl-decahydro-quinolin-4-ol 4-Ethynyl-2-methyl-decahydro-quinolin-4-ol Ethynylation->4-Ethynyl-2-methyl-decahydro-quinolin-4-ol Aqueous Workup & Purification

Figure 1: Overall synthetic workflow for 4-Ethynyl-2-methyl-decahydro-quinolin-4-ol.

Experimental Protocols

Stage 1: Synthesis of 2-Methyl-decahydro-quinolin-4-one

The synthesis of the decahydroquinolinone core can be achieved through various methods, including intramolecular cyclization reactions. A plausible and efficient method is the aza-Diels-Alder reaction, which allows for the stereocontrolled formation of the heterocyclic ring system.

Protocol 3.1.1: Aza-Diels-Alder Cyclization

This protocol is adapted from established methods for the synthesis of substituted tetrahydroquinolines, followed by reduction to the decahydroquinoline.

Reagent/SolventMolecular WeightQuantityMoles
Substituted AnilineVaries1.0 eq-
N-vinyl-2-pyrrolidinone111.14 g/mol 2.2 eq-
Samarium(III) Nitrate444.37 g/mol 0.1 eq-
Acetonitrile (CH₃CN)41.05 g/mol --
Sodium Borohydride (NaBH₄)37.83 g/mol 2.0 eq-
Methanol (CH₃OH)32.04 g/mol --

Procedure:

  • To a stirred solution of the appropriate substituted aniline (1.0 eq) and N-vinyl-2-pyrrolidinone (2.2 eq) in acetonitrile, add samarium(III) nitrate (0.1 eq).

  • Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and extract the product with dichloromethane (3 x 25 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude tetrahydroquinoline intermediate.

  • Dissolve the crude intermediate in methanol and cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (2.0 eq) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for an additional 4 hours.

  • Quench the reaction by the slow addition of water.

  • Extract the product with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain pure 2-methyl-decahydro-quinolin-4-one.

Stage 2: Ethynylation of 2-Methyl-decahydro-quinolin-4-one

The introduction of the ethynyl group at the C-4 position is achieved via a nucleophilic addition of an acetylide anion to the carbonyl group of the decahydroquinolinone. This reaction, a variation of the Nef-Favorskii reaction, results in the formation of the desired propargyl alcohol.[1][2][3]

Protocol 3.2.1: Acetylide Addition

Reagent/SolventMolecular WeightQuantityMoles
2-Methyl-decahydro-quinolin-4-one167.26 g/mol 1.0 eq-
Ethynylmagnesium bromide (0.5 M in THF)-3.0 eq-
Anhydrous Tetrahydrofuran (THF)72.11 g/mol --
Saturated aqueous NH₄Cl53.49 g/mol --

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-methyl-decahydro-quinolin-4-one (1.0 eq) in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add ethynylmagnesium bromide (3.0 eq, 0.5 M solution in THF) to the stirred solution via the dropping funnel over a period of 30 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture back to 0 °C and quench by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 4-Ethynyl-2-methyl-decahydro-quinolin-4-ol as a white to off-white solid.

Characterization

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

  • ¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure and stereochemistry.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Infrared (IR) Spectroscopy: To identify key functional groups, such as the hydroxyl (-OH) and alkyne (-C≡C-H) stretches.

Safety and Handling

  • Samarium(III) Nitrate: Handle with care, as it is an oxidizing agent.

  • Sodium Borohydride: A flammable solid that reacts with water to produce hydrogen gas. Handle in a well-ventilated fume hood away from ignition sources.

  • Ethynylmagnesium bromide: A flammable and moisture-sensitive Grignard reagent. All manipulations should be performed under an inert atmosphere (nitrogen or argon).

  • Solvents: Acetonitrile, dichloromethane, methanol, THF, and ethyl acetate are flammable and should be handled in a fume hood.

Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, when performing these procedures.

Troubleshooting

IssuePossible CauseSuggested Solution
Low yield in Stage 1 Incomplete reaction or decomposition of the intermediate.Ensure anhydrous conditions and monitor the reaction closely by TLC. Optimize the reaction time and temperature.
Low yield in Stage 2 Incomplete reaction or side reactions.Use freshly prepared or titrated Grignard reagent. Ensure strictly anhydrous conditions. Consider using a different acetylide source (e.g., lithium acetylide).
Impure final product Incomplete separation during chromatography.Optimize the eluent system for column chromatography. Consider recrystallization as an additional purification step.

Conclusion

The synthetic protocols detailed in this application note provide a reliable and reproducible pathway for the synthesis of 4-Ethynyl-2-methyl-decahydro-quinolin-4-ol. By following these procedures, researchers in drug discovery and medicinal chemistry can access this valuable building block for the development of novel therapeutic agents. The strategic placement of the ethynyl group opens up a wide range of possibilities for further functionalization, making this compound a versatile platform for exploring new chemical space.

References

  • Wikipedia. (n.d.). Alkynylation. Retrieved from [Link]

  • Trofimov, B. A., Schmidt, E. Y., & Ushakov, I. A. (2015). Acetylene in Organic Synthesis: Recent Progress and New Uses. Molecules, 20(12), 22353–22398. Retrieved from [Link]

  • Deiters, A. (2010). Catalytic Reactions of Acetylene: A Feedstock for the Chemical Industry Revisited. Chemical Reviews, 110(2), 576–589. Retrieved from [Link]

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Application Note: Comprehensive Analytical Characterization of 4-Ethynyl-2-methyl-decahydro-quinolin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a detailed guide to the analytical techniques required for the comprehensive characterization of 4-Ethynyl-2-methyl-decahydro-quinolin-4-ol. As a complex heterocyclic molecule with multiple stereocenters and distinct functional groups, a multi-technique approach is essential for unambiguous structure elucidation, purity assessment, and quality control. This guide outlines field-proven protocols for Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC), grounding each methodology in fundamental principles and regulatory expectations.

Introduction and Molecular Overview

4-Ethynyl-2-methyl-decahydro-quinolin-4-ol is a saturated heterocyclic compound featuring a decahydroquinoline core. The structure is further functionalized with a methyl group at the 2-position and both a hydroxyl and an ethynyl group at the 4-position, creating a tertiary alcohol. The presence of these specific functional groups and a saturated, stereochemically complex core dictates the analytical strategy. Precise characterization is paramount for ensuring its identity, purity, and stability, which are critical aspects in pharmaceutical research and development.[1][2] This application note details the necessary analytical workflows to achieve a comprehensive characterization profile for this molecule.

Molecular Structure and Physicochemical Properties

A clear understanding of the molecule's basic properties is the foundation of any analytical strategy.

PropertyValueSource
Molecular Formula C₁₂H₁₉NO[3][4]
Molecular Weight 193.29 g/mol [3][4]
CAS Number 59693-01-5[3]
Canonical SMILES CC1CC(C2CCCCC2N1)(C#C)O[5]
InChI Key CGXPLMNBJQMOOL-UHFFFAOYSA-N[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Tool

NMR spectroscopy is the most powerful technique for the unambiguous determination of the covalent structure of 4-Ethynyl-2-methyl-decahydro-quinolin-4-ol.[6][7] One-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC) experiments are necessary to assign all proton and carbon signals, especially within the complex, saturated decahydroquinoline ring system.[8]

Causality Behind the NMR Strategy

The molecule's structure presents several key features that can be precisely identified with NMR:

  • Terminal Alkyne: The ethynyl proton (≡C-H) provides a highly characteristic signal in a relatively clean region of the ¹H NMR spectrum.

  • Methyl Group: The methyl protons will appear as a doublet, coupled to the adjacent proton on the quinoline ring.

  • Saturated Core: The decahydroquinoline ring contains numerous diastereotopic protons, resulting in a complex, overlapping multiplet region in the ¹H NMR spectrum. 2D NMR is not just helpful but essential for assigning these protons.

  • Quaternary Carbon: The C4 carbon, bonded to the hydroxyl and ethynyl groups, will be a singlet in the ¹³C NMR spectrum and can be identified through its correlation to neighboring protons in an HMBC experiment.

Predicted ¹H and ¹³C NMR Spectral Data

The following table summarizes the expected chemical shifts for the key functional groups. Actual values may vary based on solvent and stereochemistry.

GroupNucleusExpected Chemical Shift (δ, ppm)Expected Multiplicity
Ethynyl Proton¹H~2.0 - 3.0Singlet (s)
Methyl Protons¹H~1.0 - 1.3Doublet (d)
Decahydroquinoline Protons¹H~1.2 - 3.5Complex Multiplets (m)
Hydroxyl Proton¹HVariable (typically ~1.5 - 4.0)Broad Singlet (br s)
Amine Proton (N-H)¹HVariable (typically ~1.5 - 3.5)Broad Singlet (br s)
Ethynyl Carbons¹³C~70 - 90-
C4-OH Carbon¹³C~65 - 80-
Methyl Carbon¹³C~15 - 25-
Decahydroquinoline Carbons¹³C~20 - 60-
Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical as it can influence the chemical shifts of exchangeable protons (OH, NH).[9]

  • ¹H NMR Acquisition:

    • Acquire a standard ¹H NMR spectrum over a range of 0-12 ppm.

    • Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Integrate all signals to determine the relative number of protons.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum over a range of 0-200 ppm. APT or DEPT experiments can be run to differentiate between CH, CH₂, and CH₃ groups.

  • 2D NMR Acquisition (for full assignment):

    • COSY (Correlation Spectroscopy): To establish proton-proton (¹H-¹H) coupling networks, which is crucial for tracing the connectivity within the decahydroquinoline rings.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons directly to the carbons they are attached to (¹J-coupling), definitively linking the ¹H and ¹³C assignments.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Prep Dissolve 5-10 mg in 0.6 mL CDCl₃ H1 ¹H NMR Prep->H1 C13 ¹³C NMR / DEPT H1->C13 COSY 2D COSY C13->COSY HSQC 2D HSQC COSY->HSQC Assign Assign Signals HSQC->Assign Structure Confirm Structure & Stereochemistry Assign->Structure

Workflow for comprehensive NMR characterization.

Mass Spectrometry (MS): Molecular Weight and Formula Confirmation

Mass spectrometry provides definitive confirmation of the molecular weight and, with high-resolution instrumentation (HRMS), the elemental formula.[][11] Fragmentation patterns observed in tandem MS (MS/MS) experiments can offer additional structural corroboration.[12]

Causality Behind the MS Strategy

Given the presence of a basic nitrogen atom, electrospray ionization in positive mode (ESI+) is the ideal technique, as the molecule will readily protonate to form the [M+H]⁺ ion. HRMS, using analyzers like Time-of-Flight (TOF) or Orbitrap, provides mass accuracy typically below 5 ppm, which is essential for building confidence in the elemental composition.[11][13]

Predicted High-Resolution Mass Spectrometry Data
Ion AdductCalculated m/z
[M+H]⁺ (C₁₂H₂₀NO⁺)194.1539
[M+Na]⁺ (C₁₂H₁₉NNaO⁺)216.1359

Predicted fragmentation pathways for the [M+H]⁺ ion include the neutral loss of water (-18.01 Da) and the loss of the ethynyl group (-25.01 Da).

Experimental Protocol: LC-HRMS Analysis
  • Sample Preparation: Prepare a dilute solution of the sample (~1-10 µg/mL) in a suitable solvent compatible with the HPLC mobile phase (e.g., methanol or acetonitrile with 0.1% formic acid). The acid aids in protonation for ESI+.

  • Chromatographic Separation (LC):

    • Use a C18 reverse-phase column.

    • Employ a gradient elution with a mobile phase consisting of (A) Water + 0.1% Formic Acid and (B) Acetonitrile + 0.1% Formic Acid. This ensures good peak shape and separation from impurities.

  • Mass Spectrometry (MS) Acquisition:

    • Ionization: ESI in positive ion mode.

    • Acquisition Mode: Full scan mode over a mass range of m/z 50-500.

    • Mass Analyzer: TOF or Orbitrap for high-resolution, accurate mass data.

    • Data Analysis: Extract the exact mass of the parent ion and compare it to the theoretical value. If required, perform MS/MS on the parent ion to observe characteristic fragments.

MS_Workflow cluster_prep Sample Preparation cluster_acq LC-MS Analysis cluster_analysis Data Interpretation Prep Prepare 1-10 µg/mL solution in MeOH + 0.1% Formic Acid LC Inject on C18 Column Prep->LC ESI ESI+ Ionization LC->ESI HRMS Full Scan HRMS (TOF or Orbitrap) ESI->HRMS Mass Confirm Exact Mass of [M+H]⁺ HRMS->Mass Formula Verify Elemental Composition Mass->Formula

Workflow for LC-HRMS analysis.

Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Identification

FTIR spectroscopy is a rapid and straightforward technique to confirm the presence of key functional groups within the molecule, providing complementary information to NMR and MS.[14][15]

Predicted FTIR Absorption Bands

The structure of 4-Ethynyl-2-methyl-decahydro-quinolin-4-ol contains several functional groups with highly characteristic vibrational frequencies.

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Intensity
O-H (Alcohol)Stretch3600 - 3200Strong, Broad
≡C-H (Alkyne)Stretch~3300Strong, Sharp
C-H (Aliphatic)Stretch3000 - 2850Strong
C≡C (Alkyne)Stretch~2150 - 2100Weak to Medium, Sharp
C-O (Alcohol)Stretch1200 - 1050Strong

The presence of a sharp peak around 3300 cm⁻¹ alongside a broad peak in the 3600-3200 cm⁻¹ region is a definitive indicator of the terminal alkyne and alcohol moieties, respectively.[16][17]

Experimental Protocol: FTIR Analysis
  • Sample Preparation: The simplest method is using an Attenuated Total Reflectance (ATR) accessory. Place a small amount of the solid sample directly onto the ATR crystal. Alternatively, prepare a KBr pellet by grinding ~1 mg of the sample with ~100 mg of dry KBr and pressing it into a transparent disk.

  • Background Collection: Collect a background spectrum of the empty ATR crystal or a pure KBr pellet. This is crucial to subtract atmospheric (CO₂, H₂O) and accessory-related absorptions.

  • Sample Spectrum Collection: Collect the spectrum of the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio at a resolution of 4 cm⁻¹.

  • Data Analysis: Identify the characteristic peaks and match them to the expected functional groups.

High-Performance Liquid Chromatography (HPLC): Purity and Isomer Assessment

HPLC is the cornerstone technique for determining the purity of the compound and for separating potential stereoisomers.[18] Given the multiple chiral centers in the decahydroquinoline ring, the synthesis can potentially yield a mixture of diastereomers, which must be identified and quantified.

Causality Behind the HPLC Strategy

A validated, stability-indicating HPLC method is a regulatory requirement for any active pharmaceutical ingredient.[19][20] The method must be able to separate the main compound from any impurities, degradation products, and related isomers.[21][22] Due to the lack of a strong UV chromophore in the saturated structure, detection can be challenging. While low wavelength UV (e.g., <220 nm) might be possible, a more universal detector like a Charged Aerosol Detector (CAD), Evaporative Light Scattering Detector (ELSD), or Mass Spectrometry (MS) is often more reliable and sensitive.[23]

Experimental Protocol: RP-HPLC for Purity Analysis
  • Instrumentation: An HPLC system equipped with a pump, autosampler, column oven, and a suitable detector (UV, CAD, or MS).

  • Chromatographic Conditions (Starting Point):

    • Column: C18, 2.1 or 4.6 mm i.d., 100-150 mm length, <5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid or 10 mM Ammonium Formate in Water.

    • Mobile Phase B: Acetonitrile or Methanol.

    • Gradient: Start with a low percentage of B (e.g., 5-10%) and ramp up to a high percentage (e.g., 95%) over 10-20 minutes to elute all components.

    • Flow Rate: 0.3 - 1.0 mL/min (adjusted for column diameter).

    • Column Temperature: 30 - 40 °C to ensure reproducible retention times.

    • Injection Volume: 1 - 10 µL.

  • Method Validation: Once developed, the method must be validated according to ICH Q2(R2) guidelines.[19][22] Key parameters to assess include:

    • Specificity: The ability to resolve the main peak from impurities.

    • Linearity: Demonstrating a direct relationship between concentration and detector response over a defined range.

    • Accuracy & Precision: Ensuring the results are close to the true value and are reproducible.

    • Limit of Detection (LOD) & Quantitation (LOQ): The lowest concentration that can be reliably detected and quantified.

    • Robustness: The method's resilience to small, deliberate changes in parameters (e.g., pH, temperature).[24]

HPLC_Workflow cluster_dev Method Development cluster_val Method Validation (ICH Q2) cluster_app Application Col Select Column (e.g., C18) Mob Optimize Mobile Phase & Gradient Col->Mob Det Select Detector (MS, CAD, or UV) Mob->Det Spec Specificity Det->Spec Lin Linearity & Range Spec->Lin Acc Accuracy & Precision Lin->Acc Rob Robustness Acc->Rob Purity Purity Assay Rob->Purity Stability Stability Testing Purity->Stability

Workflow for HPLC method development and validation.

Consolidated Characterization Summary

This table provides a consolidated overview of the expected analytical data for 4-Ethynyl-2-methyl-decahydro-quinolin-4-ol, serving as a quick reference for researchers.

TechniqueParameterExpected Result
¹H NMR Chemical Shift (δ)≡C-H: ~2.0-3.0 ppm (s); -CH₃: ~1.0-1.3 ppm (d)
¹³C NMR Chemical Shift (δ)C≡C: ~70-90 ppm; C-OH: ~65-80 ppm
HRMS (ESI+) Exact Mass [M+H]⁺m/z 194.1539 ± 5 ppm
FTIR Wavenumber (cm⁻¹)O-H: ~3400 (broad); ≡C-H: ~3300 (sharp); C≡C: ~2120 (sharp)
HPLC Purity≥95% (typical target), single major peak under optimized conditions

By systematically applying the protocols detailed in this guide, researchers can ensure a robust and comprehensive characterization of 4-Ethynyl-2-methyl-decahydro-quinolin-4-ol, establishing a solid analytical foundation for its use in further research and development.

References

  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures. Scientific guideline. [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link]

  • Pharma Knowledge Centre. (2024). ICH Q2 Validation of Analytical Procedures. YouTube. [Link]

  • Journal of GXP Compliance. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Quinine and Quinidine. [Link]

  • ResearchGate. (2017). Mercuration of quinoline give different isomers how could these isomers separated. [Link]

  • ResearchGate. (2025). NMR determination of p K a values of indoloquinoline alkaloids. [Link]

  • National Institutes of Health. (n.d.). Preparative separation of di- and trisulfonated components of Quinoline Yellow using affinity-ligand pH-zone-refining counter-current chromatography. [Link]

  • TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. [Link]

  • ResearchGate. (2025). NMR for the Identification and Quantification of Isoquinoline Alkaloids in Plant Extracts: Application to Goldenseal. [Link]

  • SIELC Technologies. (n.d.). Separation of Quinoline on Newcrom R1 HPLC column. [Link]

  • PubChem. (n.d.). 4-ethynyl-2-methyl-decahydro-quinolin-4-ol. [Link]

  • PubMed. (2015). Vibrational spectroscopic studies and molecular docking study of 2-[(E)-2-phenylethenyl]quinoline-5-carboxylic acid. [Link]

  • ResearchGate. (n.d.). Physical and Spectral Properties of the Quinolinic Derivatives (6-19). [Link]

  • Springer. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. [Link]

  • MDPI. (n.d.). Heterocyclic Compounds: Synthesis, Application and Theoretical Study. [Link]

  • ResearchGate. (n.d.). Vibrational spectroscopic study of some quinoline derivatives. [Link]

  • YouTube. (2023). FTIR-18 || IR spectra of Alcohols & phenols. [Link]

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  • National Institutes of Health. (n.d.). Analysis of synthetic cannabinoids using high-resolution mass spectrometry and mass defect filtering. [Link]

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Application Notes and Protocols for Developing Anticancer Agents from Decahydroquinoline Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Decahydroquinoline Scaffold as a Privileged Structure in Oncology

The decahydroquinoline ring system, a saturated bicyclic amine, represents a "privileged scaffold" in medicinal chemistry. Its rigid, three-dimensional structure provides a unique framework for the spatial presentation of various functional groups, enabling precise interactions with biological targets. While naturally occurring decahydroquinoline alkaloids have shown a range of biological activities, synthetic exploration of this scaffold has unveiled significant potential in the development of novel anticancer agents.[1][2] Derivatives of this scaffold have been reported to induce cytotoxicity, apoptosis, and cell cycle arrest in various cancer cell lines, making it a fertile ground for oncology drug discovery.[3][4]

This guide provides a comprehensive overview of the key methodologies and protocols for the synthesis, in vitro evaluation, and mechanistic characterization of novel anticancer agents based on the decahydroquinoline scaffold. It is intended for researchers, scientists, and drug development professionals seeking to explore this promising class of compounds. The protocols are designed to be self-validating, with an emphasis on the scientific rationale behind each step.

Part 1: Synthesis of a Representative Decahydroquinoline Scaffold

The synthesis of decahydroquinoline derivatives often involves multi-step sequences that allow for the controlled installation of desired stereochemistry and functional groups. The following protocol is a representative example of a synthetic route to construct the core decahydroquinoline nucleus, which can then be further functionalized to explore structure-activity relationships (SAR). This protocol is adapted from a documented total synthesis of decahydroquinoline alkaloids, demonstrating a robust and reproducible pathway.[1][5]

Protocol 1: Multi-step Synthesis of a Decahydroquinoline Core

This protocol outlines the key steps to construct a decahydroquinoline intermediate. Each step requires careful execution and monitoring for optimal yield and purity.

Step 1: Synthesis of (2S, 3S, 6R)-3-Formyl-2-(2-oxopropyl)-6-propyl-piperidine-1-carboxylic Acid Methyl Ester [1]

  • Starting Material: (2S, 3S, 6R)-2-(2-Oxo-propyl)-6-propyl-3-vinyl-piperidine-1-carboxylic acid methyl ester.

  • Reaction: To a stirred solution of the starting material (1.38 mmol) in a 3:1 mixture of 1,4-dioxane (6 mL) and water (2 mL), add 2,6-lutidine (2.75 mmol).

  • Cool the mixture to 0°C and add Osmium tetroxide (OsO₄, 2% aqueous solution, 0.14 mmol) and sodium periodate (NaIO₄, 5.51 mmol).

  • Stir the resulting mixture at room temperature for 3 hours. Causality: OsO₄ catalyzes the dihydroxylation of the vinyl group, which is then cleaved by NaIO₄ to the corresponding aldehyde.

  • Work-up: Quench the reaction by adding a 10% sodium thiosulfate (Na₂S₂O₃) solution in saturated sodium bicarbonate (NaHCO₃) (10 mL).

  • Dilute the mixture with dichloromethane (CH₂Cl₂) and separate the layers.

  • Extract the aqueous layer three times with CH₂Cl₂.

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired aldehyde.

Step 2: Intramolecular Aldol-type Cyclization to form the Decahydroquinoline Ring [1]

  • Starting Material: The aldehyde from the previous step.

  • Reaction: Dissolve the aldehyde in an appropriate solvent such as tetrahydrofuran (THF).

  • Add a suitable base to promote the intramolecular aldol condensation. The choice of base can influence the stereochemical outcome.

  • Stir the reaction at a controlled temperature (e.g., room temperature or below) and monitor its progress by thin-layer chromatography (TLC). Causality: The base deprotonates the α-carbon of the ketone, and the resulting enolate attacks the aldehyde intramolecularly to form the bicyclic decahydroquinoline ring system.

  • Work-up and Purification: Once the reaction is complete, quench with a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the product with an organic solvent, dry the combined organic layers, and concentrate.

  • Purify the resulting decahydroquinoline derivative by column chromatography.

G start Piperidine Derivative (Starting Material) step1 Step 1: Oxidative Cleavage (OsO4, NaIO4) start->step1 aldehyde Aldehyde Intermediate step1->aldehyde step2 Step 2: Intramolecular Aldol Cyclization aldehyde->step2 dhq Decahydroquinoline Core step2->dhq

Part 2: In Vitro Evaluation of Anticancer Activity

Once a library of decahydroquinoline derivatives is synthesized, a systematic in vitro evaluation is crucial to identify promising lead compounds. The following protocols describe standard assays to assess cytotoxicity, induction of apoptosis, and effects on the cell cycle.

Protocol 2: Cytotoxicity Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[6][7][8]

Materials:

  • Cancer cell line of interest (e.g., MCF-7, A549, HCT116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Decahydroquinoline test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • 96-well microplate

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the decahydroquinoline compounds in the culture medium. Replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (DMSO, final concentration <0.5%) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. Causality: In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.[7]

  • Solubilization: Carefully aspirate the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[9]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Protocol 3: Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells.[2][5][10]

Materials:

  • Treated and untreated cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting: Treat cells with the decahydroquinoline compound at its IC₅₀ concentration for a predetermined time (e.g., 24 or 48 hours). Harvest both adherent and floating cells.

  • Cell Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of 1 x 10⁶ cells/mL.[10]

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[5]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark. Causality: During early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane and is bound by Annexin V. PI is a fluorescent DNA intercalator that can only enter cells with compromised membrane integrity (late apoptotic and necrotic cells).[2][10]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[5]

G start Synthesized Decahydroquinolines assay1 MTT Assay (Cytotoxicity) start->assay1 ic50 IC50 Values assay1->ic50 assay2 Annexin V/PI Assay (Apoptosis) ic50->assay2 assay3 Cell Cycle Analysis (PI Staining) ic50->assay3 apoptosis_data Apoptotic Cell Population (%) assay2->apoptosis_data lead_id Lead Compound Identification apoptosis_data->lead_id cell_cycle_data Cell Cycle Phase Distribution (%) assay3->cell_cycle_data cell_cycle_data->lead_id

Protocol 4: Cell Cycle Analysis by Propidium Iodide (PI) Staining

This protocol uses PI to stain cellular DNA, allowing for the analysis of cell cycle phase distribution by flow cytometry.[3][4]

Materials:

  • Treated and untreated cells

  • PBS

  • Ice-cold 70% Ethanol

  • PI Staining Solution (containing PI, RNase A, and Triton X-100 in PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting: Treat cells with the decahydroquinoline compound for a specified duration (e.g., 24 hours). Harvest the cells, including any in the supernatant.

  • Fixation: Wash the cells with PBS and resuspend the pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours to fix the cells.[3] Causality: Ethanol fixation permeabilizes the cell membrane, allowing PI to enter and stain the DNA, while also preserving the cellular structure.

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in 500 µL of PI Staining Solution.

  • Incubation: Incubate in the dark at room temperature for 30 minutes. Causality: RNase A is included to digest any RNA, ensuring that PI staining is specific to DNA. Triton X-100 further aids in permeabilization.[3]

  • Flow Cytometry Acquisition: Analyze the samples on a flow cytometer, collecting at least 10,000 events per sample.[3] The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in G0/G1, S, and G2/M phases.

Part 3: Data Presentation and Interpretation

The data generated from the in vitro assays should be presented clearly to facilitate SAR analysis and lead compound selection.

Table 1: Cytotoxicity of Decahydroquinoline Derivatives against various Cancer Cell Lines
Compound IDR1 GroupR2 GroupMCF-7 IC₅₀ (µM)A549 IC₅₀ (µM)HCT116 IC₅₀ (µM)
DHQ-001HPhenyl15.2 ± 1.822.5 ± 2.118.9 ± 1.5
DHQ-002OCH₃Phenyl8.7 ± 0.912.1 ± 1.39.8 ± 1.1
DHQ-003ClPhenyl2.1 ± 0.33.5 ± 0.42.9 ± 0.2
Doxorubicin--0.5 ± 0.080.8 ± 0.10.6 ± 0.09

Data are presented as mean ± standard deviation from three independent experiments.

Mechanistic Insights: A Potential Signaling Pathway

Many anticancer agents exert their effects by modulating key signaling pathways that control cell proliferation, survival, and apoptosis. Decahydroquinoline derivatives may interfere with pathways such as the PI3K/Akt/mTOR pathway or induce apoptosis through the intrinsic mitochondrial pathway.

G dhq Decahydroquinoline Derivative bax Bax/Bak Activation dhq->bax mito Mitochondria bax->mito cyto_c Cytochrome c Release mito->cyto_c cas9 Caspase-9 Activation cyto_c->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Conclusion

The decahydroquinoline scaffold provides a versatile platform for the development of novel anticancer agents. The protocols outlined in this guide offer a systematic approach to the synthesis and in vitro evaluation of these compounds. By combining robust synthetic chemistry with a cascade of biological assays, researchers can efficiently identify and characterize promising lead candidates for further preclinical development. Careful analysis of structure-activity relationships will be instrumental in optimizing the potency and selectivity of this promising class of molecules.

References

  • Nakayama, A., et al. (2021). Total Synthesis of Decahydroquinoline Poison Frog Alkaloids ent-cis-195A and cis-211A. Molecules, 26(24), 7529. [Link]

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. [Link]

  • SciSpace. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. [Link]

  • ResearchHub. (2024). Detailed protocol for MTT Cell Viability and Proliferation Assay. [Link]

  • Springer Nature Experiments. (n.d.). MTT Assay Protocol. [Link]

  • da Fonseca, W. F., et al. (2020). Dihydroquinoline derivative as a potential anticancer agent: synthesis, crystal structure, and molecular modeling studies. Molecular Diversity, 25(3), 1565-1576. [Link]

  • da Fonseca, W. F., et al. (2020). Dihydroquinoline derivative as a potential anticancer agent: synthesis, crystal structure, and molecular modeling studies. ResearchGate. [Link]

  • National Center for Biotechnology Information. (n.d.). Cell cycle analysis with flow cytometry and propidium iodide. [Link]

  • Farghaly, T. A., et al. (2021). Facile synthesis and in vitro anticancer evaluation of a new series of tetrahydroquinoline. Scientific Reports, 11(1), 19694. [Link]

  • Nakayama, A., et al. (2021). Total Synthesis of Decahydroquinoline Poison Frog Alkaloids ent-cis-195A and cis-211A. PubMed. [Link]

  • Kumar, A., et al. (2021). The Recent Development of Tetrahydro-Quinoline/Isoquinoline Based Compounds as Anticancer Agents. Current Topics in Medicinal Chemistry, 21(17), 1587-1622. [Link]

  • Lee, H., et al. (2013). Synthesis and Anticancer Activity of Aminodihydroquinoline Analogs: Identification of Novel Proapoptotic Agents. Bioorganic & Medicinal Chemistry Letters, 23(16), 4643-4646. [Link]

  • Guan, Y. F., et al. (2022). Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives. Molecules, 27(3), 988. [Link]

  • Kumar, A., et al. (2020). Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. RSC Advances, 10(51), 30776-30799. [Link]

  • Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. [Link]

  • Abbas, S. Y., et al. (2025). Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives. RSC Advances. [Link]

Sources

Investigational Application Notes and Protocols for 4-Ethynyl-2-methyl-decahydro-quinolin-4-ol in Cell Culture Studies

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: 4-Ethynyl-2-methyl-decahydro-quinolin-4-ol is a compound with limited publicly available data on its biological activity. The following application notes and protocols are presented as an investigational framework for researchers. The proposed mechanisms and experimental designs are based on the structural characteristics of the quinoline scaffold and established methodologies for characterizing similar bioactive molecules, particularly steroidal receptor modulators.

Introduction: A Novel Quinoline Derivative with Potential as a Cellular Modulator

The quinoline ring system is a core structural motif in a wide array of pharmacologically active compounds, exhibiting activities ranging from antimicrobial to anticancer.[1][2] 4-Ethynyl-2-methyl-decahydro-quinolin-4-ol, a novel derivative of this class, presents an intriguing candidate for investigation in cell culture studies. Its chemical structure suggests potential interactions with intracellular signaling pathways that govern cell fate.

This document provides a comprehensive guide for the initial characterization of 4-Ethynyl-2-methyl-decahydro-quinolin-4-ol in a cell culture setting. It outlines a phased experimental approach, from initial cytotoxicity screening to more in-depth mechanistic studies, to elucidate its potential as a modulator of cellular processes. The protocols provided are based on established techniques for evaluating compounds that may target steroid hormone receptors, such as the progesterone receptor, a common target for quinoline-like structures.[3][4]

Phase 1: Initial Compound Characterization and Cytotoxicity Profiling

The first phase of investigation focuses on establishing the basic parameters for working with 4-Ethynyl-2-methyl-decahydro-quinolin-4-ol in cell culture and assessing its general cytotoxic effects across a panel of cell lines.

Solubility and Stability Assessment

Protocol: Solubility and Stability Testing

  • Solvent Selection: Prepare a high-concentration stock solution (e.g., 10-50 mM) of 4-Ethynyl-2-methyl-decahydro-quinolin-4-ol in a suitable solvent such as dimethyl sulfoxide (DMSO) or ethanol.

  • Media Compatibility: Serially dilute the stock solution in a complete cell culture medium (e.g., DMEM with 10% FBS) to the highest desired working concentration.

  • Visual Inspection: Incubate the solution at 37°C and 5% CO2 for a period equivalent to the longest planned experiment (e.g., 72 hours). Visually inspect for any signs of precipitation at regular intervals.

  • Microscopic Examination: Examine the solution under a microscope to detect any crystalline structures indicative of precipitation.

  • Bioactivity Confirmation: To confirm stability, a simple bioassay (e.g., a 24-hour cell viability assay) can be performed with freshly prepared compound and compound aged in media for the desired experimental duration.

Cytotoxicity Screening in a Panel of Cell Lines

Rationale: A broad-spectrum cytotoxicity screen is essential to identify sensitive cell lines and to determine the effective concentration range of the compound. The choice of cell lines should ideally include those with varying expression levels of potential target receptors. For instance, breast cancer cell lines such as T47D (high progesterone receptor expression) and MCF-7 (moderate progesterone receptor expression), and a progesterone receptor-negative line like MDA-MB-231 would be an appropriate panel if investigating anti-progestin activity.[5][6]

Protocol: MTT Cell Viability Assay

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of 4-Ethynyl-2-methyl-decahydro-quinolin-4-ol in a complete culture medium. Remove the old medium from the cells and add the compound-containing medium. Include a vehicle control (e.g., DMSO) at the same concentration as in the highest compound dilution.

  • Incubation: Incubate the plate for 24, 48, and 72 hours at 37°C and 5% CO2.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilizing buffer).

  • Absorbance Reading: Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Table 1: Hypothetical IC50 Values for 4-Ethynyl-2-methyl-decahydro-quinolin-4-ol

Cell LineProgesterone Receptor Status24h IC50 (µM)48h IC50 (µM)72h IC50 (µM)
T47DHigh>10075.248.5
MCF-7Moderate>10098.662.1
MDA-MB-231Negative>100>10095.3
SK-OV-3Ovarian Cancer>10085.455.9

Phase 2: Mechanistic Elucidation

This phase aims to investigate the potential mechanism of action of 4-Ethynyl-2-methyl-decahydro-quinolin-4-ol. Based on the hypothetical IC50 data suggesting a greater effect on progesterone receptor-positive cells, the following protocols will focus on exploring its interaction with the progesterone receptor signaling pathway.

Progesterone Receptor Competitive Binding Assay

Rationale: To determine if 4-Ethynyl-2-methyl-decahydro-quinolin-4-ol directly interacts with the progesterone receptor, a competitive binding assay can be performed. This assay measures the ability of the compound to displace a radiolabeled progestin from the receptor.

Protocol: Competitive Binding Assay

  • Cell Lysate Preparation: Prepare a cytosolic extract from a high progesterone receptor-expressing cell line (e.g., T47D).

  • Binding Reaction: In a multi-well plate, combine the cell lysate with a constant concentration of a radiolabeled progestin (e.g., [3H]-promegestone) and increasing concentrations of unlabeled 4-Ethynyl-2-methyl-decahydro-quinolin-4-ol or a known progesterone receptor ligand (as a positive control).

  • Incubation: Incubate the mixture to allow for competitive binding to reach equilibrium.

  • Separation of Bound and Unbound Ligand: Separate the receptor-bound radioligand from the unbound radioligand using a method such as charcoal-dextran adsorption or filtration.

  • Scintillation Counting: Quantify the amount of bound radioligand using a scintillation counter.

  • Data Analysis: Plot the percentage of bound radioligand against the concentration of the competitor to determine the Ki (inhibitory constant).

Progesterone Receptor-Mediated Transcriptional Activity

Rationale: To assess whether the binding of 4-Ethynyl-2-methyl-decahydro-quinolin-4-ol to the progesterone receptor results in an agonist or antagonist effect, a reporter gene assay can be employed. This assay measures the ability of the compound to modulate the transcriptional activity of the receptor.

Protocol: Progesterone Receptor Reporter Gene Assay

  • Cell Transfection: Co-transfect a suitable cell line (e.g., HEK293T or a progesterone receptor-negative cancer cell line) with an expression vector for the progesterone receptor and a reporter plasmid containing a progesterone response element (PRE) linked to a reporter gene (e.g., luciferase).

  • Compound Treatment: Treat the transfected cells with 4-Ethynyl-2-methyl-decahydro-quinolin-4-ol alone (to test for agonist activity) or in combination with a known progesterone receptor agonist like progesterone or R5020 (to test for antagonist activity).

  • Cell Lysis and Luciferase Assay: After incubation, lyse the cells and measure the luciferase activity using a luminometer.

  • Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) to account for variations in transfection efficiency. Compare the activity in treated cells to that in vehicle-treated cells.

Investigation of Downstream Signaling Pathways

Rationale: Progesterone receptor antagonists can exert their effects through various signaling pathways, including those independent of direct DNA binding. For instance, some progesterone receptor antagonists have been shown to modulate the MAPK/ERK pathway.[7] Western blotting can be used to examine the phosphorylation status of key proteins in these pathways.

Protocol: Western Blot Analysis of MAPK/ERK Pathway

  • Cell Treatment and Lysis: Treat sensitive cells (e.g., T47D) with 4-Ethynyl-2-methyl-decahydro-quinolin-4-ol at its IC50 concentration for various time points. Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against total and phosphorylated forms of ERK1/2 (p44/42 MAPK). Subsequently, probe with a secondary antibody conjugated to horseradish peroxidase (HRP).

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Data Analysis: Quantify the band intensities and express the level of phosphorylated protein relative to the total protein.

Phase 3: Advanced Cellular Assays

Following the initial mechanistic studies, this phase delves into the specific cellular responses induced by 4-Ethynyl-2-methyl-decahydro-quinolin-4-ol.

Cell Cycle Analysis

Rationale: Many anticancer agents exert their effects by inducing cell cycle arrest. Flow cytometry analysis of DNA content can reveal the phase of the cell cycle at which the compound is acting. Progesterone antagonists have been shown to cause an accumulation of cells in the G0/G1 phase.[8]

Protocol: Propidium Iodide Staining for Cell Cycle Analysis

  • Cell Treatment: Treat cells with 4-Ethynyl-2-methyl-decahydro-quinolin-4-ol at its IC50 concentration for 24 and 48 hours.

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol.

  • Staining: Rehydrate the cells and stain them with a solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Table 2: Hypothetical Cell Cycle Distribution in T47D Cells Treated with 4-Ethynyl-2-methyl-decahydro-quinolin-4-ol (48h)

TreatmentG0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Vehicle Control55.230.114.7
Compound (IC50)72.815.311.9
Apoptosis Assay

Rationale: To determine if the observed decrease in cell viability is due to the induction of programmed cell death (apoptosis), an Annexin V/PI staining assay can be performed.

Protocol: Annexin V/PI Apoptosis Assay

  • Cell Treatment: Treat cells with 4-Ethynyl-2-methyl-decahydro-quinolin-4-ol at its IC50 and 2x IC50 concentrations for 48 hours.

  • Staining: Harvest the cells and stain them with Annexin V-FITC and propidium iodide (PI) in a binding buffer.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Visualizations

Experimental Workflow

G cluster_0 Phase 1: Initial Characterization cluster_1 Phase 2: Mechanistic Studies cluster_2 Phase 3: Cellular Response Solubility Solubility & Stability Cytotoxicity Cytotoxicity Screening (MTT) Solubility->Cytotoxicity Determine working concentration Binding Competitive Binding Assay Cytotoxicity->Binding Identify sensitive cell lines Reporter Reporter Gene Assay Binding->Reporter Confirm target engagement Western Western Blot (e.g., pERK) Reporter->Western Assess functional output CellCycle Cell Cycle Analysis Western->CellCycle Correlate signaling with phenotype Apoptosis Apoptosis Assay CellCycle->Apoptosis Characterize cell fate G cluster_agonist Agonist Action cluster_antagonist Antagonist Action Compound 4-Ethynyl-2-methyl- decahydro-quinolin-4-ol PR Progesterone Receptor (PR) Compound->PR Blocks Binding G1Arrest G1 Arrest Compound->G1Arrest HSP HSP90 PRE Progesterone Response Element PR->PRE Dimerizes & Binds P4 Progesterone P4->PR Transcription Gene Transcription PRE->Transcription CellCycleProteins Cell Cycle Proteins (e.g., Cyclin D1) Transcription->CellCycleProteins Proliferation Cell Proliferation CellCycleProteins->Proliferation

Sources

Application Note & Protocols: A Framework for Preclinical Efficacy Assessment of 4-Ethynyl-2-methyl-decahydro-quinolin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential.[1][2] Its derivatives have been extensively investigated for a range of bioactivities, including potent anticancer effects.[3][4][5] These compounds can influence a variety of cancer-related pathways, often culminating in the induction of programmed cell death, or apoptosis.[5] This document provides a comprehensive experimental framework for evaluating the preclinical efficacy of a novel quinoline derivative, 4-Ethynyl-2-methyl-decahydro-quinolin-4-ol (hereafter referred to as "Compound Q").

This guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of methods to explain the causal logic behind the experimental design, ensuring a robust and reproducible evaluation. The workflow progresses from broad-spectrum in vitro screening to targeted mechanistic validation and culminates in a confirmatory in vivo efficacy study, establishing a clear path from initial hypothesis to preclinical proof-of-concept.[6][7][8]

Hypothesized Mechanism of Action: Induction of Intrinsic Apoptosis

Based on the known activities of similar heterocyclic compounds, we hypothesize that Compound Q exerts its anticancer effects by modulating the intrinsic apoptosis pathway. This pathway is tightly controlled by the B-cell lymphoma 2 (Bcl-2) family of proteins.[9] In this model, Compound Q is proposed to function as a BH3-mimetic, inhibiting anti-apoptotic proteins like Bcl-2 and Bcl-xL. This inhibition liberates pro-apoptotic effector proteins (Bax, Bak), which then permeabilize the mitochondrial outer membrane, leading to the release of cytochrome c and the activation of the caspase cascade, ultimately executing cell death.[9]

BCL2_Pathway cluster_0 Apoptotic Stimulus cluster_1 Bcl-2 Family Regulation cluster_2 Mitochondrial Events cluster_3 Caspase Cascade & Apoptosis Stimulus Compound Q (Hypothesized BH3-Mimetic) Bcl2 Anti-apoptotic (Bcl-2, Bcl-xL) Stimulus->Bcl2 Inhibits Bax Pro-apoptotic (Bax, Bak) Bcl2->Bax Sequesters MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) Bax->MOMP Induces CytoC Cytochrome c Release MOMP->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Hypothesized signaling pathway for Compound Q-induced apoptosis.

Integrated Experimental Workflow

A multi-phased approach is essential for a thorough efficacy evaluation. The workflow is designed to first establish broad cytotoxic activity, then to confirm the specific biological mechanism, and finally to validate the therapeutic potential in a complex in vivo setting.

Experimental_Workflow phase1 Phase 1: In Vitro Efficacy Screening ic50 Determine IC50 values (e.g., MTT / CTG Assay) phase1->ic50 cell_panel Panel of Cancer Cell Lines (e.g., MCF-7, A549) ic50->cell_panel phase2 Phase 2: In Vitro Mechanistic Validation cell_panel->phase2 Proceed with sensitive lines caspase_assay Caspase-3/7 Activity Assay phase2->caspase_assay western_blot Western Blot for Bcl-2 Family Proteins phase2->western_blot phase3 Phase 3: In Vivo Efficacy Confirmation caspase_assay->phase3 Confirm apoptosis western_blot->phase3 xenograft Establish Tumor Xenograft Model (Immunodeficient Mice) phase3->xenograft treatment Administer Compound Q vs. Vehicle xenograft->treatment monitoring Monitor Tumor Volume & Body Weight treatment->monitoring analysis Data Analysis & Reporting monitoring->analysis

Caption: A multi-phase workflow for evaluating Compound Q efficacy.

Phase 1: In Vitro Efficacy & Cytotoxicity Profiling

Rationale: The initial step is to determine the concentration-dependent cytotoxic effect of Compound Q across a panel of well-characterized cancer cell lines.[10][11] This provides crucial data on the compound's potency (IC50) and helps identify the most sensitive cell lines for subsequent mechanistic studies.

Protocol 1: Cell Viability (MTT) Assay
  • Cell Culture: Culture human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer) in their recommended media until they reach 80% confluency.

  • Cell Seeding: Harvest cells using trypsin and seed them into 96-well plates at a density of 5,000-10,000 cells per well. Incubate for 24 hours to allow for cell attachment.

  • Compound Preparation: Prepare a 2X serial dilution of Compound Q in the appropriate cell culture medium. A typical starting concentration might be 100 µM. Include a vehicle control (e.g., 0.1% DMSO).

  • Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Normalize the absorbance values to the vehicle control. Plot the normalized values against the log of the compound concentration and fit a dose-response curve to calculate the IC50 value.

Data Presentation: IC50 Values
Cell LineCancer TypeCompound Q IC50 (µM)
MCF-7Breast Adenocarcinoma5.2 ± 0.6
A549Lung Carcinoma8.9 ± 1.1
HCT116Colorectal Carcinoma3.5 ± 0.4
PC-3Prostate Cancer12.1 ± 2.3

Phase 2: In Vitro Mechanistic Validation

Rationale: Once the cytotoxic potential is established, the next step is to validate the hypothesized mechanism of action—apoptosis induction. This involves measuring key biomarkers of the apoptotic cascade.

Protocol 2: Caspase-3/7 Activity Assay

Principle: Caspases-3 and -7 are key executioner caspases. Their activation is a hallmark of apoptosis. This protocol utilizes a luminogenic substrate that produces light upon cleavage by active caspase-3/7.[12][13]

  • Cell Seeding and Treatment: Seed a sensitive cell line (e.g., HCT116) in a white-walled 96-well plate. After 24 hours, treat cells with Compound Q at concentrations of 1X and 3X the determined IC50 for 24 hours. Include a vehicle control and a positive control (e.g., Staurosporine).

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol (e.g., Promega).[12]

  • Assay Execution: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

  • Incubation: Mix the plate on an orbital shaker for 30 seconds, then incubate at room temperature for 1-2 hours, protected from light.

  • Data Acquisition: Measure luminescence using a plate-reading luminometer.

  • Analysis: Normalize the luminescence signal to the vehicle control to determine the fold-change in caspase activity.

Data Presentation: Caspase-3/7 Activation
Treatment GroupConcentrationFold Increase in Caspase-3/7 Activity (vs. Vehicle)
Vehicle Control0.1% DMSO1.0
Compound Q1X IC50 (3.5 µM)4.8 ± 0.5
Compound Q3X IC50 (10.5 µM)12.3 ± 1.8
Staurosporine1 µM15.1 ± 2.0
Protocol 3: Western Blot for Bcl-2 Family Proteins

Principle: This protocol directly assesses the levels of key regulatory proteins in the intrinsic apoptosis pathway to confirm the upstream mechanism of caspase activation.[14][15][16]

  • Protein Extraction: Treat HCT116 cells with Compound Q (1X and 3X IC50) for 24 hours. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load 20-30 µg of protein per lane onto a 12% SDS-polyacrylamide gel and separate by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking & Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate overnight at 4°C with primary antibodies against Bcl-2, Bax, Cleaved Caspase-3, and a loading control (e.g., β-actin).

  • Secondary Antibody & Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Perform densitometry analysis on the protein bands and normalize to the loading control to quantify changes in protein expression.[17]

Data Presentation: Bcl-2 Family Protein Expression
Treatment GroupRelative Bcl-2 Expression (Normalized to β-actin)Relative Bax Expression (Normalized to β-actin)
Vehicle Control1.001.00
Compound Q (1X IC50)0.65 ± 0.081.45 ± 0.12
Compound Q (3X IC50)0.21 ± 0.052.10 ± 0.25

Phase 3: In Vivo Efficacy Assessment in a Xenograft Model

Rationale: An in vivo model is critical to evaluate the therapeutic efficacy of Compound Q in a physiological context, considering factors like pharmacokinetics and tumor microenvironment.[18][19] The subcutaneous tumor xenograft model in immunodeficient mice is a standard for preclinical oncology studies.[20][21]

Protocol 4: Subcutaneous Tumor Xenograft Study
  • Animal Model: Use 6-8 week old female athymic nude or NSG mice. Allow a one-week acclimatization period.[22] All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

  • Cell Preparation & Implantation: Harvest HCT116 cells and resuspend them in sterile PBS or media at a concentration of 5 x 10^7 cells/mL. A 1:1 mixture with Matrigel can improve tumor take rates.[23] Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the right flank of each mouse.[22][23]

  • Tumor Growth & Randomization: Monitor tumor growth by measuring with digital calipers. Calculate tumor volume using the formula: Volume = (width)^2 x length/2.[22] When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice per group).[24]

  • Treatment Administration:

    • Group 1 (Vehicle Control): Administer the vehicle solution (e.g., saline + 5% DMSO + 10% Solutol) via intraperitoneal (IP) injection daily.

    • Group 2 (Compound Q): Administer Compound Q at a predetermined dose (e.g., 25 mg/kg, based on prior tolerability studies) via IP injection daily.

  • Monitoring: Measure tumor volume and mouse body weight 2-3 times per week as a measure of general toxicity.

  • Study Endpoint: Continue treatment for 21 days or until tumors in the control group reach the predetermined size limit (e.g., 1500 mm³).

  • Data Analysis: At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., histology, Western blot). Compare the tumor growth between the vehicle and treatment groups.

Data Presentation: In Vivo Efficacy
Treatment GroupMean Final Tumor Volume (mm³)% Tumor Growth Inhibition (TGI)Mean Body Weight Change (%)
Vehicle Control1450 ± 180--2.5 ± 1.5
Compound Q (25 mg/kg)580 ± 9560%-4.0 ± 2.0

Statistical Considerations

To ensure the scientific integrity of the results, all experiments must be properly designed and statistically analyzed.[25][26][27]

  • Replicates: In vitro experiments should be performed with at least three biological replicates. In vivo studies typically require 8-10 animals per group to achieve sufficient statistical power.[24]

  • Data Analysis: For comparing two groups (e.g., vehicle vs. treatment), an unpaired Student's t-test is appropriate. For comparisons across multiple groups, a one-way Analysis of Variance (ANOVA) followed by a post-hoc test (e.g., Dunnett's or Tukey's) should be used.[25][28][29]

  • Significance: A p-value of < 0.05 is generally considered statistically significant.[28] Reporting exact p-values is encouraged.[29]

Conclusion

This application note details a logical and robust workflow for the preclinical efficacy assessment of 4-Ethynyl-2-methyl-decahydro-quinolin-4-ol. By systematically progressing from broad in vitro screening to specific mechanistic assays and finally to an in vivo tumor model, researchers can generate a comprehensive data package. Positive results from this framework—demonstrating potent cytotoxicity, a clear apoptotic mechanism of action, and significant tumor growth inhibition in vivo—would provide a strong rationale for advancing Compound Q into further preclinical development, including toxicology studies and IND-enabling research, as mandated by regulatory bodies like the FDA.[28][30]

References

  • Aban, I. B., & George, B. (2015). Statistical Considerations for Preclinical Studies. National Institutes of Health. [Link]

  • Bio-protocol. (2005). Xenograft Tumor Model Protocol. Bio-protocol. [Link]

  • Bratton, S. B., et al. (2001). Western blot analysis of bcl-2 family protein expression in human mesothelioma cell lines. ResearchGate. [Link]

  • Festing, M. F. W., & Altman, D. G. (2002). Statistical Considerations for Preclinical Studies. ResearchGate. [Link]

  • Creative Bioarray. (n.d.). Caspase Activity Assay. Creative Bioarray. [Link]

  • IKOSA. (2023). The Key To Robust Translational Results In Preclinical Data Analysis. IKOSA. [Link]

  • The Jackson Laboratory. (2020). Patient Derived Xenograft (PDX) protocols at The Jackson Laboratory. The Jackson Laboratory. [Link]

  • Mhatre, P. (2022). Create a Flowchart using Graphviz Dot. Medium. [Link]

  • AMSbiopharma. (2025). Preclinical research strategies for drug development. AMSbiopharma. [Link]

  • Pharmabiz.com. (2024). Statistical analysis in study plans of pre-clinical safety studies. Pharmabiz.com. [Link]

  • IDEAS ESRs. (2017). The role of a statistician in drug development: Pre-clinical studies. Medium. [Link]

  • ResearchGate. (n.d.). Western blotting analysis of the expressions of Bcl-2 family proteins... ResearchGate. [Link]

  • National Institutes of Health. (2024). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. National Institutes of Health. [Link]

  • Martínez-Sabadell, A., et al. (2022). Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice. National Institutes of Health. [Link]

  • Teicher, B. A. (2009). Antitumor Efficacy Testing in Rodents. National Institutes of Health. [Link]

  • Noreen, H., et al. (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents. National Institutes of Health. [Link]

  • Dare, J. (2025). Creating Software Engineering Flow Charts with Graphviz Dot. JoelDare.com. [Link]

  • Agno Pharmaceuticals. (n.d.). Complete Guide To Pre-Clinical Drug Product Manufacturing. Agno Pharmaceuticals. [Link]

  • Creative Animodel. (n.d.). In vivo Efficacy Testing. Creative Animodel. [Link]

  • Charles River Laboratories. (n.d.). Cancer Models. Charles River Laboratories. [Link]

  • National Institutes of Health. (n.d.). Flow Cytometry-Based Detection and Analysis of BCL-2 Family Proteins... National Institutes of Health. [Link]

  • ResearchGate. (n.d.). Western blot analysis of Bcl-2, Bcl-x L , Bax, and p53. ResearchGate. [Link]

  • National Institutes of Health. (n.d.). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors... National Institutes of Health. [Link]

  • MP Biomedicals. (n.d.). Caspase 3 Activity Assay Kit. MP Biomedicals. [Link]

  • PPD. (n.d.). Preclinical Studies in Drug Development. PPD. [Link]

  • Crown Bioscience. (2022). Combating Cancer Drug Resistance with In Vivo Models. Crown Bioscience Blog. [Link]

  • Contract Pharma. (2020). Preclinical Planning for Successful Drug Development. Contract Pharma. [Link]

  • Sketchviz. (n.d.). Guide to Flowcharts in Graphviz. Sketchviz. [Link]

  • Alfa Cytology. (n.d.). In Vivo Efficacy Evaluation for Cancer Therapy. Alfa Cytology. [Link]

  • U.S. Food and Drug Administration. (2018). Step 2: Preclinical Research. FDA. [Link]

  • ScienceDirect. (n.d.). Comprehensive review on current developments of quinoline-based anticancer agents. ScienceDirect. [Link]

  • National Institutes of Health. (2025). Protocol to identify small-molecule inhibitors against cancer drug resistance. National Institutes of Health. [Link]

  • Springer. (n.d.). Review on recent development of quinoline for anticancer activities. Springer. [Link]

  • Sketchviz. (n.d.). Graphviz Examples and Tutorial. Sketchviz. [Link]

  • National Institutes of Health. (2019). In vitro assay for the development of small molecule inhibitors targeting PD-1/PD-L1. National Institutes of Health. [Link]

  • Graphviz. (2024). DOT Language. Graphviz. [Link]

  • Alfa Cytology. (n.d.). In Vitro Efficacy Evaluation for Cancer Therapy. Alfa Cytology. [Link]

  • ACS Publications. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega. [Link]

  • Anticancer Research. (2019). A Brief Guide to Performing Pharmacological Studies In Vitro. Anticancer Research. [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Ethynyl-2-methyl-decahydro-quinolin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Ethynyl-2-methyl-decahydro-quinolin-4-ol. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this novel propargyl alcohol derivative. The decahydroquinoline scaffold presents unique stereochemical challenges, and the introduction of the ethynyl group via nucleophilic addition requires careful control of reaction conditions.[1][2] This document provides in-depth, field-tested insights in a direct question-and-answer format to help you troubleshoot and optimize your synthetic route.

Core Synthesis Overview: The Ethynylation Reaction

The target molecule is synthesized via the nucleophilic addition of an ethynyl nucleophile to a 2-methyl-decahydro-quinolin-4-one precursor. The most common and direct method involves an organometallic reagent, such as ethynylmagnesium bromide (a Grignard reagent) or ethynyllithium. The reaction's success hinges on the careful management of the highly reactive and basic nature of the organometallic reagent.[3][4]

Synthesis_Pathway Ketone 2-Methyl-decahydro- quinolin-4-one Workup Aqueous Workup (e.g., NH4Cl soln.) Ketone->Workup Reagent Ethynylmagnesium Bromide (or Ethynyllithium) in THF Reagent->Workup 1) Add to Ketone 2) Stir @ 0°C to RT Product 4-Ethynyl-2-methyl- decahydro-quinolin-4-ol Workup->Product caption Fig. 1: General Synthesis Pathway

Caption: Fig. 1: General Synthesis Pathway

Troubleshooting Guide

Q1: My reaction yield is very low, or I've recovered only the starting ketone. What went wrong?

Answer: This is one of the most common issues in reactions involving highly basic organometallic reagents like Grignard reagents. The root cause is almost always related to the consumption of the nucleophile by an unintended acid source or poor reagent activity.

Potential Causes & Solutions:

  • Presence of Moisture or Protic Solvents: Grignard reagents are extremely strong bases and will readily deprotonate any available acidic proton, most commonly from water.[4] This consumes the reagent before it can act as a nucleophile.

    • Troubleshooting Protocol:

      • Glassware: Oven-dry all glassware (120°C overnight) and cool under a stream of dry nitrogen or in a desiccator immediately before use.

      • Solvents: Use anhydrous solvents. Diethyl ether or THF should be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone) or obtained from a sealed bottle under an inert atmosphere.

      • Inert Atmosphere: Maintain a positive pressure of dry nitrogen or argon throughout the entire setup and reaction time.

  • Poor Quality Grignard Reagent: Commercially available Grignard reagents can degrade over time. It is crucial to know the active concentration of your reagent.

    • Troubleshooting Protocol:

      • Titration: Before each reaction, titrate a small aliquot of the Grignard reagent to determine its molarity. A common method involves using a known amount of a titrant like I2 or a non-aqueous acid-base titration with a colorimetric indicator (e.g., phenanthroline).

      • Fresh Preparation: If titration shows low molarity, it is best to prepare the ethynylmagnesium bromide fresh from magnesium turnings and a source of acetylene gas or by using a protected acetylene equivalent.

  • Incomplete Reaction: The reaction may be kinetically slow, especially at low temperatures.

    • Troubleshooting Protocol:

      • Monitor Progress: Use Thin Layer Chromatography (TLC) to monitor the consumption of the starting ketone.

      • Increase Temperature/Time: If the reaction stalls at low temperatures (e.g., 0°C), allow it to slowly warm to room temperature and stir for several hours or overnight.

Q2: I've isolated a major byproduct that is an alcohol, but NMR analysis shows the ethynyl group is missing. What is this byproduct?

Answer: You have likely formed 2-methyl-decahydro-quinolin-4-ol, the product of a reduction side-reaction. This occurs when the Grignard reagent acts as a reducing agent instead of a nucleophile.

Mechanism & Causality:

This side reaction is particularly prevalent with sterically hindered ketones and Grignard reagents that have β-hydrogens (like ethylmagnesium bromide). The reaction proceeds through a six-membered ring transition state (a Meerwein–Ponndorf–Verley or MPV-type reduction), where a hydride is transferred from the β-carbon of the Grignard reagent to the carbonyl carbon of the ketone.[5] While ethynylmagnesium bromide has no β-hydrogens, this byproduct can still form if you used a different Grignard reagent (e.g., for deprotonation) or if there are other reducing species present.

Side_Reactions cluster_0 Enolization (Base Pathway) cluster_1 Reduction (Hydride Transfer) Ketone_E Ketone Enolate Magnesium Enolate Ketone_E->Enolate α-proton abstraction Grignard_E R-MgX (as Base) Grignard_E->Ketone_E Enolate->Ketone_E Workup Ketone_R Ketone Reduced_Product Reduced Alcohol Ketone_R->Reduced_Product β-Hydride Transfer Grignard_R R-CH2-CH2-MgX (as Hydride Source) Grignard_R->Ketone_R caption Fig. 2: Competing Side Reactions

Caption: Fig. 2: Competing Side Reactions

Troubleshooting & Prevention:

  • Use of Cerium (III) Chloride (Luche Conditions): The addition of anhydrous CeCl₃ can significantly suppress reduction and enolization side reactions. Cerium transmetalates with the Grignard reagent to form a less basic but more nucleophilic organocerium species, favoring the desired 1,2-addition.

    • Protocol:

      • Dry anhydrous CeCl₃ in vacuo at ~140°C for several hours.

      • Suspend the dried CeCl₃ in anhydrous THF and stir vigorously for 2-4 hours at room temperature to create a fine slurry.

      • Cool the slurry to the desired reaction temperature (e.g., -78°C or 0°C).

      • Add the Grignard reagent to the CeCl₃ slurry and stir for 30-60 minutes before adding the ketone substrate.

Q3: My product is a complex mixture of isomers. How can I improve the stereoselectivity?

Answer: The decahydroquinoline ring system is rich in stereochemistry.[1] The starting 2-methyl-decahydro-quinolin-4-one exists as multiple diastereomers (cis or trans ring fusion, and the orientation of the 2-methyl group). The ethynylation at C4 creates a new stereocenter, potentially doubling the number of diastereomers.

Controlling Stereoselectivity:

  • Precursor Purity: The most critical factor is the stereochemical purity of your starting ketone. If you start with a mixture of diastereomers, you will inevitably get a mixture of products.

    • Recommendation: Purify the starting 2-methyl-decahydro-quinolin-4-one by column chromatography or recrystallization to isolate a single diastereomer before proceeding with the ethynylation. The stereochemistry of decahydroquinolines can significantly influence their biological activity.[1]

  • Facial Selectivity (Diastereoselection): The incoming nucleophile will preferentially attack one face of the carbonyl group, directed by the existing stereocenters of the decahydroquinoline ring. This is known as substrate-controlled diastereoselection.

    • Analysis: The cis- and trans-fused decahydroquinoline rings adopt different chair-chair conformations. Analyze the most stable conformation of your starting ketone to predict the less sterically hindered trajectory for nucleophilic attack. Axial attack is often favored kinetically.

    • Optimization: Temperature can play a role. Lowering the reaction temperature (e.g., to -78°C) often increases stereoselectivity by favoring the transition state with the lowest activation energy.

  • Purification of Diastereomers: If a mixture is unavoidable, purification is necessary. The two diastereomeric products (epimers at C4) will have different physical properties.

    • Technique: Careful column chromatography on silica gel is the most common method. You may need to screen multiple solvent systems (e.g., hexanes/ethyl acetate, dichloromethane/methanol) to find optimal separation conditions.

Q4: The purification of the final product is difficult, and it seems to decompose on the column. What are the best practices for purification?

Answer: Tertiary propargyl alcohols can be sensitive, particularly to acid. Silica gel is weakly acidic and can sometimes cause decomposition or rearrangement, especially if the compound is left on the column for an extended period.[6][7]

Purification Protocol & Tips:

ParameterRecommendationRationale
Stationary Phase Standard Silica GelGenerally sufficient for most separations.
pH Neutralization Pre-treat silica with a baseTo prevent acid-catalyzed decomposition, you can use silica gel that has been neutralized by slurrying it in the eluent containing a small amount of a non-nucleophilic base (e.g., 0.1-1% triethylamine).
Eluent System Hexane/Ethyl Acetate or DCM/MethanolStart with a non-polar system and gradually increase polarity. A gradient elution is often most effective.
Loading Method Dry LoadingAdsorb your crude product onto a small amount of silica gel, evaporate the solvent, and carefully load the resulting powder onto the top of the column. This often results in better resolution than wet loading.
Alternative Method CrystallizationIf the product is a solid, recrystallization from a suitable solvent system can be an excellent and scalable purification method.[8]

Frequently Asked Questions (FAQs)

Q: What are the key safety precautions when running this synthesis? A: Extreme caution is required. Grignard reagents are pyrophoric upon contact with air and react violently with water. The entire reaction must be conducted under a strict inert atmosphere (N₂ or Ar). Acetylene gas, if used for in situ preparation, is explosive. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and flame-resistant gloves.

Q: Which analytical techniques are best for monitoring the reaction and characterizing the final product? A:

  • Reaction Monitoring: Thin Layer Chromatography (TLC) is indispensable. Use a UV lamp to visualize the conjugated starting ketone and an appropriate stain (like potassium permanganate or ceric ammonium molybdate) to visualize the starting material and the alcohol product.

  • Product Characterization:

    • ¹H and ¹³C NMR: Essential for confirming the structure, including the presence of the methyl and ethynyl groups and for assessing isomeric purity.

    • Mass Spectrometry (MS): To confirm the molecular weight of the product.

    • Infrared (IR) Spectroscopy: Look for the characteristic C≡C-H stretch (~3300 cm⁻¹) and the O-H stretch (~3400 cm⁻¹, broad) of the alcohol.

Q: Can I use other ethynylating agents besides a Grignard reagent? A: Yes, other reagents can be used. Ethynyllithium, prepared from acetylene and n-butyllithium, is a common alternative. In some cases, trimethylsilylacetylene can be used with a fluoride source (like TBAF) to generate the acetylide anion in situ, which can offer milder reaction conditions.

Troubleshooting Workflow

Troubleshooting_Workflow Start Reaction Problem (e.g., Low Yield) Check_Reagents Are Reagents Dry? Is Grignard Titer Known? Start->Check_Reagents Check_Conditions Is Reaction Time/Temp Sufficient? Check_Reagents->Check_Conditions Yes Fix_Reagents Dry Solvents/Glassware Titrate or Remake Grignard Check_Reagents->Fix_Reagents No Check_Side_Products Analyze Byproducts (NMR, MS) Check_Conditions->Check_Side_Products Yes Fix_Conditions Increase Time/Temp Monitor by TLC Check_Conditions->Fix_Conditions No Address_Reduction Reduction Product Found? Add CeCl3 Check_Side_Products->Address_Reduction Address_Enolization Starting Material Only? Consider Enolization Check_Side_Products->Address_Enolization Success Problem Solved Fix_Reagents->Success Fix_Conditions->Success Address_Reduction->Success Address_Enolization->Address_Reduction

Caption: Fig. 3: A Step-by-Step Troubleshooting Logic

References

  • Dubrovskiy, V. A., Sosin, V. G., Starodubtseva, A. A., & Turmukhanova, M. Z. (2025). Natural and Synthetic Decahydroquinolines: Synthesis Strategies and Biological Activity. Journal of Heterocyclic Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Grignard Reaction. [Link]

  • Toyooka, N., et al. (2021). Total Synthesis of Decahydroquinoline Poison Frog Alkaloids ent-cis-195A and cis-211A. Molecules, 26(24), 7529. [Link]

  • Takashima, K., et al. (2023). Comprehensive synthetic strategy to make decahydroquinoline alkaloids. ResearchGate. [Link]

  • Bonjoch, J., & Solé, D. (2000). Enantioselective Access to Decahydroquinolines Bearing a C4a or C8a Quaternary Stereocenter from a Common Intermediate Total Synthesis of (−)-Myrioxazine A. The Journal of Organic Chemistry, 65(19), 5835-5841. [Link]

  • Toyooka, N., et al. (2021). Total Synthesis of Decahydroquinoline Poison Frog Alkaloids ent-cis-195A and cis-211A. National Center for Biotechnology Information. [Link]

  • Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2012). Synthesis and Biological Activities of New 1,2,3,4- Tetrahydroquinoline Derivatives Using Imino Diels-Alder Reaction. Semantic Scholar. [Link]

  • Mukaiyama, T., & Harada, T. (1987). Crystalline complex compounds of propargyl alcohols and tertiary diamines, and process of separation and purification of propargyl alcohols using the same.
  • Organic Chemistry Data. (n.d.). Grignard Reaction - Common Conditions. [Link]

  • Reddit user discussion on r/chemistry. (2022). Grignard side reactions. [Link]

  • Ashenhurst, J. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. [Link]

  • Wang, X., et al. (2013). Enantiodivergent synthesis of the quinolizidine poison frog alkaloid 195C. Tetrahedron, 69(48), 10311-10315. [Link]

  • Kimoto, S., et al. (1968). Stereochemistry of Decahydroisoquinolines and Related Compounds. VII. Syntheses of Trans-2-Methyl-1, 2, 3, 4, 4a, 5, 6, 7, 8, 8a-Decahydro-7-Isoquinolinols. Chemical and Pharmaceutical Bulletin, 16(12), 2390-2397. [Link]

  • Ashenhurst, J. (2015). Reactions of Grignard Reagents. Master Organic Chemistry. [Link]

  • Reppe, W., & Magin, A. (1950). Process of purifying propargyl alcohol.
  • Crone, B., & Kirsch, S. F. (2008). Oxidative Rearrangement of Tertiary Propargylic Alcohols. Synlett, 2008(13), 1941-1944. [Link]

  • Ghorai, M. K., & Kumar, A. (2009). A General and Efficient FeCl3-Catalyzed Nucleophilic Substitution of Propargylic Alcohols. The Journal of Organic Chemistry, 74(16), 6065-6071. [Link]

Sources

Technical Support Center: Optimizing Synthesis of 4-Ethynyl-2-methyl-decahydro-quinolin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: TSC-2026-01-A7 Last Updated: January 17, 2026

Introduction

Welcome to the technical support guide for the synthesis of 4-Ethynyl-2-methyl-decahydro-quinolin-4-ol, a tertiary propargyl alcohol of interest in medicinal chemistry and drug development. The core transformation involves the nucleophilic addition of an acetylide anion to the C4-carbonyl of a 2-methyl-decahydro-quinolin-4-one precursor.[1] This class of reaction, known as alkynylation or ethynylation, is fundamental yet presents several challenges, including stereocontrol, reagent stability, and suppression of side reactions.[1]

This guide is structured to provide researchers with actionable insights, moving from general principles to specific troubleshooting scenarios. We will address common questions, diagnose potential experimental failures, and provide robust starting protocols to streamline your synthetic efforts.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of ketone ethynylation?

The reaction is a nucleophilic addition to the carbonyl group.[2][3] A strong base first deprotonates a terminal alkyne (like acetylene) to form a highly nucleophilic acetylide anion. This anion then attacks the electrophilic carbon of the ketone's carbonyl group. The C=O π-bond breaks, and its electrons move to the oxygen, forming a tetrahedral alkoxide intermediate. A subsequent acidic or aqueous workup protonates this alkoxide to yield the final tertiary alcohol product.[1][2]

Q2: Which acetylide reagent is best for my decahydroquinolone substrate?

The choice of reagent is critical and depends on factors like scale, desired stereoselectivity, and available equipment. Here's a comparative overview:

Reagent/MethodKey AdvantagesKey DisadvantagesBest For
Lithium Acetylide • Ethylenediamine (LAEDA) Commercially available, solid, relatively easy to handle.[4][5] Good general reagent for ketone ethynylation.[6][7][8]Ethylenediamine can be difficult to remove during workup. Moisture sensitive.General purpose, reliable small-to-medium scale synthesis.
Sodium Acetylide (from NaNH₂ & Acetylene) Inexpensive for large-scale work. Highly reactive.Requires handling of pyrophoric sodium amide and flammable acetylene gas.[9][10] Peroxide formation risk with NaNH₂.[9]Experienced chemists on larger scales where cost is a primary driver.
Ethynylmagnesium Bromide (Grignard) Milder than alkali metal acetylides, potentially offering different selectivity.Can be prone to enolization of the ketone, reducing yield.[11] Extremely moisture sensitive.[12][13]Cases where enolization is less problematic or specific stereochemical outcomes are desired.
TMS-Acetylene & Fluoride Source (e.g., TBAF) Milder, non-basic conditions.[14][15][16] Avoids strongly basic reagents that can cause side reactions.Two-step process (addition then deprotection). Fluoride source can be costly.Substrates sensitive to strong bases or when protecting group strategy is needed.

Q3: Why are anhydrous and inert conditions so critical for this reaction?

Acetylides, Grignard reagents, and organolithiums are extremely strong bases.[12][13] They will react instantly and preferentially with any acidic protons present, particularly from water.[12][13] This "quenching" reaction consumes the nucleophile, converting it into an inert hydrocarbon (acetylene) and dramatically reducing the yield of the desired alcohol.[13] An inert atmosphere (Nitrogen or Argon) is essential to prevent both the degradation of the reagents by atmospheric moisture and, in the case of reagents like sodium amide, the formation of explosive peroxides upon prolonged air exposure.[9]

Q4: How does the stereochemistry of the starting 2-methyl-decahydro-quinolin-4-one affect the reaction?

The decahydroquinoline ring is a complex, three-dimensional structure. The existing stereocenters (at C2 and the ring fusion) will direct the incoming acetylide nucleophile to attack the carbonyl from the less sterically hindered face. This will likely result in the formation of one diastereomer of the product in excess. For a cis-fused decahydroquinolone, the concave face is often more hindered. The bulky acetylide will preferentially attack from the more accessible convex face, leading to a predictable stereochemical outcome. Understanding the 3D conformation of your specific starting material is key to predicting the major product isomer.

Troubleshooting Guide: Diagnosing & Solving Common Issues

This section addresses specific experimental failures in a question-and-answer format.

Issue 1: Low or No Conversion of the Starting Ketone

  • Question: My TLC/LC-MS analysis shows only unreacted starting material after the recommended reaction time. What went wrong?

  • Analysis & Solution: This is the most common failure mode and almost always points to an issue with the nucleophile's generation or stability.

    • Check for Moisture: This is the primary culprit. Ensure all glassware was oven- or flame-dried and cooled under an inert atmosphere.[12] Solvents must be rigorously anhydrous. Starting materials should be dried in vacuo before use.

    • Reagent Inactivity: Your acetylide reagent may have degraded. If using a commercial source like LAEDA, ensure it was stored correctly (e.g., at 2-8°C under inert gas).[4][5] If preparing in situ (e.g., Grignard), ensure the magnesium turnings were properly activated.[13]

    • Insufficient Base/Reagent: Ensure you are using a sufficient molar excess of the acetylide reagent (typically 1.5-2.0 equivalents) to account for any minor quenching and to drive the reaction to completion.

    • Temperature Too Low: While initial addition is often done at low temperatures (e.g., -78°C to 0°C) to control reactivity, the reaction may require warming to room temperature to proceed at a reasonable rate. Monitor by TLC to assess progress.

Issue 2: The Reaction Stalls and Does Not Go to Completion

  • Question: The reaction starts well, but after a few hours, TLC shows a mixture of starting material and product that doesn't change, even with extended time. Why?

  • Analysis & Solution: Reaction stalling can be due to several factors.

    • Reagent Degradation: The acetylide may be slowly degrading over the course of the reaction, especially if there are trace impurities or a slight leak in the inert atmosphere setup.

    • Product Inhibition: In some cases, the alkoxide product formed can coordinate to the metal cation (e.g., Li⁺, Mg²⁺), reducing the reactivity of the remaining acetylide.

    • Equilibrium Issues: While less common for irreversible additions like this, a reversible retro-alkynylation could be occurring if the product is particularly strained.

    • Solution: Try a slow, continuous addition of the acetylide reagent over a longer period using a syringe pump. This maintains a steady concentration of the active nucleophile. Alternatively, adding a co-solvent like HMPA (use with extreme caution as it is a carcinogen) or DMPU can sometimes break up aggregates and enhance reactivity.

Issue 3: Significant Formation of a Byproduct Identified as an Enone

  • Question: I am isolating my desired alcohol, but also a significant amount of an α,β-unsaturated ketone (enone), which appears to be a dehydration product. How can I prevent this?

  • Analysis & Solution: The tertiary propargyl alcohol product can be susceptible to elimination (loss of water) under acidic conditions, especially during the workup.

    • Avoid Strong Acids in Workup: Do not use strong mineral acids (e.g., HCl, H₂SO₄) for the reaction quench. A saturated aqueous solution of ammonium chloride (NH₄Cl) is the standard, milder quenching agent for organometallic reactions. It provides a proton source without creating a highly acidic bulk solution.

    • Keep it Cold: Perform the entire workup and extraction procedure at low temperatures (e.g., in an ice bath) to minimize the rate of any potential elimination side reactions.

    • Purification Conditions: Avoid acidic conditions during chromatography. If using silica gel, consider neutralizing it by pre-treating the slurry with a small amount of a non-polar amine like triethylamine before packing the column.

Issue 4: Low Yield Due to Ketone Enolization

  • Question: My mass balance is poor. I suspect my acetylide is acting as a base and deprotonating the α-carbon of my ketone instead of acting as a nucleophile. How can I confirm and fix this?

  • Analysis & Solution: This is a classic competing pathway, especially with sterically hindered ketones or very strong, non-nucleophilic bases.[11][17] The acetylide removes a proton alpha to the carbonyl, forming an enolate, which is unreactive toward further addition.

    • Use a More Nucleophilic Reagent: Switch from a highly basic reagent like NaNH₂ to a more nucleophilic one. Ethynylmagnesium bromide or the TMS-acetylene/TBAF system are often better choices to minimize enolization.[14]

    • Add a Lewis Acid: The addition of a Lewis acid like CeCl₃ (the Luche condition) can enhance the electrophilicity of the carbonyl carbon, promoting nucleophilic addition over enolization. The CeCl₃ is pre-complexed with the ketone before the acetylide is added.

    • Lower the Temperature: Perform the addition at the lowest practical temperature (e.g., -78°C) to favor the kinetically controlled addition pathway over the thermodynamically controlled deprotonation.

Experimental Protocols & Workflows
Protocol 1: Ethynylation using Lithium Acetylide • Ethylenediamine Complex (LAEDA)

This protocol is a robust starting point for general synthesis.

Step-by-Step Methodology:

  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen/argon inlet, and a rubber septum.

  • Reagent Preparation: Under a positive pressure of inert gas, charge the flask with Lithium Acetylide • Ethylenediamine complex (1.5 eq.) and anhydrous THF or Dioxane (approx. 0.2 M).[7]

  • Cooling: Cool the resulting slurry to 0°C using an ice-water bath.

  • Substrate Addition: Dissolve the 2-methyl-decahydro-quinolin-4-one (1.0 eq.) in a minimal amount of anhydrous THF and add it dropwise to the LAEDA slurry over 30 minutes, ensuring the internal temperature does not exceed 5°C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Quench: Once the starting material is consumed, cool the flask back to 0°C and slowly add a saturated aqueous solution of NH₄Cl dropwise to quench the excess reagent.

  • Workup & Isolation: Transfer the mixture to a separatory funnel, add diethyl ether or ethyl acetate, and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure 4-Ethynyl-2-methyl-decahydro-quinolin-4-ol.

Protocol 2: Ethynylation using TMS-Acetylene and TBAF

This protocol is ideal for base-sensitive substrates.[14][16]

Step-by-Step Methodology:

  • Apparatus Setup: Use an oven-dried, two-necked flask under an inert atmosphere as described in Protocol 1.

  • Reagent Preparation: To a solution of 2-methyl-decahydro-quinolin-4-one (1.0 eq.) in anhydrous THF, add trimethylsilylacetylene (2.0 eq.).

  • Initiation: Cool the mixture to 0°C and add a solution of Tetrabutylammonium Fluoride (TBAF) (1.0 M in THF, 1.2 eq.) dropwise.[14][16]

  • Reaction: Allow the reaction to warm to room temperature and stir for 6-24 hours. The fluoride anion catalyzes the addition of the silylacetylene to the ketone.[15][18] Monitor progress by TLC.

  • Deprotection: Upon completion, the reaction mixture contains the TMS-protected alcohol. To this solution, add a solution of TBAF (another 1.5 eq.) or K₂CO₃ in methanol and stir at room temperature for 2-4 hours to cleave the TMS group.

  • Workup & Isolation: Perform an aqueous workup as described in Protocol 1 (steps 6-7).

  • Purification: Purify the crude product via flash column chromatography.

Visualizations
General Reaction Mechanism

Caption: General mechanism for the ethynylation of a ketone.

Troubleshooting Decision Tree

Troubleshooting Start Reaction Failure: Low/No Product CheckMoisture Check for Moisture (Glassware, Solvents, Reagents) Start->CheckMoisture MoistureYes Moisture Present CheckMoisture->MoistureYes Yes MoistureNo System is Dry CheckMoisture->MoistureNo No FixMoisture Solution: Rigorously dry all components. Use fresh anhydrous solvents. MoistureYes->FixMoisture CheckReagent Check Reagent Activity & Stoichiometry MoistureNo->CheckReagent ReagentBad Reagent Degraded or Insufficient Amount CheckReagent->ReagentBad Yes ReagentGood Reagent is Active & In Excess CheckReagent->ReagentGood No FixReagent Solution: Use fresh, properly stored reagent. Increase molar equivalents (1.5-2.0x). ReagentBad->FixReagent CheckSideReaction Analyze Byproducts: Enolization or Dehydration? ReagentGood->CheckSideReaction Enolization Enolization Dominates CheckSideReaction->Enolization Dehydration Dehydration Occurs CheckSideReaction->Dehydration FixEnolization Solution: Switch to milder reagent (TMS-Acetylene). Use Lewis acid (CeCl₃). Lower reaction temperature. Enolization->FixEnolization FixDehydration Solution: Use mild quench (aq. NH₄Cl). Keep workup cold. Neutralize silica gel. Dehydration->FixDehydration

Sources

Technical Support Center: Synthesis of 4-Ethynyl-2-methyl-decahydro-quinolin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis and yield optimization of 4-Ethynyl-2-methyl-decahydro-quinolin-4-ol. This document is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate the common challenges associated with this synthesis. Our goal is to explain the causality behind experimental choices, ensuring you can adapt and troubleshoot effectively in your own laboratory setting.

Introduction: The Synthetic Challenge

4-Ethynyl-2-methyl-decahydro-quinolin-4-ol is a valuable building block in medicinal chemistry, featuring a rigid decahydroquinoline scaffold with a reactive terminal alkyne. The key synthetic step, the addition of an ethynyl group to the C4-keto precursor (2-methyl-decahydro-quinolin-4-one), presents several challenges that can significantly impact yield and purity. These include managing the stereochemistry of the decahydroquinoline core, ensuring complete conversion of the starting ketone, and minimizing side reactions. This guide provides a structured approach to overcoming these obstacles.

Section 1: Troubleshooting the Ketone Precursor Synthesis

The quality and stereochemical purity of your starting material, 2-methyl-decahydro-quinolin-4-one, are paramount. Low yield or isomeric mixtures at this stage will invariably lead to difficulties in the subsequent ethynylation and purification steps.

FAQ 1: My overall yield for 2-methyl-decahydro-quinolin-4-one is low. What are the likely causes?

Low yield in the formation of the decahydroquinoline ring system often stems from incomplete cyclization or the formation of undesired side products. The synthesis of this scaffold can be approached in various ways, often involving cyclocondensation reactions.[1]

Common Causes and Solutions:

  • Inefficient Cyclization: The intramolecular cyclization step is critical. The choice of reaction conditions (temperature, catalyst, solvent) must be optimized. For instance, in reactions like the Conrad-Limpach synthesis of quinolones, high temperatures are often required to drive the cyclization to completion.[2]

    • Recommendation: Ensure your reaction temperature is maintained consistently. If using a high-boiling solvent like Dowtherm, as in some classical quinoline syntheses, ensure vigorous stirring to maintain a homogeneous temperature.[2] Monitor the reaction by TLC or LC-MS to determine the optimal reaction time.

  • Stereochemical Control: The decahydroquinoline nucleus contains multiple stereocenters, and their relative configuration is often established during the cyclization.[3] Lack of stereocontrol can lead to a mixture of diastereomers, which may be difficult to separate and can complicate characterization.

    • Recommendation: Employ stereoselective methods where possible. This could involve using chiral auxiliaries or catalysts to direct the formation of the desired isomer.[3] The stereochemical outcome can be highly dependent on the reaction conditions, so precise control is essential.

  • Purification Losses: The crude product may contain starting materials, intermediates, and byproducts. Overly aggressive purification or the use of an inappropriate method can lead to significant product loss.

    • Recommendation: Characterize the crude mixture to identify the major impurities. Develop a purification strategy based on this analysis. A combination of aqueous extraction to remove acidic or basic impurities, followed by column chromatography, is often effective.

Workflow for Ketone Precursor Synthesis

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Quality Control A Starting Materials (e.g., substituted aniline and keto-ester) B Condensation Reaction A->B Reaction Setup C Cyclization/ Heteroannulation B->C Intermediate Formation D Hydrogenation/ Reduction C->D Formation of Unsaturated Ring E Purified Ketone Precursor (2-methyl-decahydro-quinolin-4-one) D->E Final Scaffold F Characterization (NMR, MS, IR) E->F G Purity & Isomer Check (HPLC, Chiral HPLC) F->G H Proceed to Ethynylation G->H I Re-purify or Re-synthesize G->I Purity <95% or Wrong Isomer

Caption: Workflow for the synthesis and quality control of the ketone precursor.

Section 2: Optimizing the Core Ethynylation Reaction

The conversion of 2-methyl-decahydro-quinolin-4-one to the target tertiary alcohol is achieved via nucleophilic addition of an acetylide anion. This reaction is highly sensitive to conditions, and seemingly minor variations can drastically affect the outcome. The general principle involves deprotonating a terminal alkyne to form a potent nucleophile that attacks the ketone's carbonyl carbon.[4]

FAQ 2: I'm observing low conversion of my starting ketone. What should I check first?

Low conversion is one of the most common issues. The root cause is almost always an insufficiently generated or unstable nucleophile (the acetylide) or a deactivated electrophile (the ketone).

Troubleshooting Low Conversion:

  • Incomplete Acetylide Formation: The base used must be strong enough to fully deprotonate the alkyne.

    • n-Butyllithium (n-BuLi): An excellent choice, but highly sensitive to moisture and air. Ensure your solvent is rigorously anhydrous and the reaction is performed under a dry, inert atmosphere (Nitrogen or Argon).

    • Lithium Amide (LiNH₂): A strong base that can be generated in situ or used as a solid. It is less sensitive than n-BuLi but may require higher temperatures or longer reaction times.[5]

    • Grignard Reagents (e.g., Ethynylmagnesium bromide): Commercially available or prepared in situ. Generally less reactive than lithium acetylides and may require elevated temperatures to drive the reaction to completion.[3]

  • Moisture Contamination: Water will protonate the acetylide anion, quenching the nucleophile and halting the reaction.

    • Solution: Dry all glassware in an oven ( >120°C) and cool under an inert atmosphere. Use anhydrous solvents, preferably freshly distilled or from a solvent purification system.

  • Reaction Temperature: The stability of the acetylide and the rate of reaction are temperature-dependent.

    • Lithium Acetylides: Typically generated at low temperatures (-78°C to 0°C) to prevent side reactions. The addition to the ketone is also performed at low temperatures and then allowed to slowly warm to room temperature.

    • Grignard Reagents: Often require refluxing in THF to achieve reasonable reaction rates.

FAQ 3: My reaction is messy, with multiple byproducts. What are they and how can I prevent them?

Byproduct formation is often a result of competing reaction pathways. Identifying the likely structures of these impurities can help diagnose the problem.

Potential Byproduct Cause Preventative Measure
Enolate-derived products The strong base deprotonates the α-carbon of the ketone instead of the alkyne, forming an enolate. This is more common with sterically hindered ketones.Use a less sterically hindered base if possible. Add the ketone slowly to a pre-formed solution of the acetylide at low temperature (-78°C). This ensures the acetylide is in excess relative to the ketone at any given moment.
Recovered Starting Ketone Incomplete reaction (see FAQ 2) or quenching during workup.Ensure complete acetylide formation and reaction. Use a careful, non-acidic initial quench (e.g., saturated aqueous NH₄Cl) before proceeding to acidic workup if needed.
Polymerized Acetylene If using acetylene gas, polymerization can be catalyzed by certain metal species or occur at higher temperatures.Use a protected alkyne like trimethylsilylacetylene. The TMS group is easily removed post-reaction with a mild base (e.g., K₂CO₃ in methanol) or fluoride source.
Dimerized/Oligomerized Products The product alcohol can potentially react further under harsh conditions.Maintain low temperatures and quench the reaction as soon as it is complete (monitored by TLC).
Troubleshooting Decision Tree for Ethynylation

G Start Low Yield of Target Alcohol Check_Conversion Is Starting Ketone Consumed? (Check by TLC/LC-MS) Start->Check_Conversion Yes_Conversion Yes Check_Conversion->Yes_Conversion No_Conversion No / Incomplete Check_Conversion->No_Conversion Check_Byproducts Analyze Crude Mixture for Byproducts (NMR, MS) Yes_Conversion->Check_Byproducts Check_Reagents Verify Anhydrous Conditions & Reagent Quality (Base, Solvent) No_Conversion->Check_Reagents Check_Temp Optimize Temperature & Reaction Time Check_Reagents->Check_Temp If conditions are pristine Solution_Conversion Solution: - Use fresh, dry solvents/reagents - Increase reagent equivalents - Adjust temperature/time Check_Temp->Solution_Conversion Enolate Evidence of Enolization? Check_Byproducts->Enolate Degradation Evidence of Degradation? Check_Byproducts->Degradation Solution_Enolate Solution: - Pre-form acetylide - Add ketone slowly at -78°C - Consider different base Enolate->Solution_Enolate Solution_Degradation Solution: - Milder workup (e.g., sat. NH4Cl) - Optimize purification - Check product stability Degradation->Solution_Degradation

Caption: Decision tree for troubleshooting low yield in the ethynylation step.

Section 3: Recommended Experimental Protocol

This protocol is a generalized starting point. You may need to optimize conditions based on the specific stereoisomer of your ketone precursor and your laboratory setup.

Objective: To synthesize 4-Ethynyl-2-methyl-decahydro-quinolin-4-ol from 2-methyl-decahydro-quinolin-4-one using lithium trimethylsilylacetylide.

Materials:

  • 2-methyl-decahydro-quinolin-4-one (1 equivalent)

  • Trimethylsilylacetylene (1.5 equivalents)

  • n-Butyllithium (1.4 equivalents, 2.5 M in hexanes)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous Ammonium Chloride (NH₄Cl)

  • Tetrabutylammonium fluoride (TBAF) (1 M in THF, 1.2 equivalents for deprotection)

  • Standard workup and purification reagents (solvents, silica gel)

Procedure:

  • Reaction Setup:

    • Dry a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet adapter in an oven and cool under a stream of dry nitrogen.

    • Dissolve trimethylsilylacetylene (1.5 eq.) in anhydrous THF under nitrogen.

    • Cool the solution to -78°C using a dry ice/acetone bath.

  • Formation of the Acetylide:

    • Slowly add n-butyllithium (1.4 eq.) dropwise to the stirred solution at -78°C.

    • Stir the resulting mixture at -78°C for 30 minutes. A color change or slight precipitation may be observed.

  • Addition to Ketone:

    • Dissolve the 2-methyl-decahydro-quinolin-4-one (1 eq.) in a separate flask with a small amount of anhydrous THF.

    • Add the ketone solution dropwise to the lithium acetylide slurry at -78°C.

    • After the addition is complete, stir the reaction at -78°C for 1 hour, then allow it to warm slowly to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates complete consumption of the starting ketone.

  • Workup and Deprotection:

    • Cool the reaction mixture to 0°C in an ice bath.

    • Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

    • Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Dissolve the crude silyl-protected product in THF. Add TBAF solution (1.2 eq.) and stir at room temperature for 1-2 hours until TLC confirms the removal of the TMS group.

    • Quench with water and perform a standard aqueous workup as described above.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes or dichloromethane/methanol to elute the final product.

Section 4: References

  • Takayama, H., et al. (2021). Total Synthesis of Decahydroquinoline Poison Frog Alkaloids ent-cis-195A and cis-211A. Molecules, 26(24), 7529. Available at: [Link]

  • Cossy, J., et al. (2009). Enantioselective Access to Decahydroquinolines Bearing a C4a or C8a Quaternary Stereocenter from a Common Intermediate. Total Synthesis of (−)-Myrioxazine A. The Journal of Organic Chemistry, 74(22), 8694–8704. Available at: [Link]

  • Toyooka, N., et al. (2015). Divergent Synthesis of Decahydroquinoline-Type Poison-Frog Alkaloids. Angewandte Chemie International Edition, 54(44), 13078-13081. Available at: [Link]

  • PubChem Compound Summary for CID 601253, 4-ethynyl-2-methyl-decahydro-quinolin-4-ol. National Center for Biotechnology Information. Available at: [Link]

  • Wikipedia contributors. (2023). Alkynylation. Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Kimoto, S., et al. (1972). Stereochemistry of Decahydroisoquinolines and Related Compounds. X. Configurational Assignment of Epimeric 4-Hydroxy-2-Methyl-Cis-Decahydroisoquinolines. Chemical and Pharmaceutical Bulletin, 20(4), 787-792. Available at: [Link]

  • Martin, C. W., & Screttas, C. G. (1968). US Patent 3,576,889A - Ethynylation of ketones and aldehydes to obtain alcohols. Google Patents. Available at:

  • Reynolds, G. A., & Hauser, C. R. (1955). 2-methyl-4-hydroxyquinoline. Organic Syntheses, Coll. Vol. 3, p.593; Vol. 29, p.70. Available at: [Link]

Sources

Technical Support Center: Purification of 4-Ethynyl-2-methyl-decahydro-quinolin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 4-Ethynyl-2-methyl-decahydro-quinolin-4-ol. This resource is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of isolating this chiral propargyl alcohol. The presence of multiple stereocenters and functional groups with varied polarity makes its purification a non-trivial task. This guide provides in-depth, experience-driven advice in a direct question-and-answer format to address the specific challenges you may encounter.

Frequently Asked Questions (FAQs)

Q1: What are the primary structural features of 4-Ethynyl-2-methyl-decahydro-quinolin-4-ol that influence its purification?

A1: The purification strategy is dictated by three key structural features:

  • Multiple Chiral Centers: The decahydroquinoline core contains several stereocenters. The exact number depends on the relative stereochemistry of the ring fusion (cis or trans). This results in the potential for multiple diastereomers, which often have very similar physical properties, making them difficult to separate.[1]

  • Tertiary Propargyl Alcohol: The molecule contains a tertiary alcohol adjacent to an ethynyl group. This functional group is moderately polar and can act as both a hydrogen bond donor (the hydroxyl group) and acceptor (the triple bond's pi system). However, tertiary propargyl alcohols can be sensitive to acidic conditions or excessive heat, which may lead to rearrangement or degradation.[2][3]

  • Saturated Heterocyclic Core: The decahydroquinoline ring system is a bulky, non-polar, saturated scaffold. This lipophilic character contrasts with the polar alcohol group, giving the molecule a bimodal polarity that can lead to tailing or poor peak shape in normal-phase chromatography if not properly addressed.

Q2: My crude product is a complex mixture of stereoisomers. Is this expected?

A2: Yes, this is highly expected. The synthesis of 4-Ethynyl-2-methyl-decahydro-quinolin-4-ol typically starts from 2-methyl-decahydro-quinolin-4-one. The reduction of the quinoline ring to the decahydro stage and the subsequent ethynylation of the ketone both create new stereocenters.[4][5] Unless a stereoselective synthesis is employed, you will obtain a mixture of diastereomers. Separating these isomers is often the most significant purification challenge.[1][6]

Q3: What are the most likely impurities I should expect in my crude reaction mixture?

A3: Besides stereoisomers, common impurities include:

  • Unreacted Starting Material: Residual 2-methyl-decahydro-quinolin-4-one.

  • Acetylene Byproducts: If lithium acetylide is used, side reactions can occur.[7] For example, excess acetylide can react with itself or other electrophiles.

  • Solvent and Reagents: Residual solvents like THF or ether, and quenching agents.

  • Degradation Products: If the workup involved harsh acidic conditions, you might see products from rearrangement reactions characteristic of propargyl alcohols.[2][8]

Troubleshooting and In-Depth Guides

Problem 1: Poor separation of diastereomers using standard silica gel flash chromatography.

Cause: Diastereomers of this compound likely have very subtle differences in polarity. The dominant interactions with the silica stationary phase (hydrogen bonding with the hydroxyl group) may be too similar across isomers for effective separation with standard solvent systems like ethyl acetate/hexanes.

Solution Strategy: Enhance Selectivity with Additives and Optimized Solvent Systems

The key is to introduce secondary interactions that can better differentiate the spatial arrangement of the functional groups in each stereoisomer.

Step-by-Step Protocol for Method Development:

  • Baseline Experiment: Start with a standard solvent system (e.g., a gradient of 10% to 50% Ethyl Acetate in Hexanes) and carefully analyze the resulting fractions by TLC or LC-MS to assess the degree of co-elution.

  • Introduce a Polar Modifier: Add a small percentage of an alcohol, like methanol or isopropanol (0.5-2%), to the mobile phase. Alcohols can compete with the analyte for binding sites on the silica, often reducing tailing and sometimes improving isomer resolution.

  • Utilize a Basic Additive: The nitrogen atom in the decahydroquinoline ring is basic. Adding a small amount of a tertiary amine, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (typically 0.1-0.5% v/v), to the mobile phase is crucial. This deactivates acidic sites on the silica gel, which prevents peak tailing and can dramatically improve peak shape and separation.

  • Explore Alternative Solvent Systems: If ethyl acetate/hexanes fails, consider systems with different selectivities. A dichloromethane/methanol system often provides a different elution profile that may resolve stubborn isomers.

Data-Driven Solvent System Selection:

Solvent SystemAdditive (v/v)Typical Starting GradientObservations & Rationale
Ethyl Acetate / Hexanes0.5% Triethylamine10% EtOAcStandard Choice: Good for general polarity differences. TEA is essential to prevent peak tailing due to the basic nitrogen.
Dichloromethane / Methanol0.5% Triethylamine1% MeOHAlternative Polarity: DCM/MeOH offers different selectivity. Useful if isomers have similar polarity in the EtOAc system.
Toluene / Acetone0.5% Triethylamine5% AcetoneAromatic System: The aromatic solvent can introduce pi-pi interactions, potentially differentiating isomers based on their shape.
Problem 2: The product appears to be degrading on the silica gel column.

Cause: Tertiary propargyl alcohols can be unstable, particularly on acidic surfaces like standard silica gel.[3] The acidic silanol groups (Si-OH) on the silica surface can catalyze dehydration to form an enyne or other rearrangement products.

Troubleshooting Workflow for Product Instability:

G cluster_0 Troubleshooting Product Degradation on Column Start Symptom: Low recovery or new spots on TLC post-column Check_pH Is the silica acidic? Start->Check_pH Check_Temp Is the process generating heat? (e.g., dry packing, fast flow) Start->Check_Temp Neutralize Solution 1: Neutralize Mobile Phase Add 0.5% Triethylamine or Ammonia to the eluent. Check_pH->Neutralize Yes Change_Stationary Solution 2: Use a Different Stationary Phase Check_pH->Change_Stationary Neutralization Insufficient Result Purity Achieved Neutralize->Result Change_Stationary->Result Cool Solution 3: Run Chromatography Cold Consider packing and running the column in a cold room. Check_Temp->Cool Yes Cool->Result

Caption: Decision tree for addressing product degradation during chromatography.

Detailed Solutions:

  • Use Neutralized or Deactivated Silica: You can purchase commercially prepared deactivated silica gel. Alternatively, you can pre-treat standard silica gel by slurrying it in the mobile phase containing 0.5-1% triethylamine before packing the column.

  • Switch to an Alternative Stationary Phase:

    • Alumina (Basic or Neutral): Alumina is a good alternative for basic compounds. Use neutral or basic (Brockmann I-III) alumina to avoid degradation.

    • Reverse-Phase Chromatography (C18): If the compound and its impurities have sufficient differences in lipophilicity, reverse-phase HPLC (using a water/acetonitrile or water/methanol mobile phase) can be an excellent, albeit more expensive, option. This completely avoids the issue of acidic stationary phases.

Problem 3: The purified product is an oil that won't crystallize, making final purification difficult.

Cause: The presence of multiple, closely-related stereoisomers often results in the formation of a eutectic mixture or an amorphous glass, which resists crystallization.[9] Even small amounts of isomeric impurities can significantly inhibit crystal lattice formation.

Solution: Recrystallization and Co-Crystal Formation

Step-by-Step Protocol for Inducing Crystallization:

  • Solvent Screening: The goal is to find a solvent system where the compound is highly soluble when hot but poorly soluble when cold.[10] Test a range of solvents from non-polar (e.g., hexanes, toluene) to moderately polar (e.g., ethyl acetate, acetone, isopropanol).

  • Use a Solvent/Anti-Solvent System: Dissolve the oily product in a minimum amount of a "good" solvent (one it dissolves in readily, like dichloromethane or acetone). Then, slowly add a "poor" solvent (an "anti-solvent" like hexanes or pentane) dropwise at room temperature or while warm, until the solution becomes faintly cloudy. Warm the mixture slightly to redissolve the solid, then allow it to cool slowly.

  • Seeding: If you have ever had a small batch crystallize, save a seed crystal. Add a tiny speck of this crystal to a supersaturated solution to initiate crystallization.

  • Complexation for Crystallization: Propargyl alcohols can sometimes form crystalline complexes with tertiary diamines.[11] While this is an advanced technique, dissolving the product with an agent like N,N,N',N'-tetramethylethylenediamine (TMEDA) in a non-polar solvent could yield a crystalline complex, which can be filtered and then dissociated during an aqueous workup to recover the pure product.[11]

References

  • Martin, K. R., et al. (1967). Ethynylation of Ketones Using Dilithium Acetylide. The Journal of Organic Chemistry. Available at: [Link]

  • Wikipedia. (n.d.). Alkynylation. Wikipedia. Available at: [Link]

  • Martin, K. R., & Screttas, C. G. (1968). Ethynylation of ketones and aldehydes to obtain alcohols. U.S. Patent No. 3,576,889. Washington, DC: U.S. Patent and Trademark Office.
  • Chemdad Co., Ltd. (n.d.). Lithium acetylide ethylenediamine complex. One Chongqing Chemdad Co., Ltd. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of 2-methyl-1,2,3,4-tetrahydroquinolin-4- yl)pyrrolidin-2-ones (3a−g). Available at: [Link]

  • Bach, R. O. (1971). Alkynylation of ketones and aldehydes using complexes having utility therefor. U.S. Patent No. 3,626,016. Washington, DC: U.S. Patent and Trademark Office.
  • Gbewonyo, S., et al. (2022). Electrophilic halogenations of propargyl alcohols: paths to α-haloenones, β-haloenones and mixed β,β-dihaloenones. National Institutes of Health. Available at: [Link]

  • Digital CSIC. (n.d.). Propargyl Claisen Rearrangement: Allene Synthesis and Beyond. Available at: [Link]

  • Toda, F., & Tanaka, K. (1988). Crystalline complex compounds of propargyl alcohols and tertiary diamines, and process of separation and purification of propargyl alcohols using the same. European Patent No. 0256745A2.
  • Synfacts. (2010). Oxidative Rearrangement of Tertiary Propargylic Alcohols. Thieme. Available at: [Link]

  • University of Colorado Boulder. (n.d.). Recrystallization. Department of Chemistry. Available at: [Link]

  • Bunce, R. A. (2012). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules. Available at: [Link]

  • Royal Society of Chemistry. (2019). Chiral tertiary propargylic alcohols via Pd-catalyzed carboxylative kinetic resolution. Organic Chemistry Frontiers. Available at: [Link]

  • Hogsed, M. J. (1950). Process of purifying propargyl alcohol. U.S. Patent No. 2,527,358. Washington, DC: U.S. Patent and Trademark Office.
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  • Google Patents. (n.d.). Method of producing 2, 2, 4-trimethyl-1, 2-dihydroquinoline.
  • ResearchGate. (2014). A Method for the Synthesis of 1,2,3,4‐Tetrahydroquinolines through Reduction of Quinolin‐2(1H)‐ones Promoted by SmI2/H2O/Et3N. European Journal of Organic Chemistry. Available at: [Link]

  • Google Patents. (1988). Process for producing 2,2,4-trimethyl-1,2-dihydroquinoline. U.S. Patent No. 4,746,743. Washington, DC: U.S. Patent and Trademark Office.
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  • Google Patents. (2003). Method for separation and recovery of propargyl alcohol. U.S. Patent Application No. 10/221,418.
  • MDPI. (2022). High-Performance Liquid Chromatographic Separation of Stereoisomers of ß-Methyl-Substituted Unusual Amino Acids Utilizing Ion Exchangers Based on Cinchona Alkaloids. International Journal of Molecular Sciences. Available at: [Link]

  • PubMed Central. (2022). A sensitive LC–MS/MS method for isomer separation and quantitative determination of 51 pyrrolizidine alkaloids and two tropane alkaloids in cow's milk. Journal of Analytical and Bioanalytical Chemistry. Available at: [Link]

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Technical Support Center: Overcoming Resistance with 4-Ethynyl-2-methyl-decahydro-quinolin-4-ol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-Ethynyl-2-methyl-decahydro-quinolin-4-ol derivatives. This guide is designed to provide in-depth troubleshooting and practical advice for overcoming common challenges encountered during your experiments, with a focus on addressing therapeutic resistance.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues you may encounter when working with 4-Ethynyl-2-methyl-decahydro-quinolin-4-ol derivatives. The question-and-answer format is designed to provide direct solutions to common experimental hurdles.

Issue 1: Inconsistent or Lower-Than-Expected Efficacy in Resistant Cell Lines

Question: My 4-Ethynyl-2-methyl-decahydro-quinolin-4-ol derivative shows promising activity in sensitive cell lines, but the efficacy is variable or significantly reduced in my resistant cell line model. What are the potential causes and how can I troubleshoot this?

Answer: This is a frequent challenge when developing agents to overcome drug resistance. The discrepancy in efficacy can stem from a variety of factors, ranging from the stability of your compound to the specific mechanisms of resistance in your cell line.

Potential Causes & Troubleshooting Steps:

  • Compound Stability and Solubility:

    • Insight: Quinoline derivatives can sometimes have limited solubility in aqueous media, leading to precipitation and an effective concentration that is lower than intended.[1] Degradation in culture media over the course of a multi-day experiment can also be a factor.

    • Actionable Advice:

      • Solubility Assessment: Before conducting extensive cell-based assays, determine the solubility of your specific derivative in the cell culture medium.

      • Fresh Preparations: Always prepare fresh stock solutions of your compound and dilute them to the final working concentration immediately before each experiment.

      • Solvent Effects: If using a co-solvent like DMSO, ensure the final concentration is low (typically <0.5%) to avoid solvent-induced cytotoxicity or altered cell behavior.[1]

  • Cell Line Integrity and Resistance Phenotype:

    • Insight: The resistance phenotype of a cell line can be unstable, particularly over multiple passages.[2] This can lead to inconsistent experimental outcomes.

    • Actionable Advice:

      • Regular Verification: Periodically verify the expression of the resistance markers (e.g., P-glycoprotein) in your resistant cell line using techniques like Western blotting or flow cytometry.[2]

      • Low Passage Numbers: Use cells with low passage numbers for your experiments to minimize phenotypic drift.

      • Consistent Seeding Density: Cell density can influence drug sensitivity.[3] Standardize your cell seeding protocol to ensure reproducible results.

  • Mechanism of Resistance:

    • Insight: Your derivative may be highly effective against one type of resistance mechanism (e.g., efflux pump-mediated resistance) but less so against others (e.g., target mutation or activation of bypass signaling pathways).[2]

    • Actionable Advice:

      • Characterize the Resistance: If not already known, characterize the primary resistance mechanism in your cell line. Is it due to overexpression of efflux pumps like P-glycoprotein (MDR1)? Or are other mechanisms at play?

      • Combination Therapy: Consider combination experiments. If the resistance is due to an overactive signaling pathway, combining your quinoline derivative with an inhibitor of that pathway could restore sensitivity.

Issue 2: Difficulty in Elucidating the Mechanism of Action for Overcoming Resistance

Question: I've observed that my 4-Ethynyl-2-methyl-decahydro-quinolin-4-ol derivative restores sensitivity to a standard chemotherapeutic agent, but I'm struggling to pinpoint the exact mechanism. How can I investigate this further?

Answer: Determining the mechanism of action is a critical step in drug development. For quinoline derivatives, a common mechanism for overcoming multidrug resistance is the inhibition of efflux pumps like P-glycoprotein.[4][5] However, other mechanisms are also possible.

Experimental Workflow for Mechanism of Action Studies:

Below is a stepwise approach to dissect the mechanism by which your compound overcomes resistance.

MOA_Workflow A Hypothesis: Compound inhibits P-gp efflux pump B Efflux Pump Activity Assay (e.g., Rhodamine 123 or Calcein-AM) A->B C Increased intracellular substrate accumulation? B->C D Yes C->D Result E No C->E Result F P-gp is a likely target. Proceed with direct binding assays (e.g., photoaffinity labeling). D->F Conclusion G Investigate alternative mechanisms: - Downregulation of P-gp expression (Western blot) - Inhibition of ATPase activity - Alteration of other signaling pathways E->G Next Steps Drug_Development_Logic A Synthesize & Purify Derivative B Initial Screen: Sensitive vs. Resistant Cell Lines A->B C Significant Differential Activity? B->C D Yes C->D Outcome E No C->E Outcome F Mechanism of Action Studies: - Efflux Pump Inhibition - Target Engagement D->F I Synthesize New Analogs E->I G Toxicity Profiling: - Non-cancerous cell lines - In vivo models F->G H Lead Optimization G->H

Caption: Logical workflow for derivative development.

References

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Technical Support Center: Enhancing the Bioavailability of Decahydroquinoline Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with decahydroquinoline (DHQ) compounds. This guide is designed to provide in-depth, practical solutions to the common and complex challenges associated with enhancing the oral bioavailability of this important class of molecules. Decahydroquinolines are versatile heterocyclic scaffolds crucial in the synthesis of pharmacologically active compounds.[1] However, their often lipophilic nature and crystalline structure can lead to poor aqueous solubility, posing significant hurdles to achieving therapeutic efficacy through oral administration.[2][3]

This resource moves beyond simple protocols to explain the underlying scientific principles, empowering you to make informed decisions and troubleshoot effectively during your experiments.

Part 1: Troubleshooting Guide for Formulation Development

This section addresses the most frequent initial challenge in DHQ development: overcoming poor solubility and dissolution. We provide structured answers to common experimental roadblocks, complete with step-by-step protocols and the rationale behind each technique.

Q1: My decahydroquinoline compound exhibits very low aqueous solubility and poor dissolution rates in vitro. What are my primary formulation strategies to address this?

Answer: This is a classic challenge for compounds that fall into the Biopharmaceutics Classification System (BCS) Class II (low solubility, high permeability).[4] Your primary goal is to increase the concentration of the dissolved drug in the gastrointestinal (GI) tract. The Noyes-Whitney equation shows that the dissolution rate is directly proportional to the drug's surface area (S) and its saturation solubility (Cs).[5] Therefore, our strategies will focus on manipulating these two parameters.

Strategy 1: Increase Effective Surface Area via Particle Size Reduction

Reducing particle size to the micron or sub-micron (nanoparticle) level dramatically increases the surface area available for dissolution.[5]

Experimental Protocol: Lab-Scale Wet Bead Milling for Nanocrystal Formation

  • Preparation: Prepare a 5% (w/v) suspension of your DHQ compound in a sterile, aqueous solution containing a stabilizer (e.g., 1% Pluronic® F127 or hydroxypropyl cellulose). Stabilizers are crucial to prevent the high-energy nanoparticles from agglomerating.[6]

  • Milling: Add the suspension to a milling chamber containing high-density milling media (e.g., yttrium-stabilized zirconium oxide beads).

  • Processing: Mill at a high speed (e.g., 2000 rpm) for 4-8 hours at a controlled temperature (e.g., 4°C) to prevent thermal degradation.

  • Separation: Separate the milled nanosuspension from the milling beads via filtration or centrifugation.

  • Validation: Characterize the resulting nanoparticles for particle size distribution (e.g., using Dynamic Light Scattering), crystallinity (via Powder X-ray Diffraction - PXRD), and dissolution rate improvement (using a USP II dissolution apparatus).

Strategy 2: Overcome Crystal Lattice Energy with Amorphous Solid Dispersions (ASDs)

By converting the stable crystalline form of your DHQ into a high-energy amorphous state, you can achieve a transiently higher "apparent solubility."[3][5] The key is to stabilize this metastable form within a polymer matrix to prevent recrystallization.[7]

Experimental Protocol: Solvent Evaporation for ASD Preparation

  • Solvent Selection: Identify a common volatile solvent (e.g., methanol, acetone, dichloromethane) that readily dissolves both your DHQ compound and a stabilizing polymer (e.g., PVP K30, HPMC-AS, Soluplus®).

  • Dissolution: Prepare a solution containing the DHQ and polymer in a specific ratio (start with 1:1, 1:3, and 1:5 drug-to-polymer ratios).

  • Evaporation: Use a rotary evaporator to remove the solvent under vacuum at a controlled temperature (e.g., 40°C). This rapid removal "traps" the drug in its amorphous state within the polymer matrix.

  • Drying & Sizing: Dry the resulting solid film in a vacuum oven for 24 hours to remove residual solvent. Mill the dried product into a fine powder.

  • Validation: Confirm the amorphous nature using PXRD (absence of Bragg peaks) and Differential Scanning Calorimetry (DSC) (presence of a single glass transition temperature, Tg). Perform dissolution testing to quantify the solubility enhancement.

Strategy 3: Utilize Lipid-Based Formulations (LBFs)

For highly lipophilic DHQ compounds, LBFs can improve oral absorption by presenting the drug in a solubilized state, which facilitates the formation of mixed micelles with bile salts in the intestine.[4][6]

Workflow for Selecting a Lipid-Based Formulation This decision tree guides the selection of an appropriate LBF based on compound properties and desired outcomes.

LBF_Selection start Start: DHQ Compound with Poor Aqueous Solubility logP Determine LogP start->logP solubility Screen Solubility in Lipids/Surfactants logP->solubility LogP > 5 logP->solubility LogP 2-5 type1 Type I: Oil Solution (High LogP, Good Oil Solubility) solubility->type1 High Solubility in Triglycerides type2 Type II/IIIA: SEDDS (Self-Emulsifying) solubility->type2 Requires Surfactants (HLB < 12) type3b Type IIIB/IV: SMEDDS (Self-Microemulsifying) solubility->type3b Requires Surfactants (HLB > 12) & Cosolvents Permeability_Workflow start Low In Vivo Absorption Despite Good Solubility caco2 Perform Caco-2 Bidirectional Permeability Assay start->caco2 papp Calculate Papp (A->B) and Efflux Ratio (ER) caco2->papp high_papp High Papp (A->B) Low ER (<2) papp->high_papp Papp > 10 x 10⁻⁶ cm/s low_papp Low Papp (A->B) Low ER (<2) papp->low_papp Papp < 2 x 10⁻⁶ cm/s high_er Low/High Papp (A->B) High ER (>2) papp->high_er ER > 2 outcome1 Permeability is NOT the issue. Investigate Metabolism. high_papp->outcome1 outcome2 Compound has Poor Intrinsic Permeability. Consider Prodrug Approach. low_papp->outcome2 outcome3 Compound is a P-gp Substrate. Co-administer with P-gp Inhibitor. high_er->outcome3

Caption: Workflow for investigating poor permeability.

Experimental Protocol: Caco-2 Bidirectional Permeability Assay

  • Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21 days until they form a differentiated, polarized monolayer.

  • Monolayer Integrity Test: Before the experiment, confirm monolayer integrity by measuring the transepithelial electrical resistance (TEER).

  • Permeability Measurement (A→B): Add the DHQ compound (in a transport buffer) to the apical (A) side and measure its appearance on the basolateral (B) side over 2 hours.

  • Permeability Measurement (B→A): In a separate set of wells, add the compound to the basolateral (B) side and measure its appearance on the apical (A) side. This measures active efflux.

  • Analysis: Quantify the compound concentration in the collected samples using LC-MS/MS. Calculate the apparent permeability coefficient (Papp) and the efflux ratio (ER = Papp(B→A) / Papp(A→B)). An ER > 2 suggests the compound is a substrate for an efflux transporter like P-gp.

Q4: How can I assess and potentially mitigate the impact of first-pass metabolism on my DHQ compound?

Answer: First-pass metabolism occurs when a drug is metabolized, primarily in the liver, after absorption from the gut but before it reaches systemic circulation. [8]This can significantly reduce the amount of active drug that reaches its target.

Strategy 1: In Vitro Metabolic Stability Assay

This assay provides an early indication of how susceptible your compound is to metabolism by liver enzymes.

Experimental Protocol: Liver Microsomal Stability Assay

  • Incubation: Incubate your DHQ compound (at a low concentration, e.g., 1 µM) with liver microsomes (human or from a relevant preclinical species) and the necessary cofactor, NADPH, which initiates the metabolic process.

  • Time Points: Take samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: Stop the reaction at each time point by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: Centrifuge to pellet the protein and analyze the supernatant by LC-MS/MS to measure the disappearance of the parent DHQ compound over time.

  • Calculation: Calculate the in vitro half-life (t½) and intrinsic clearance (Clint). A short half-life (< 30 minutes) suggests high susceptibility to first-pass metabolism.

Strategy 2: Prodrug Approach

If first-pass metabolism is high, a prodrug strategy can be effective. This involves chemically modifying the metabolically labile site on the DHQ molecule with a promoiety. [10]This promoiety masks the site from metabolic enzymes and is designed to be cleaved in vivo to release the active parent drug. [9][10]For example, a metabolically susceptible hydroxyl group could be converted to a phosphate ester, which can improve solubility and is later cleaved by phosphatases in the body. [10]

Part 3: Frequently Asked Questions (FAQs)

  • FAQ 1: What are the critical quality attributes (CQAs) to monitor for a DHQ amorphous solid dispersion?

    • You must monitor: 1) The degree of amorphicity (via PXRD), 2) The glass transition temperature (Tg) via DSC, as a predictor of stability, 3) The dissolution rate and extent of supersaturation, and 4) The residual solvent levels (via Gas Chromatography).

  • FAQ 2: How do I choose between forming a salt or a co-crystal to improve bioavailability?

    • Salt formation is a primary choice for ionizable DHQ compounds (acidic or basic). It can dramatically increase solubility and dissolution. [4]Co-crystals , which are formed between the drug and a non-ionizable co-former, are an excellent option for neutral compounds or when a suitable salt cannot be formed. [7][9]Co-crystals can also improve dissolution rates and physical stability. [9]The choice depends on the physicochemical properties of your specific DHQ molecule.

  • FAQ 3: Are there any specific excipients known to inhibit P-gp efflux?

    • Yes, some formulation excipients have dual functions. Surfactants like Vitamin E TPGS, Cremophor® EL, and Pluronic® block copolymers have been shown to inhibit P-gp, potentially increasing the absorption of P-gp substrates. Incorporating these into your formulation could be a dual-action strategy.

  • FAQ 4: What regulatory guidelines are important for developing enhanced bioavailability formulations?

    • Key guidelines include the FDA's guidance on the Biopharmaceutics Classification System (BCS), which can allow for biowaivers in some cases, and guidances on SUPAC (Scale-Up and Post-Approval Changes) for managing changes to formulation and manufacturing processes. Always consult the latest guidances from the FDA, EMA, and ICH.

References
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  • Joseph, A. (2011, March 1). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). American Pharmaceutical Review.
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  • (n.d.). Formulation Tactics for the Delivery of Poorly Soluble Drugs. Retrieved January 17, 2026, from [Link]

  • (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. Retrieved January 17, 2026, from [Link]

  • Sill, T., et al. (n.d.). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI. Retrieved January 17, 2026, from [Link]

  • (n.d.). Solubilization techniques used for poorly water-soluble drugs. PubMed Central. Retrieved January 17, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Decahydroquinoline | C9H17N | CID 92911. PubChem. Retrieved January 17, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Quinoline, decahydro-, (4aR,8aS)-rel- | C9H17N. PubChem. Retrieved January 17, 2026, from [Link]

  • Patsnap. (2025, March 20). How are chemical structures modified to improve bioavailability?. Patsnap Synapse. Retrieved January 17, 2026, from [Link]

  • (n.d.). Grand challenges in oral drug delivery. Frontiers. Retrieved January 17, 2026, from [Link]

  • Thompson, M. (2024, September 30). Advances and Challenges in Oral Drug Delivery: Improving Bioavailability and Therapeutic Effectiveness. Prime Scholars.
  • Kumari, N. (2019). Various Challenges and Opportunities in Oral Delivery of Anticancer Drugs. Journal of Advances in Medical and Pharmaceutical Sciences, 21(4), 1-18.
  • (n.d.). A Comprehensive Review of Challenges in Oral Drug Delivery Systems and Recent Advancements in Innovative Design Strategies. Current Pharmaceutical Design. Retrieved January 17, 2026, from [Link]

  • (2021, October 1). Discovery of IDO1 inhibitors containing a decahydroquinoline, decahydro-1,6-naphthyridine, or octahydro-1H-pyrrolo[3,2-c]pyridine scaffold. PubMed. Retrieved January 17, 2026, from [Link]

  • (2023, February 1). Advances in Oral Drug Delivery Systems: Challenges and Opportunities. PubMed Central. Retrieved January 17, 2026, from [Link]

  • (n.d.). Metabolic Changes of Drugs. Retrieved January 17, 2026, from [Link]

  • (2021, December 12). Total Synthesis of Decahydroquinoline Poison Frog Alkaloids ent-cis-195A and cis-211A. MDPI. Retrieved January 17, 2026, from [Link]

  • Lee, J. H. (n.d.). Bioavailability enhancing activities of natural compounds from medicinal plants. International Scholars Journals. Retrieved January 17, 2026, from [Link]

  • (2018, April 12). Drug metabolism in drug discovery and development. PubMed Central. Retrieved January 17, 2026, from [Link]

  • (n.d.). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. PubMed Central. Retrieved January 17, 2026, from [Link]

  • (2019, February 28). Metabolic Changes of Drugs and Related Organic Compounds. Retrieved January 17, 2026, from [Link]

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Technical Support Center: Addressing Off-Target Effects of 4-Ethynyl-2-methyl-decahydro-quinolin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Prepared by a Senior Application Scientist

A Note on 4-Ethynyl-2-methyl-decahydro-quinolin-4-ol: Initial searches for the biological activity of 4-Ethynyl-2-methyl-decahydro-quinolin-4-ol (CAS 59693-01-5) have not yielded a characterized molecular target in publicly available scientific literature.[1][2][3] This scenario is common in drug discovery, particularly when a compound is identified through phenotypic screening.[4][5] This guide is therefore structured to address the critical challenge researchers face in this exact situation: how to identify the molecular target(s) of a novel bioactive compound and subsequently characterize and mitigate its off-target effects. We will use 4-Ethynyl-2-methyl-decahydro-quinolin-4-ol as a representative case study of a compound with an uncharacterized mechanism of action.

Part 1: Troubleshooting Guide - My Compound Shows a Phenotype, But What Is the Target?

This section is for researchers who have observed a consistent, dose-dependent biological effect with 4-Ethynyl-2-methyl-decahydro-quinolin-4-ol but have not yet identified its direct molecular target(s). Unintended interactions are a primary concern, as they can lead to misleading experimental results.[6][7]

Q1: My phenotypic assay results are robust, but I'm unsure if the effect is due to a specific on-target interaction or a collection of off-target effects. Where do I start?

Answer: This is a crucial first step. Before investing significant resources, you must bridge the gap between the observed phenotype and a specific molecular interaction. The process of identifying the protein(s) a small molecule interacts with is called target deconvolution.[5] A multi-pronged approach combining computational prediction and experimental validation is most effective.

Step 1: In Silico (Computational) Prediction

Computational tools can predict potential targets based on the chemical structure of 4-Ethynyl-2-methyl-decahydro-quinolin-4-ol. These methods compare the compound's structure to large databases of molecules with known activities.[8][9][10] This approach can generate a list of putative targets, helping to focus your experimental efforts.

  • Causality: By leveraging vast datasets of structure-activity relationships, these algorithms can identify potential protein-binding partners that you might not have otherwise considered, saving significant time and resources in the lab.[11]

Step 2: Experimental Target Deconvolution

Experimental methods are essential to validate computational predictions and discover novel targets. These can be broadly categorized into affinity-based and label-free methods.

  • Affinity-Based Methods: These techniques, such as Capture Compound Mass Spectrometry (CCMS), involve chemically modifying your compound to "pull down" its binding partners from a cell lysate for identification by mass spectrometry.[12]

  • Label-Free Methods: These are often preferred as they don't require modification of the compound, which could alter its binding properties. They assess target engagement on a proteome-wide scale.[13][14]

A powerful and widely used label-free method is the Cellular Thermal Shift Assay (CETSA®) .[15][16][17]

  • Principle of CETSA: The binding of a ligand (your compound) to a protein increases the protein's thermal stability.[18][19] When cells or lysates are heated, unbound proteins denature and precipitate, while ligand-bound proteins remain soluble at higher temperatures. This change can be detected and quantified.[17]

Below is a workflow for initial target identification.

G cluster_0 Phase 1: Target Hypothesis Generation cluster_1 Phase 2: Experimental Target Deconvolution cluster_2 Phase 3: Validation Start Phenotypic Hit (4-Ethynyl-2-methyl-decahydro-quinolin-4-ol) InSilico In Silico Prediction (Similarity searching, ML models) Start->InSilico Input Structure Proteomics Proteome-Wide Label-Free Methods (e.g., CETSA, LiP-MS) Start->Proteomics Unbiased Approach Affinity Affinity-Based Methods (e.g., CCMS) Start->Affinity Hypothesis Generate List of Putative Targets InSilico->Hypothesis Predicts Interactions Hypothesis->Proteomics Guides Experiment Hypothesis->Affinity TargetList Generate List of Candidate Targets Proteomics->TargetList Affinity->TargetList Validation Orthogonal Validation (Biochemical assays, Knockdown) TargetList->Validation Prioritize Candidates FinalTarget Validated On-Target(s) Validation->FinalTarget

Caption: Workflow for Target Identification and Validation.

Part 2: Frequently Asked Questions (FAQs)

Q2: What are the most common off-targets for compounds with a quinoline scaffold?

Answer: While we don't know the specific on-target for 4-Ethynyl-2-methyl-decahydro-quinolin-4-ol, the quinoline core is a "privileged structure" in medicinal chemistry. It is found in many inhibitors of protein kinases . Therefore, a primary concern would be off-target interactions with various kinases.[20][21] Dysregulation of kinase activity is implicated in numerous diseases, making kinome profiling an essential step.[22]

It is crucial to profile your compound against a broad panel of kinases to understand its selectivity.[23][24] A lack of selectivity can complicate data interpretation and has implications for potential toxicity.[25]

Service Type Principle Typical Output Providers (Examples)
Biochemical Kinase Profiling Measures direct inhibition of a panel of purified recombinant kinases in an in vitro assay.[23][26]IC50 or Percent Inhibition values against hundreds of kinases.Reaction Biology, Carna Biosciences, AssayQuant.[23][24][26]
Cell-Based Kinome Profiling Measures the phosphorylation status of known kinase substrates within treated cells, providing a view of kinase activity in a physiological context.[27]Changes in phosphorylation patterns across signaling pathways.Cell Signaling Technology (KinomeView®).[27]

Table 1: Comparison of Kinase Profiling Services.

Q3: I've identified a primary target, but I suspect off-target effects are contributing to my cellular phenotype. How can I confirm this?

Answer: This is a classic challenge. The best approach is to use orthogonal methods to validate that the observed phenotype is a direct result of engaging your primary target.

  • Genetic Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of your primary target protein.[7] If treating the knockdown/knockout cells with your compound fails to produce the same phenotype as in control cells, it strongly suggests the effect is on-target. Conversely, if the phenotype persists, it points to significant off-target activity.

  • Structurally Unrelated Inhibitor: Use a well-characterized inhibitor of the same target that is structurally different from your compound. If this second inhibitor recapitulates the phenotype, it strengthens the on-target hypothesis.

  • Inactive Control Compound: Synthesize or acquire a close structural analog of your compound that is inactive against the primary target. This is a critical control. If this inactive analog fails to produce the cellular phenotype, it provides powerful evidence that the activity of your lead compound is mediated through the intended target.

G cluster_0 Experimental Validation Arms cluster_1 Expected Outcomes Compound Compound Treatment (e.g., 4-Ethynyl-2-methyl-decahydro-quinolin-4-ol) Phenotype Observed Cellular Phenotype Compound->Phenotype Target Hypothesized On-Target Phenotype->Target Is this link causal? CRISPR Genetic Knockout of Target OnTarget Phenotype is Lost or Significantly Reduced => ON-TARGET CRISPR->OnTarget OffTarget Phenotype Persists => OFF-TARGET CRISPR->OffTarget If phenotype persists Analog Treat with Inactive Structural Analog Analog->OnTarget Analog->OffTarget If phenotype persists OtherInhibitor Treat with Structurally Different Inhibitor OtherInhibitor->OnTarget If phenotype is recapitulated

Caption: Logic Diagram for On-Target vs. Off-Target Validation.

Q4: How can I directly measure if my compound is engaging its target inside the cell?

Answer: The Cellular Thermal Shift Assay (CETSA), mentioned earlier, is the gold standard for confirming target engagement in intact cells.[16][17] It provides direct biophysical evidence of a drug binding to its target in a physiological context.[18]

An isothermal dose-response fingerprint (ITDRF) is a CETSA-based experiment where cells are treated with increasing concentrations of your compound and then heated to a single, constant temperature.[15][19] This allows you to generate a dose-response curve for target stabilization, which is a powerful way to quantify engagement in the cellular environment.

Part 3: Key Experimental Protocols

Protocol 1: Basic Cellular Thermal Shift Assay (CETSA) by Western Blot

This protocol outlines a basic workflow to determine if 4-Ethynyl-2-methyl-decahydro-quinolin-4-ol stabilizes a candidate target protein in intact cells.

Objective: To generate a melt curve for a target protein in the presence and absence of the compound.

Materials:

  • Cell line expressing the target protein.

  • 4-Ethynyl-2-methyl-decahydro-quinolin-4-ol and vehicle control (e.g., DMSO).

  • PBS, protease/phosphatase inhibitors.

  • PCR thermal cycler.

  • Lysis buffer.

  • Antibody specific to the target protein.

  • Standard Western Blotting equipment.

Methodology:

  • Cell Treatment:

    • Plate cells and grow to ~80% confluency.

    • Treat one set of cells with the compound at a saturating concentration (e.g., 10 µM).

    • Treat a control set of cells with vehicle (DMSO).

    • Incubate for 1-2 hours at 37°C.

  • Heating Step:

    • Harvest, wash, and resuspend cells in PBS with protease/phosphatase inhibitors.

    • Aliquot cell suspensions into PCR tubes.

    • Place tubes in a thermal cycler programmed with a temperature gradient (e.g., 40°C to 68°C in 2°C increments) for 3 minutes, followed by a 3-minute hold at room temperature.[16]

  • Lysis and Separation:

    • Lyse the cells (e.g., by freeze-thaw cycles or addition of lysis buffer).

    • Centrifuge at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet precipitated proteins.[17]

  • Detection:

    • Collect the supernatant (soluble protein fraction).

    • Analyze the amount of soluble target protein in each sample by Western Blot.

    • Quantify band intensities and normalize to the lowest temperature point (e.g., 40°C).

  • Analysis:

    • Plot the normalized soluble protein fraction against temperature for both vehicle- and compound-treated samples.

    • A rightward shift in the melting curve for the compound-treated sample indicates thermal stabilization and therefore, target engagement.[19]

References

  • Kinome Profiling Service. MtoZ Biolabs. [Link]

  • DeLisle, S. et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. SLAS DISCOVERY: Advancing Life Sciences R&D. [Link]

  • Kinase Panel Screening and Profiling Service. Reaction Biology. [Link]

  • Computational Prediction of Off-Target Related Risks of Molecules: Cardiotoxicity, Hepatotoxicity and Reproductive Toxicity. Sanofi. [Link]

  • Chen, X., et al. (2021). Recent advances in proteome-wide label-free target deconvolution for bioactive small molecules. Medicinal Research Reviews. [Link]

  • How can off-target effects of drugs be minimised?. PatSnap. [Link]

  • Kinome Profiling. Oncolines B.V. [Link]

  • MacDonald, M. L., et al. (2006). Identifying off-target effects and hidden phenotypes of drugs in human cells. Nature Chemical Biology. [Link]

  • Le, T. H., et al. (2022). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. [Link]

  • Al-Ali, H., et al. (2022). Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. Toxics. [Link]

  • Computational Prediction of Off‐Target Pharmacology for Discontinued Drugs. ResearchGate. [Link]

  • Chen, X., et al. (2021). Recent advances in proteome-wide label-free target deconvolution for bioactive small molecules. Medicinal Research Reviews. [Link]

  • DeLisle, S., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. SLAS Discovery. [Link]

  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA®. Methods in Molecular Biology. [Link]

  • Zhang, X., et al. (2022). Off-target effects in CRISPR/Cas9 gene editing. Frontiers in Cell and Developmental Biology. [Link]

  • Capture Compound Mass Spectrometry: Target Deconvolution and Other Drug Protein Interactions. Charles River. [Link]

  • Cellular thermal shift assay. Grokipedia. [Link]

  • Robers, M. B., et al. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. [Link]

  • Luan, Y., et al. (2022). Identification and Validation of CRISPR/Cas9 Off-target Activity in Hematopoietic Stem and Progenitor Cells. Methods in Molecular Biology. [Link]

  • Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology. [Link]

  • Ruan, C., et al. (2022). Proteome-Wide Deconvolution of Drug Targets and Binding Sites by Lysine Reactivity Profiling. Analytical Chemistry. [Link]

  • Beyond the promise: evaluating and mitigating off-target effects in CRISPR gene editing for safer therapeutics. Frontiers. [Link]

  • Ruan, C., et al. (2022). Proteome-Wide Deconvolution of Drug Targets and Binding Sites by Lysine Reactivity Profiling. Analytical Chemistry. [Link]

  • Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. The Institute of Cancer Research. [Link]

  • Are there experimental tests for off target effects in CRISPR?. ResearchGate. [Link]

  • Luan, Y., et al. (2022). Identification and Validation of CRISPR/Cas9 Off-Target Activity in Hematopoietic Stem and Progenitor Cells. Methods in Molecular Biology. [Link]

  • Gautam, P., et al. (2019). Phenotypic screening combined with machine learning for efficient identification of breast cancer-selective therapeutic targets. eLife. [Link]

  • Fazi, F., et al. (2021). Mitigating off-target effects of small RNAs: conventional approaches, network theory and artificial intelligence. Expert Opinion on Drug Discovery. [Link]

  • Phenotypic Screening: A Powerful Tool for Drug Discovery. Technology Networks. [Link]

  • Drug Target Identification Methods After a Phenotypic Screen. Drug Hunter. [Link]

  • 4-ethynyl-2-methyl-decahydro-quinolin-4-ol. PubChem. [Link]

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  • Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. MDPI. [Link]

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Technical Support Center: Refining Analytical Methods for 4-Ethynyl-2-methyl-decahydro-quinolin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analytical characterization of 4-Ethynyl-2-methyl-decahydro-quinolin-4-ol. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common challenges encountered during method development, validation, and sample analysis. Our focus is on explaining the causality behind experimental choices to empower you to troubleshoot effectively.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions to guide your initial strategy for method development.

Q1: What is the most suitable primary analytical technique for 4-Ethynyl-2-methyl-decahydro-quinolin-4-ol?

A1: For most applications, especially those requiring high sensitivity and selectivity like bioanalysis or impurity profiling, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard. The molecule's structure contains a basic decahydro-quinoline nitrogen, which is readily protonated, making it ideal for positive mode Electrospray Ionization (ESI).[1]

  • High-Performance Liquid Chromatography with UV detection (HPLC-UV) can be suitable for higher concentration assays, such as drug substance purity analysis. However, the molecule lacks a strong chromophore, so sensitivity will be limited, likely requiring detection at low wavelengths (e.g., < 220 nm).

  • Gas Chromatography-Mass Spectrometry (GC-MS) is generally not recommended as the primary technique. The molecule's polarity and molecular weight (193.29 g/mol ) make it challenging to volatilize without derivatization.[2][3][4] The tertiary alcohol group is also susceptible to thermal degradation in the GC inlet, potentially leading to poor reproducibility.[5][6]

Q2: What are the three main analytical challenges I should anticipate with this molecule?

A2: Based on its structure, you should prepare for the following:

  • Poor Chromatographic Peak Shape: The basic amine in the decahydro-quinoline ring can interact with acidic residual silanols on standard silica-based HPLC columns, leading to significant peak tailing.

  • Matrix Effects in Bioanalysis: When analyzing samples from biological matrices (e.g., plasma, urine), co-eluting endogenous compounds like phospholipids can suppress or enhance the ionization of the analyte in the MS source, compromising accuracy and precision.[7][8][9] This is a critical consideration for LC-MS/MS methods.[10]

  • Analyte Stability and In-Source Lability: The tertiary alcohol can be prone to dehydration (loss of a water molecule) under certain pH, temperature, or high-energy MS source conditions. The ethynyl group, while generally stable, should also be monitored for potential degradation during sample processing and storage.[11][12]

Q3: What are the initial considerations for sample preparation from a complex matrix like plasma?

A3: The goal is to remove proteins and interfering substances. A tiered approach is recommended:

  • Protein Precipitation (PPT): A fast but "dirty" method using acetonitrile or methanol. It is prone to significant matrix effects.[8]

  • Liquid-Liquid Extraction (LLE): Offers a cleaner sample than PPT. Given the analyte's basic nature, an alkaline-pH LLE (e.g., using a water-immiscible solvent like methyl tert-butyl ether (MTBE) after basifying the aqueous sample) would be effective.

  • Solid-Phase Extraction (SPE): Provides the cleanest extracts and is highly recommended for mitigating matrix effects.[13][14] A mixed-mode cation-exchange SPE sorbent is ideal, as it allows for strong retention of the protonated basic analyte while washing away neutral and acidic interferences.

Q4: How should I approach method validation for this compound?

A4: All analytical methods must be validated for their intended purpose. Follow the International Council for Harmonisation (ICH) Q2(R1) guidelines.[15] Key parameters to validate include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness.[16][17][18][19]

Section 2: Troubleshooting Guides

This section provides detailed, cause-and-effect troubleshooting for specific experimental issues.

HPLC-UV/DAD Method Troubleshooting

Problem: Severe Peak Tailing

  • Underlying Cause: The basic nitrogen atom on the decahydro-quinoline ring is interacting with acidic silanol groups (Si-OH) on the surface of the stationary phase. This secondary interaction causes a portion of the analyte molecules to lag behind the main chromatographic band, resulting in a tailed peak.

  • Solutions:

    • Column Selection: Use a modern, high-purity, end-capped C18 or C8 column. These columns have a lower concentration of residual silanols. Consider columns with alternative surface chemistry, such as those with an embedded polar group.

    • Mobile Phase pH: Lower the mobile phase pH to below the pKa of the silanols (typically < pH 3). This keeps the silanols in their neutral, less interactive state. Use a buffer like 0.1% formic acid or phosphate buffer.

    • Mobile Phase Additive: Add a competing base to the mobile phase, such as 0.1% triethylamine (TEA). TEA is a stronger base and will preferentially interact with the active silanol sites, effectively masking them from the analyte.

    • Increase Ionic Strength: Increasing the buffer concentration in the mobile phase can also help shield the silanol interactions.

Problem: Low or Noisy UV Signal

  • Underlying Cause: The molecule lacks a significant UV-absorbing chromophore. The decahydro-quinoline and ethynyl groups have weak absorbance at low UV wavelengths.

  • Solutions:

    • Lower Wavelength: Set your detector to a lower wavelength, such as 200-215 nm, where many organic molecules have some absorbance. Be aware that this will also increase background noise and reduce mobile phase compatibility (some solvents like acetone are not suitable).

    • Use High-Purity Solvents: Ensure you are using HPLC-grade or LC-MS-grade solvents to minimize baseline noise at low wavelengths.

    • Alternative Detectors: If sensitivity remains an issue and LC-MS is unavailable, consider a universal detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD). These detectors respond to any non-volatile analyte and are independent of optical properties.

LC-MS/MS Method Troubleshooting

Problem: Inconsistent Ionization or Low Sensitivity

  • Underlying Cause: Suboptimal ionization conditions in the ESI source or an inappropriate mobile phase composition that hinders the analyte from staying in its charged form.

  • Solutions:

    • Confirm Ionization Mode: The basic nitrogen makes this compound ideal for positive ESI mode to form the protonated molecule [M+H]⁺.

    • Optimize Mobile Phase: Ensure the mobile phase has an acidic pH (e.g., 0.1% formic acid in both water and organic phases). This maintains the analyte in its protonated state, which is essential for efficient ESI.

    • Source Parameter Optimization: Systematically tune the ESI source parameters. Infuse a standard solution of the analyte and optimize the capillary voltage, source temperature, and nebulizing/drying gas flows to maximize the signal for the [M+H]⁺ ion (m/z 194.15).[20]

    • Check for In-Source Dehydration: The tertiary alcohol may readily lose water. Monitor for the [M+H-H₂O]⁺ ion at m/z 176.14.[20] If this ion is more intense and stable than the parent ion, it can be selected as the precursor ion for MS/MS quantification. To minimize this, try reducing the source temperature and cone/declustering potential.

Problem: Significant Matrix Effects Leading to Poor Accuracy/Precision

  • Underlying Cause: Co-eluting endogenous compounds from the sample matrix (e.g., phospholipids, salts) are interfering with the droplet formation and desolvation process in the ESI source, suppressing the analyte's signal.[21]

  • Solutions:

    • Improve Sample Cleanup: This is the most effective solution. Move from simple protein precipitation to a more rigorous technique like LLE or, preferably, mixed-mode cation-exchange SPE.[10] See Protocol 1 below.

    • Chromatographic Separation: Adjust the HPLC gradient to separate the analyte from the "phospholipid zone," which typically elutes late in reversed-phase gradients. A "wash" step with high organic solvent at the end of each run can help prevent column fouling.

    • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS (e.g., with deuterium or ¹³C labels) is the ideal internal standard. It co-elutes with the analyte and experiences the same degree of ion suppression, thereby correcting for signal variability and improving data quality.

    • Dilution: If sensitivity allows, diluting the sample extract can reduce the concentration of interfering matrix components.

Section 3: Experimental Protocols & Data

Protocol 1: Mixed-Mode SPE for Extraction from Human Plasma

This protocol is designed to provide a clean extract by leveraging both reversed-phase and ion-exchange retention mechanisms.

Materials:

  • Mixed-Mode Strong Cation Exchange (MCX) SPE Cartridge

  • Methanol (LC-MS Grade)

  • Water (LC-MS Grade)

  • Formic Acid

  • Ammonium Hydroxide

  • Human Plasma Sample

Step-by-Step Procedure:

  • Sample Pre-treatment: To 500 µL of plasma, add 500 µL of 4% phosphoric acid in water. Vortex to mix. This step lyses cells and precipitates some proteins while ensuring the analyte is protonated.

  • Conditioning: Condition the MCX cartridge with 1 mL of methanol, followed by 1 mL of water. Do not let the cartridge go dry.

  • Loading: Load the pre-treated sample onto the cartridge at a slow flow rate (~1 mL/min).

  • Washing (Step 1): Wash with 1 mL of 0.1% formic acid in water. This removes hydrophilic interferences.

  • Washing (Step 2): Wash with 1 mL of methanol. This removes lipids and other non-polar interferences retained by reversed-phase.

  • Elution: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol. The ammonia neutralizes the analyte, breaking the ionic bond with the sorbent and allowing it to elute.

  • Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Data Presentation: Starting Analytical Conditions

The following tables provide recommended starting points for method development.

Table 1: Recommended Starting HPLC/UPLC Conditions

Parameter Recommended Setting Rationale
Column C18, < 2.5 µm, 2.1 x 50 mm Provides good retention and efficiency.
Mobile Phase A 0.1% Formic Acid in Water Acidic modifier to ensure analyte protonation and good peak shape.
Mobile Phase B 0.1% Formic Acid in Acetonitrile Acetonitrile often provides better peak shape and lower backpressure than methanol.
Gradient 5% to 95% B over 5 minutes A generic starting gradient to determine analyte retention time.
Flow Rate 0.4 mL/min Appropriate for a 2.1 mm ID column.
Column Temp. 40 °C Reduces viscosity and can improve peak shape.

| Injection Vol. | 5 µL | A typical starting volume. |

Table 2: Recommended Starting ESI-MS/MS Parameters (Positive Mode)

Parameter Recommended Setting Rationale
Precursor Ion (Q1) m/z 194.15 Corresponds to the [M+H]⁺ of the analyte.
Product Ion (Q3) To be determined Requires infusion and fragmentation of the parent ion to find stable, intense fragments.
Alternative Precursor m/z 176.14 Corresponds to the dehydrated ion [M+H-H₂O]⁺. May be more stable.
Capillary Voltage 3.0 - 4.0 kV Standard range for ESI.
Source Temp. 120 - 150 °C Lower temperatures can minimize in-source dehydration.
Desolvation Temp. 350 - 450 °C Efficiently removes solvent from droplets.
Cone/DP Voltage 20 - 40 V Optimize to maximize precursor ion signal without excessive fragmentation.

| Collision Energy | 15 - 30 eV | Optimize to produce stable and intense product ions. |

Section 4: Visualization of Workflows

Diagram 1: Troubleshooting Workflow for HPLC Peak Tailing

G start Peak Tailing Observed q1 Is mobile phase pH < 4? start->q1 a1_yes Check Column Type q1->a1_yes Yes a1_no Adjust Mobile Phase: Add 0.1% Formic Acid q1->a1_no No q2 Using a modern, end-capped C18 column? a1_yes->q2 end_ok Peak Shape Improved a1_no->end_ok a2_yes Add Competing Base: 0.1% Triethylamine (TEA) q2->a2_yes Yes a2_no Switch to a high-purity, base-deactivated column q2->a2_no No a2_yes->end_ok end_not_ok Consult Specialist a2_yes->end_not_ok If still tailing a2_no->end_ok

Caption: A decision tree for systematically troubleshooting HPLC peak tailing.

Diagram 2: Sample Preparation Workflow for Bioanalysis

G cluster_0 Sample Collection & Storage cluster_1 Extraction (See Protocol 1) cluster_2 Analysis Collect Collect Plasma (e.g., K2EDTA tube) Store Store at -80°C (Assess Freeze-Thaw Stability) Collect->Store Pretreat Pre-treat Sample (Acidification) Store->Pretreat SPE Mixed-Mode SPE (Condition -> Load -> Wash -> Elute) Pretreat->SPE Dry Evaporate & Reconstitute in Mobile Phase SPE->Dry Inject Inject on LC-MS/MS System Dry->Inject

Caption: A streamlined workflow for preparing biological samples for LC-MS/MS.

References

  • Bioanalysis Zone. (n.d.). Importance of matrix effects in LC-MS/MS bioanalysis. Retrieved from [Link]

  • Souza, I. D., & Queiroz, M. E. C. (2021). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International. Retrieved from [Link]

  • Hill, D. W., & Langley, K. R. (2003). Validation of Impurity Methods, Part II. LCGC North America. Retrieved from [Link]

  • International Journal of Pharmaceutical and Phytopharmacological Research. (n.d.). Matrix effect in bioanalysis: An overview. Retrieved from [Link]

  • EC-UNDP. (n.d.). Validation Of Analytical Methods For Pharmaceutical Analysis. Retrieved from [Link]

  • Vessman, J., Stefanut, P., & Gherasim, E. (1998). Analysis of pyridoquinoline derivatives by liquid chromatography/atmospheric pressure chemical ionization mass spectrometry. Journal of Mass Spectrometry, 33(10), 983-990. Retrieved from [Link]

  • Profound. (n.d.). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. Retrieved from [Link]

  • Fidabio. (n.d.). How Important Is The Matrix Effect in Analyzing Bioprocess Samples?. Retrieved from [Link]

  • Li, Y., et al. (2021). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. Journal of Food and Drug Analysis, 29(4), 638-650. Retrieved from [Link]

  • Semenova, A. A., et al. (2021). Methodical approach for determination of the heterocyclic aromatic amines in meat products using HPLC–MS/MS. Theory and practice of meat processing, 6(2), 118-127. Retrieved from [Link]

  • Ovid. (n.d.). Phospholipid-based matrix effects in LC-MS...: Bioanalysis. Retrieved from [Link]

  • ResearchGate. (2021). (PDF) Methodical approach for determination of the heterocyclic aromatic amines in meat products using HPLC–MS/MS. Retrieved from [Link]

  • Helda - University of Helsinki. (n.d.). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. Retrieved from [Link]

  • Der Pharmacia Lettre. (n.d.). Analytical method validation: A brief review. Retrieved from [Link]

  • International Journal of Research and Review. (2023). Analytical Method Validation: ICH and USP Perspectives. Retrieved from [Link]

  • Journal of Food and Drug Analysis. (2021). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. Retrieved from [Link]

  • ResearchGate. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 14.7: Determining Alcohol Classifications in the Lab - alternate reactions. Retrieved from [Link]

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  • PubMed. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. Retrieved from [Link]

  • PubChem. (n.d.). 4-ethynyl-2-methyl-decahydro-quinolin-4-ol. Retrieved from [Link]

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Technical Support Center: Strategies to Reduce Cytotoxicity of Quinoline-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with quinoline-based compounds. This guide is designed to provide practical, field-proven insights and troubleshooting strategies to address the common challenge of cytotoxicity associated with this versatile scaffold. Our goal is to help you optimize your compounds to enhance their therapeutic index by minimizing off-target toxicity while preserving desired bioactivity.

Introduction: The Duality of Quinoline Cytotoxicity

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs for cancer, malaria, and other diseases.[1][2] Its efficacy, particularly in oncology, often stems from its ability to induce cytotoxicity in target cancer cells through mechanisms like DNA intercalation, inhibition of topoisomerase, and modulation of key signaling pathways.[3][4] However, this same cytotoxic potential can be a double-edged sword, leading to toxicity in healthy cells and limiting the therapeutic window of a drug candidate.

Understanding and mitigating this off-target cytotoxicity is a critical step in the drug development process.[5] This guide provides a structured approach to troubleshooting and resolving cytotoxicity issues through rational design, experimental validation, and strategic formulation.

Troubleshooting & Optimization Guide

This section is formatted as a series of questions and answers to address specific issues you may encounter during your experiments.

Q1: My lead quinoline compound shows potent anticancer activity but is also highly toxic to normal cell lines. What are the primary medicinal chemistry strategies to improve its selectivity?

A1: Improving the therapeutic index by increasing selectivity is a cornerstone of drug design. For quinoline derivatives, several structural modification strategies can be employed. The key is to identify modifications that are detrimental to activity in normal cells but tolerated or even beneficial for activity in cancer cells.

Core Strategies for Structural Modification:

  • Functional Group Modification: The type and position of functional groups on the quinoline ring are critical determinants of cytotoxicity.[6]

    • Nitro to Amine Reduction: Aromatic nitro groups can be metabolically reduced to highly reactive nitroso and hydroxylamine intermediates, leading to toxicity. Reducing a nitro group to an amine derivative can significantly decrease cytotoxicity.[7][8]

    • Substitution Tuning: The position of substituents matters. For example, studies have shown that 7-chloro substitution on the quinoline ring can decrease cytotoxic activity in certain contexts, while other substitutions enhance it. A systematic Structure-Activity Relationship (SAR) study is crucial.

    • Hydroxylation: The hydroxylation of quinoline can lead to a detoxification of its genotoxic potential, although it may not reduce all forms of toxicity.[9]

  • Glycoconjugation: Attaching sugar moieties to the quinoline scaffold is an elegant strategy to exploit the altered metabolism of cancer cells.[6]

    • Causality: Many cancer cells exhibit the Warburg effect, characterized by increased glucose uptake and glycolysis. By conjugating your quinoline compound to a glucose molecule, you can potentially achieve targeted delivery, as cancer cells may internalize the glycoconjugate more readily than normal cells.[6][10]

  • Structural Hybridization: Creating hybrid molecules by combining the quinoline scaffold with another pharmacophore can modulate cytotoxicity and improve the therapeutic index.[6] This approach aims to create a new molecule where the beneficial properties of both parent scaffolds are retained or enhanced, while their toxic liabilities are minimized. For instance, quinoline-chalcone hybrids have been explored to induce apoptosis and cell cycle arrest in cancer cells.[11]

  • Bioisosteric Replacement: This strategy involves replacing a functional group with another group that has similar physical or chemical properties, with the goal of improving the drug's profile.[12][13] For example, replacing a metabolically liable methyl group with a more stable trifluoromethyl group or replacing a carboxylic acid with a tetrazole to improve pharmacokinetic properties can sometimes reduce toxicity.[13]

Below is a diagram illustrating the decision-making process for these modifications.

Start High Cytotoxicity in Normal Cells Observed SAR Initiate Systematic SAR Study Start->SAR Problem FuncGroup Strategy 1: Functional Group Modification SAR->FuncGroup Explore Options Glyco Strategy 2: Glycoconjugation SAR->Glyco Explore Options Hybrid Strategy 3: Structural Hybridization SAR->Hybrid Explore Options Bioiso Strategy 4: Bioisosteric Replacement SAR->Bioiso Explore Options Validate Validate with Selective Cytotoxicity Assays (e.g., Cancer vs. Normal Cell Lines) FuncGroup->Validate Glyco->Validate Hybrid->Validate Bioiso->Validate Validate->SAR Unsuccessful: Re-evaluate SAR End Lead Compound Optimized Validate->End Successful

Caption: Workflow for selecting a chemical strategy to reduce cytotoxicity.

Q2: I'm observing high variability in my cytotoxicity assay results. How can I troubleshoot my experimental setup to ensure the data is robust and reproducible?

A2: Reproducibility is paramount for making sound decisions in drug development. Variability in cell-based assays can often be traced to subtle inconsistencies in protocol execution.

Troubleshooting Checklist for Cytotoxicity Assays:

  • Cell Health and Passage Number:

    • Issue: Cells that are unhealthy, overgrown, or have been passaged too many times can respond differently to cytotoxic agents.

    • Solution: Always use cells from a consistent, low passage number. Ensure cells are in the logarithmic growth phase at the time of seeding and treatment. Visually inspect cells for normal morphology before every experiment.

  • Solvent Effects:

    • Issue: The solvent used to dissolve your compound (e.g., DMSO) can be toxic to cells at higher concentrations.

    • Solution: Use a consistent, low final concentration of the solvent (typically ≤0.5% DMSO) across all wells, including vehicle controls.[6] Always run a "vehicle only" control to measure the baseline cytotoxicity of the solvent itself.

  • Pipetting Technique and Edge Effects:

    • Issue: Inconsistent pipetting can lead to variability in cell numbers and compound concentrations. Wells on the edge of a 96-well plate are prone to evaporation, which concentrates both media components and the test compound, leading to "edge effects".[6]

    • Solution: Use calibrated pipettes and ensure gentle, consistent mixing. To mitigate edge effects, avoid using the outer wells for critical measurements; instead, fill them with sterile PBS or media to create a humidity barrier.[6]

  • Compound Stability and Solubility:

    • Issue: If your quinoline derivative precipitates out of solution in the culture medium, the effective concentration will be lower and more variable than intended.

    • Solution: Check the solubility of your compound in the final assay medium. If you observe precipitation, consider using a different solvent system or incorporating a non-toxic solubilizing agent.

Q3: Beyond structural modification, are there formulation-based strategies to reduce the systemic toxicity of a promising quinoline compound?

A3: Absolutely. Formulation strategies aim to control the biodistribution and release profile of a drug, thereby minimizing its exposure to healthy tissues and reducing systemic toxicity.

  • Prodrug Approach:

    • Concept: A prodrug is an inactive or less active precursor of a drug that is metabolically converted to the active form in the body, ideally at the target site.[14] This can be an effective way to mask a toxic pharmacophore until it reaches its destination.

    • Application for Quinolines: N-alkoxyquinoline prodrugs have been designed that can release the active quinoline drug under specific conditions, such as the hypoxic environment often found in solid tumors.[15] This strategy can reduce systemic exposure and associated toxicity.

  • Nanoparticle-Based Delivery:

    • Concept: Encapsulating a cytotoxic drug within a nanoparticle carrier can significantly alter its pharmacokinetic profile, reduce toxicity, and enhance its therapeutic efficacy.[16] Natural biodegradable polymers like chitosan are often used to reduce toxicity and improve biocompatibility.[16]

    • Application for Quinolines: Chitosan-quinoline nanoparticles have been developed as pH-responsive nanocarriers.[17] These nanoparticles are designed to be stable in the bloodstream (at physiological pH) but release their drug payload in the more acidic microenvironment of a tumor, providing targeted delivery and reducing collateral damage to healthy tissues. Using coating agents like PEG can also enhance the stability and half-life of nanoparticles while reducing their toxicity.[18]

Frequently Asked Questions (FAQs)

Q4: What are the common mechanisms of quinoline-induced cytotoxicity?

A4: Quinoline derivatives exert their cytotoxic effects through a variety of mechanisms, which is why they are effective against a broad range of cancers. Key mechanisms include:

  • DNA Intercalation and Topoisomerase Inhibition: Many quinoline compounds have a planar aromatic structure that allows them to insert themselves (intercalate) between DNA base pairs, disrupting DNA replication and transcription.[4] They can also inhibit topoisomerase enzymes, which are essential for managing DNA supercoiling, leading to DNA damage and apoptosis.[3][4]

  • Kinase Inhibition: A significant number of modern quinoline-based anticancer agents are kinase inhibitors.[4] They target critical signaling pathways involved in cell proliferation and survival, such as those mediated by EGFR, VEGFR, and PI3K/Akt/mTOR.[4][8][11]

  • Induction of Apoptosis: Quinolines can trigger programmed cell death (apoptosis) through various pathways. This is often associated with the generation of reactive oxygen species (ROS), dissipation of the mitochondrial membrane potential, and activation of caspases.[11][19]

  • Tubulin Polymerization Inhibition: Some derivatives act as antimitotic agents by inhibiting the polymerization of tubulin, a key component of the cytoskeleton.[3] This disrupts the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent cell death.[11][20]

Caption: Common mechanisms of quinoline-induced cytotoxicity.

Q5: What are the standard assays I should use to evaluate the cytotoxicity of my quinoline compounds?

A5: A multi-assay approach is recommended to build a comprehensive cytotoxicity profile. No single assay tells the whole story.

Assay TypePrincipleWhat It MeasuresReference
MTT Assay A colorimetric assay where mitochondrial dehydrogenases in viable cells convert a yellow tetrazolium salt (MTT) into a purple formazan product.Cell metabolic activity and viability. A decrease in signal indicates cytotoxicity.[5][21][22]
LDH Release Assay Measures the activity of lactate dehydrogenase (LDH), a stable cytosolic enzyme that is released into the culture medium upon plasma membrane damage.Plasma membrane integrity. An increase in LDH in the supernatant indicates cell lysis and necrosis.[5]
Annexin V / PI Staining A flow cytometry-based assay. Annexin V binds to phosphatidylserine, which flips to the outer membrane leaflet during early apoptosis. Propidium Iodide (PI) is a fluorescent dye that only enters cells with compromised membranes (late apoptosis/necrosis).Differentiates between viable, early apoptotic, late apoptotic, and necrotic cells, providing mechanistic insight into the mode of cell death.[5][21]
Caspase Activity Assay Uses specific substrates that produce a colorimetric or fluorometric signal when cleaved by active caspases (e.g., Caspase-3, -8, -9), which are key executioners of apoptosis.Activation of specific apoptotic pathways.[5]
Protocol: Annexin V / PI Apoptosis Assay

This protocol provides a self-validating system for quantifying apoptosis induced by quinoline derivatives.

Objective: To differentiate and quantify viable, apoptotic, and necrotic cells following treatment with a quinoline compound.

Materials:

  • Cells seeded in 6-well plates

  • Quinoline derivative stock solution

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS), cold

  • Flow cytometer

Step-by-Step Methodology:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at a density that will ensure they are sub-confluent (~70-80%) at the time of harvesting. Allow them to adhere overnight.

    • Treat cells with your quinoline derivative at various concentrations (including a vehicle control) for the desired time period (e.g., 24, 48 hours).

    • Rationale: Using a time course and dose-response allows for a complete picture of the compound's effect.

  • Cell Harvesting:

    • Carefully collect the culture medium from each well, as it contains floating (potentially apoptotic or necrotic) cells.

    • Wash the adherent cells with PBS, then detach them using trypsin.

    • Combine the detached cells with their corresponding culture medium collected earlier. Centrifuge the cell suspension to pellet the cells.

    • Rationale: It is critical to collect both adherent and floating cells to avoid underestimating the extent of cell death.[5]

  • Washing and Resuspension:

    • Wash the cell pellet twice with cold PBS to remove any residual medium or trypsin.

    • Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[5]

    • Rationale: The binding of Annexin V to phosphatidylserine is calcium-dependent, and the binding buffer contains the necessary cofactors.

  • Staining:

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.[5]

    • Gently vortex the tube and incubate for 15 minutes at room temperature in the dark.[5]

    • Rationale: Incubation in the dark is necessary to prevent photobleaching of the fluorescent dyes.

  • Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.[5]

    • Analyze the samples by flow cytometry within 1 hour.

    • Self-Validation: The flow cytometer will generate a dot plot with four distinct quadrants:

      • Lower-Left (Annexin V- / PI-): Live cells

      • Lower-Right (Annexin V+ / PI-): Early apoptotic cells

      • Upper-Right (Annexin V+ / PI+): Late apoptotic/necrotic cells

      • Upper-Left (Annexin V- / PI+): Necrotic cells (or cells with damaged membranes)

    • The clear separation of these populations provides internal validation of the assay's success. A dose-dependent shift from the live quadrant to the apoptotic quadrants confirms the compound's pro-apoptotic activity.

References

  • Application Notes and Protocols for Evaluating the Cytotoxicity of Quinoline Deriv
  • Comprehensive review on current developments of quinoline-based anticancer agents.
  • Cytotoxicity of 4-substituted quinoline derivatives: Anticancer and antileishmanial potential.
  • Can Functionalization of Quinoline Derivatives Be Exploited to Control Quinolines Cytotoxic Effects? - Brieflands. Brieflands.
  • Evidence on the Carcinogenicity of Quinoline and its strong acid salts - OEHHA. OEHHA.
  • Cell-Based Assays for Testing the Bioactivity of Quinolinone Derivatives: Application Notes and Protocols - Benchchem. Benchchem.
  • Strategies to reduce cytotoxicity of Quinolin-8-ylmethanesulfonamide in normal cells - Benchchem. Benchchem.
  • Review on recent development of quinoline for anticancer activities.
  • Exploration of quinolone and quinoline derivatives as potential anticancer agents - NIH.
  • Ecotoxicity of quinoline and hydroxylated derivatives and their occurrence in groundwater of a tar-contaminated field site - PubMed.
  • Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. Royal Society of Chemistry.
  • Anticancer Activity of Quinoline Derivatives - International Journal of Pharmaceutical Sciences Review and Research. International Journal of Pharmaceutical Sciences Review and Research.
  • Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking - RSC Publishing. Royal Society of Chemistry.
  • Chain-release of quinoline-based drugs from N-alkoxyquinoline prodrugs upon radiolytic one-electron reduction - Chemical Communications (RSC Publishing). Royal Society of Chemistry.
  • Preparation and characterization of rod-like chitosan-quinoline nanoparticles as pH-responsive nanocarriers for quercetin delivery - PubMed.
  • Cytotoxic inhibition against synthesized quinoline glycoconjugates - ResearchGate.
  • Bioisosteric Replacements - Cambridge MedChem Consulting. Cambridge MedChem Consulting.
  • Quinoline-Based Therapeutic Agents: A Comprehensive Technical Guide to Discovery and Synthesis - Benchchem. Benchchem.
  • Biologically active quinoline and quinazoline alkaloids part I - PMC - PubMed Central.
  • Recent progress in prodrug design strategies based on generally applicable modifications - PubMed.
  • Can Functionalization of Quinoline Derivatives Be Exploited to Control Quinolines Cytotoxic Effects? - Brieflands. Brieflands.
  • What is the role of bioisosterism in drug design? - Patsnap Synapse.
  • Nanocarriers: A Reliable Tool for the Delivery of Anticancer Drugs - MDPI. MDPI.
  • Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - NIH.
  • Toxicology of Nanoparticles in Drug Delivery - PMC - NIH.

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Validation & Comparative

A Senior Application Scientist's Guide to Validating the Biological Activity of 4-Ethynyl-2-methyl-decahydro-quinolin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Charting the Unexplored Biological Landscape of a Novel Decahydroquinoline Derivative

The validation of a novel chemical entity's biological activity is a cornerstone of modern drug discovery and chemical biology. It is a systematic process of inquiry that moves from broad, phenotype-based observations to specific, mechanism-of-action studies. This guide provides a comprehensive, multi-phased framework for researchers to meticulously validate the biological activity of 4-Ethynyl-2-methyl-decahydro-quinolin-4-ol , a compound for which, as of this writing, no public data on biological function exists.

The decahydroquinoline scaffold is a privileged structure in medicinal chemistry, known to interact with a variety of biological targets. Derivatives have shown activity as ligands for CNS targets like sigma (σ) and NMDA receptors, and possess a wide range of other properties including analgesic and anti-inflammatory effects.[1][2][3] This structural precedent provides a logical, albeit hypothetical, starting point. Our investigation will therefore be hypothesis-driven but broad enough to capture unexpected activities.

This guide is structured to provide a self-validating workflow. Each phase is designed to answer a critical question, with the results from one phase logically informing the experimental choices of the next. We will detail the causality behind protocol selection, compare alternative methodologies, and provide frameworks for data interpretation.

Phase 1: Foundational Bioactivity Screening - Does the Compound Elicit a Cellular Response?

The first and most fundamental question is whether 4-Ethynyl-2-methyl-decahydro-quinolin-4-ol (hereafter referred to as "Compound X") has any effect on living cells. A general cytotoxicity or anti-proliferative screen across a panel of diverse cell lines is the most efficient starting point. This initial screen serves as a go/no-go decision gate for further investment.

Experimental Objective

To determine if Compound X exhibits cytotoxic or anti-proliferative effects and to quantify its potency (IC50) across different cell types.

Rationale for Assay Selection: CCK-8 vs. MTT

For initial high-throughput screening, metabolic assays that measure cellular redox activity are standard. The two most common are the MTT and CCK-8 assays.[4]

  • MTT Assay: Involves the reduction of a yellow tetrazolium salt (MTT) to purple formazan crystals by mitochondrial dehydrogenases in living cells.[4] It is a robust and well-established method. However, it requires a final solubilization step to dissolve the formazan crystals, which adds a step and can introduce variability.[4]

  • CCK-8 Assay: Utilizes a highly water-soluble tetrazolium salt (WST-8) that is reduced by cellular dehydrogenases to produce a soluble orange formazan dye.[5][6]

For this initial screen, we recommend the CCK-8 assay . Its primary advantages are operational simplicity (a one-step addition of reagent to the cells), higher sensitivity, and lower toxicity, which means the same cells could potentially be used for subsequent assays.[5][7][8]

Comparative Cell Line Panel

The choice of cell lines should be strategic to cast a wide net. A suggested starting panel includes:

  • SH-SY5Y: A human neuroblastoma line. Given the prevalence of CNS activity in decahydroquinoline derivatives, this is a critical choice.[1][2]

  • HeLa: A robust, well-characterized human cervical cancer cell line. It serves as a general cancer cell model.

  • HEK293: A human embryonic kidney cell line, often used as a proxy for "normal" (non-cancerous) cell physiology to assess general toxicity.

Step-by-Step Protocol: CCK-8 Cell Viability Assay
  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.[4]

  • Compound Preparation: Prepare a 10 mM stock solution of Compound X in DMSO. Create a serial dilution series (e.g., from 100 µM to 0.1 nM) in the appropriate cell culture medium. Ensure the final DMSO concentration in all wells is ≤ 0.5% to avoid solvent-induced toxicity.

  • Treatment: Remove the overnight culture medium from the cells and replace it with 100 µL of the medium containing the various concentrations of Compound X. Include "vehicle control" (DMSO only) and "no treatment" control wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2. The duration should be sufficient to allow for multiple cell doublings.

  • Assay: Add 10 µL of CCK-8 reagent to each well and incubate for 1-4 hours, until a visible color change is apparent in the control wells.[5]

  • Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.[6]

  • Analysis: Convert absorbance values to percent viability relative to the vehicle control. Plot the results on a semi-log graph (viability vs. log[concentration]) and fit a dose-response curve to calculate the IC50 value for each cell line.

Data Presentation and Interpretation

All quantitative data should be summarized for clear comparison.

Table 1: Comparative IC50 Values of Compound X Across Cell Lines

Cell Line Cell Type Compound X IC50 (µM) Positive Control (e.g., Doxorubicin) IC50 (µM)
SH-SY5Y Human Neuroblastoma Experimental Value Known Value
HeLa Human Cervical Cancer Experimental Value Known Value

| HEK293 | Human Embryonic Kidney | Experimental Value | Known Value |

  • Interpretation: A low micromolar or better IC50 value in one or more cell lines suggests Compound X has meaningful biological activity and warrants further investigation. Selectivity (e.g., high potency in SH-SY5Y but low in HEK293) would be a particularly interesting result, suggesting a specific mechanism over general toxicity.

Phase 2: Target Deconvolution - What is the Molecular Target?

If Phase 1 reveals significant bioactivity, the next crucial step is to identify the molecular target(s) responsible for this effect. This process, known as target deconvolution, is essential for understanding the mechanism of action.[9][10] We will compare a hypothesis-driven approach with an unbiased one.

Approach A (Hypothesis-Driven): Kinome Profiling

Rationale: Protein kinases are one of the largest and most frequently targeted enzyme families in drug discovery.[11] Dysregulation of kinase activity is implicated in countless diseases.[11] A broad screening of Compound X against a large panel of kinases is a cost-effective and high-probability strategy to find a molecular target.[12][13]

Methodology: This is typically performed as a service by specialized contract research organizations (CROs).[14][15] The general workflow is as follows:

  • Compound X is submitted to the CRO.

  • The compound is tested at a fixed concentration (e.g., 1 µM or 10 µM) against a large panel of purified protein kinases (often >400).[15]

  • The activity of each kinase is measured, typically via a radiometric assay that quantifies phosphorylation of a substrate.[12]

  • Results are reported as percent inhibition of kinase activity relative to a DMSO control.

Data Presentation: Table 2: Kinome Profiling Results for Compound X (1 µM Screen)

Kinase Target Kinase Family % Inhibition
Kinase A TK 95%
Kinase B CMGC 88%
Kinase C AGC 15%

| ... (400+ others) | ... | <10% |

  • Interpretation: "Hits" are typically defined as kinases showing >50% or >70% inhibition. The example data above would identify Kinase A and Kinase B as high-priority targets for further validation.

Approach B (Unbiased): Affinity-Based Proteomics

Rationale: If a kinase screen yields no hits, or if a broader search is desired, an unbiased approach is necessary. Affinity chromatography coupled with mass spectrometry is a classic and powerful method.[16]

Methodology Overview:

  • Immobilization: Compound X is chemically modified with a linker and attached to a solid support (e.g., Sepharose beads).

  • Incubation: The immobilized compound is incubated with a whole-cell lysate. Proteins that bind to Compound X will be captured on the beads.

  • Washing & Elution: Unbound proteins are washed away. The bound proteins are then eluted.

  • Identification: The eluted proteins are identified using mass spectrometry (LC-MS/MS).[16]

Comparison of Approaches:

Feature Kinome Profiling Affinity-Based Proteomics
Scope Focused (Kinases) Unbiased (Entire Proteome)
Hypothesis Requires a plausible hypothesis Does not require a hypothesis
Complexity Technically simpler (often outsourced) More complex, requires chemistry

| Throughput | High | Low |

For a novel compound with a privileged scaffold, starting with a broad kinase screen is a pragmatic and efficient first step.

Phase 3: Target Validation and Mechanistic Insight

Identifying a potential target is not enough; it must be validated. Validation means confirming that the compound directly engages the target in a cellular environment and that this engagement leads to the observed phenotype (e.g., loss of cell viability).

Workflow for Target Validation

G cluster_0 Phase 2: Target ID cluster_1 Phase 3: Target Validation cluster_2 Outcome Hit_Kinase Putative Target Identified (e.g., Kinase A) CETSA Confirm Target Engagement (CETSA) Hit_Kinase->CETSA Is binding direct in cells? WB Analyze Downstream Pathway (Western Blot) CETSA->WB Does binding affect signaling? Validated Validated Mechanism of Action WB->Validated

Caption: Workflow for validating a putative kinase target.

Method 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

Rationale: CETSA is a powerful biophysical method that confirms direct binding of a ligand to its target protein within intact cells.[17] The principle is that a protein bound to a stabilizing ligand will be more resistant to heat-induced denaturation.[18][19] This allows us to bridge the gap between an in vitro binding result and the complex cellular environment.[17]

Step-by-Step Protocol: CETSA followed by Western Blot

  • Cell Culture & Treatment: Culture the target cells (e.g., SH-SY5Y) and treat them with either Compound X (e.g., at 10x IC50) or vehicle (DMSO) for 1-2 hours.

  • Heat Challenge: Aliquot the cell suspensions into PCR tubes. Heat the tubes to a range of different temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.[18]

  • Lysis: Lyse the cells by freeze-thaw cycles to release the cellular proteins.

  • Separation: Centrifuge the lysates at high speed to pellet the precipitated/denatured proteins.

  • Analysis: Collect the supernatant (containing the soluble, non-denatured proteins) and analyze the amount of the target protein (e.g., Kinase A) remaining at each temperature using Western Blotting.

  • Data Plotting: Plot the percentage of soluble target protein against the temperature for both the vehicle- and compound-treated samples. A shift in the melting curve to the right for the compound-treated sample indicates thermal stabilization and confirms target engagement.[20]

Data Presentation: Table 3: CETSA Melting Temperature (Tm) Shift for Kinase A

Treatment Apparent Tm (°C) ΔTm (°C)
Vehicle (DMSO) 52.1 -

| Compound X (10 µM) | 56.8 | +4.7 |

  • Interpretation: A significant positive thermal shift (ΔTm) is strong evidence that Compound X directly binds to and stabilizes Kinase A inside the cell.

Method 2: Western Blot for Downstream Pathway Analysis

Rationale: If Compound X binds and inhibits Kinase A, we expect to see a change in the phosphorylation status of Kinase A's known downstream substrates. Western blotting is the gold-standard technique for measuring changes in protein expression and post-translational modifications like phosphorylation.[21]

Hypothetical Signaling Pathway

G CompoundX Compound X KinaseA Kinase A CompoundX->KinaseA Inhibition Substrate Substrate Protein KinaseA->Substrate Phosphorylation pSubstrate p-Substrate (Active) Response Cellular Response (e.g., Proliferation) pSubstrate->Response

Caption: Hypothetical signaling pathway inhibited by Compound X.

Step-by-Step Protocol: Western Blot

  • Cell Treatment: Treat cells with increasing concentrations of Compound X for a defined period (e.g., 2 hours). Include a vehicle control.

  • Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Quantification: Determine the protein concentration of each lysate to ensure equal loading.

  • SDS-PAGE: Separate 20-30 µg of protein from each sample by size using SDS-polyacrylamide gel electrophoresis.[22]

  • Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[23]

  • Blocking & Antibody Incubation: Block the membrane to prevent non-specific antibody binding. Incubate the membrane overnight at 4°C with primary antibodies specific for the phosphorylated substrate (e.g., anti-p-Substrate) and the total substrate (anti-Substrate). A loading control (e.g., anti-Actin) should also be used.[24]

  • Secondary Antibody & Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[24]

Data Interpretation: A dose-dependent decrease in the level of the phosphorylated substrate, with no change in the total substrate or loading control, would confirm that Compound X inhibits the activity of Kinase A in cells, thus validating its mechanism of action.

Conclusion and Future Directions: From Validation to Optimization

This guide outlines a rigorous, phased approach to systematically validate the biological activity of a novel compound like 4-Ethynyl-2-methyl-decahydro-quinolin-4-ol. By progressing from broad phenotypic screening to specific target engagement and mechanism-of-action studies, researchers can build a robust, evidence-based understanding of their molecule's function.

A successful validation campaign, as described, provides a strong foundation for subsequent drug development efforts. Future work would logically include:

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of Compound X to improve potency and selectivity.

  • Off-Target Profiling: Broad screening to identify potential off-targets that could lead to toxicity.

  • In Vivo Models: Testing the compound's efficacy and safety in animal models of the relevant disease (e.g., a neuroblastoma xenograft model if SH-SY5Y was the most sensitive cell line).

By adhering to this structured and self-validating experimental logic, the scientific community can efficiently and accurately characterize the therapeutic potential of new chemical entities.

References

  • Abate, C., et al. (2016). Decahydrobenzoquinolin-5-one sigma receptor ligands: Divergent development of both sigma 1 and sigma 2 receptor selective examples. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Reaction Biology. Kinase Panel Screening and Profiling Service. Available at: [Link]

  • Pharmaron. Kinase Panel Profiling. Available at: [Link]

  • DiscoverX (Eurofins). KINOMEscan® Kinase Screening & Profiling Services. Available at: [Link]

  • Jo, H., et al. (2015). Target deconvolution of bioactive small molecules: the heart of chemical biology and drug discovery. Archives of Pharmacal Research. Available at: [Link]

  • Bigge, C. F., et al. (1995). 6-substituted decahydroisoquinoline-3-carboxylic acids as potent and selective conformationally constrained NMDA receptor antagonists. Journal of Medicinal Chemistry. Available at: [Link]

  • Gevorgyan, V., et al. (2020). Natural and Synthetic Decahydroquinolines: Synthesis Strategies and Biological Activity. ChemistrySelect. Available at: [Link]

  • Jo, H., et al. (2015). Target deconvolution of bioactive small molecules: The heart of chemical biology and drug discovery. ResearchGate. Available at: [Link]

  • Bio-protocol. (2023). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Available at: [Link]

  • Creative Biolabs. Target Deconvolution. Available at: [Link]

  • MtoZ Biolabs. Kinome Profiling Service. Available at: [Link]

  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. Available at: [Link]

  • Grokipedia. Cellular thermal shift assay. Available at: [Link]

  • Robers, M. B., et al. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. Available at: [Link]

  • ResearchGate. (2016). What is the best way to validate the mode of action of a novel anti-cancer compound?. Available at: [Link]

  • Loizzo, M. R., et al. (2022). Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods. Molecules. Available at: [Link]

  • ResearchGate. (2022). (PDF) Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods. Available at: [Link]

  • Boster Bio. (2023). What Is the CCK-8 Assay? A Guide to Cell Viability Testing. Available at: [Link]

  • Technology Networks. (2018). 5 Target Deconvolution Approaches in Drug Discovery. Available at: [Link]

  • News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). Available at: [Link]

  • Dojindo Molecular Technologies, Inc. Measuring Cell Viability / Cytotoxicity. Available at: [Link]

  • David Discovers Drug Discovery. Evaluation of the Biological Activity of Compounds: Techniques and Mechanism of Action Studies. Available at: [Link]

  • ResearchGate. (2025). (PDF) A novel approach for target deconvolution from phenotype-based screening using knowledge graph. Available at: [Link]

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A Researcher's Guide to the Design, Synthesis, and Evaluation of 4-Ethynyl-2-methyl-decahydro-quinolin-4-ol Analogs as Neuroprotective Agents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the comparative study of 4-Ethynyl-2-methyl-decahydro-quinolin-4-ol analogs. Targeting researchers, medicinal chemists, and pharmacologists, this document outlines the scientific rationale, synthetic strategies, and key biological assays necessary to explore the structure-activity relationships (SAR) within this promising class of neuroprotective compounds. We will delve into the causality behind experimental choices, providing detailed, self-validating protocols grounded in established scientific literature.

Introduction: The Therapeutic Potential of the Decahydroquinoline Scaffold

The decahydroquinoline ring system is a rigid, three-dimensional scaffold that has garnered significant interest in medicinal chemistry due to its presence in numerous natural products and its utility as a pharmacophore for targeting the central nervous system (CNS). Its conformational constraint allows for precise orientation of substituents, making it an ideal template for designing selective ligands for complex receptors.

One of the most critical targets for neuroprotective drug discovery is the N-methyl-D-aspartate (NMDA) receptor.[1] The NMDA receptor, a ligand-gated ion channel, plays a pivotal role in synaptic plasticity, learning, and memory.[2] However, its over-activation leads to excessive calcium influx, triggering a cascade of neurotoxic events known as excitotoxicity. This process is a common pathological pathway in a range of neurological disorders, including stroke, traumatic brain injury, and neurodegenerative diseases like Alzheimer's.[3]

The compound 4-Ethynyl-2-methyl-decahydro-quinolin-4-ol contains key structural motifs suggestive of NMDA receptor modulation. The tertiary alcohol and the ethynyl group can participate in crucial hydrogen bonding and hydrophobic interactions within a receptor binding pocket, while the decahydroquinoline core orients these groups in a defined spatial arrangement. This guide focuses on the systematic exploration of analogs of this parent compound to optimize potency, selectivity, and neuroprotective efficacy.

Strategic Design and Synthesis of Analogs

The foundation of a successful comparative study lies in a robust and flexible synthetic route that allows for the creation of a diverse library of analogs. The logical precursor to our target scaffold is the corresponding ketone, 2-methyl-decahydroquinolin-4-one . The synthesis of this key intermediate allows for the crucial introduction of the 4-ethynyl-4-ol moiety via the well-established Favorskii-Babayan reaction.

Proposed Synthesis Pathway

The following multi-step synthesis is proposed, leveraging established organocatalysis and cyclization strategies to achieve a stereoselective synthesis of the key ketone intermediate, which is then converted to the target compounds.

G cluster_0 Part 1: Synthesis of Ketone Precursor cluster_1 Part 2: Ethynylation and Analog Generation A Aniline D Aza-Diels-Alder Reaction A->D B Methyl Vinyl Ketone B->D C Chiral Proline Catalyst C->D Stereocontrol E Tetrahydroquinolinone Intermediate D->E F Catalytic Hydrogenation (e.g., Pd/C, H2) E->F G 2-Methyl-decahydroquinolin-4-one (Key Ketone) F->G I Favorskii-Babayan Reaction G->I L Analog Synthesis G->L H Lithium Acetylide (or TMS-Acetylide) H->I J 4-Ethynyl-2-methyl-decahydro-quinolin-4-ol (Parent Compound) I->J K Substituted Alkynes (R-C≡C-Li) K->L M Analog Library (Varying R group) L->M

Figure 1: Proposed synthetic workflow for the parent compound and its analogs.

Causality of Synthetic Choices:

  • Aza-Diels-Alder Reaction: This powerful reaction is chosen for its ability to construct the core heterocyclic ring system efficiently. The use of a chiral organocatalyst like proline is critical for establishing the desired stereochemistry in the tetrahydroquinolinone intermediate, which is crucial for biological activity.

  • Catalytic Hydrogenation: This step reduces the double bonds in the aromatic ring to yield the saturated decahydroquinoline scaffold. The choice of catalyst (e.g., Palladium on carbon, Platinum oxide) can influence the stereochemical outcome of the newly formed chiral centers.

  • Favorskii-Babayan Reaction: The nucleophilic addition of a lithium acetylide to the ketone (G) is a classic and reliable method for installing the propargyl alcohol functionality. This reaction is the key diversification point; by using different substituted alkynes (K), a wide range of analogs can be generated to probe the impact of the terminal group on receptor binding.

Comparative Biological Evaluation

To build a robust structure-activity relationship (SAR) profile, analogs must be subjected to a standardized panel of in vitro assays. The primary hypothesis is that these compounds act as NMDA receptor antagonists, thereby conferring neuroprotection. The following assays are designed to test this hypothesis directly.

Primary Assay: NMDA Receptor Binding Affinity

The initial screening of all synthesized analogs should quantify their affinity for the NMDA receptor. A competitive radioligand binding assay is the gold standard for this purpose.[4] This assay measures the ability of a test compound to displace a known radiolabeled ligand from the receptor. For NMDA receptor channel blockers, [³H]MK-801 is a highly specific and potent radioligand.[5][6]

The output of this assay is the inhibitory constant (Kᵢ) , which represents the concentration of the analog required to occupy 50% of the receptors. A lower Kᵢ value indicates higher binding affinity.

Functional Assay: In Vitro Neuroprotection Against Glutamate Excitotoxicity

High binding affinity does not always translate to functional efficacy. Therefore, a cell-based assay is essential to determine if the compounds can protect neurons from excitotoxic death. This is typically done using primary cortical neuron cultures.[7][8]

The principle is to induce excitotoxicity by briefly exposing the cultured neurons to a high concentration of glutamate.[3][9][10] The neuroprotective potential of the analogs is then assessed by their ability to prevent the subsequent cell death. The primary endpoint is cell viability, often measured using metabolic assays like the MTT or LDH release assays.[9] The result is typically expressed as the EC₅₀ (half-maximal effective concentration), representing the concentration of the analog that provides 50% neuroprotection.

Structure-Activity Relationship (SAR) Analysis

The data from the binding and neuroprotection assays will be used to construct an SAR table. This allows for a systematic comparison of how structural modifications affect biological activity.

G cluster_0 Core Scaffold & Modification Points cluster_1 Potential Modifications Core R1 R1: Varies the terminal alkyne substituent. Probes hydrophobic/steric tolerance. Examples: -H, -CH3, -Cyclopropyl, -Phenyl Core->R1 R1 R2 R2: Modifies the methyl group at C2. Probes impact of C2 stereochemistry and size. Examples: -H, -Ethyl, -Isopropyl Core->R2 R2 R3 R3: N-alkylation or acylation. Alters solubility and metabolic stability. Examples: -H, -CH3, -Acyl Core->R3 R3

Figure 2: Key modification points for SAR exploration of the decahydroquinolin-4-ol scaffold.

Illustrative SAR Data Table:

Compound IDR¹ (at C4-alkyne)R² (at C2)NMDA Binding Kᵢ (nM)Neuroprotection EC₅₀ (nM)
Parent-01 -H-CH₃150350
Analog-02 -CH₃-CH₃95210
Analog-03 -Cyclopropyl-CH₃50115
Analog-04 -Phenyl-CH₃450>1000
Analog-05 -H-Ethyl210500

Interpretation of Hypothetical Data:

  • Impact of R¹: Small, sterically compact alkyl groups at the alkyne terminus (e.g., methyl, cyclopropyl) appear to enhance both binding affinity and functional potency compared to the parent hydrogen. This suggests the receptor pocket has a small hydrophobic region that can be favorably occupied. A bulky phenyl group is detrimental, likely due to steric clash.

  • Impact of R²: Increasing the size of the C2 substituent from methyl to ethyl (Analog-05 vs. Parent-01) reduces activity, indicating that the C2 position is sterically constrained.

Detailed Experimental Protocols

To ensure reproducibility and scientific rigor, the following detailed protocols are provided as a standard for this comparative study.

Protocol: Competitive [³H]MK-801 Radioligand Binding Assay

This protocol is adapted from established methods for NMDA receptor binding assays.[5][6][11]

  • Membrane Preparation:

    • Homogenize rat forebrain tissue in 20 volumes of ice-cold lysis buffer (50mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at 1,000 x g for 10 minutes to remove nuclei and large debris.

    • Centrifuge the resulting supernatant at 20,000 x g for 20 minutes to pellet the crude membrane fraction.

    • Wash the pellet by resuspending in fresh lysis buffer and repeating the centrifugation.

    • Resuspend the final pellet in assay buffer (50 mM Tris-HCl, pH 7.4) and determine the protein concentration using a BCA or Bradford assay.

  • Binding Assay:

    • In a 96-well plate, combine the following in a final volume of 250 µL:

      • 150 µL of membrane homogenate (50-100 µg protein).

      • 50 µL of test compound (analog) at various concentrations (e.g., 0.1 nM to 100 µM) or vehicle.

      • 50 µL of [³H]MK-801 at a final concentration of 5 nM.

    • To determine non-specific binding, use a saturating concentration (e.g., 10 µM) of unlabeled MK-801 in separate wells.

    • Incubate the plate at 25°C for 180 minutes with gentle agitation to reach equilibrium.

  • Filtration and Counting:

    • Rapidly terminate the binding reaction by vacuum filtration through a 0.3% PEI-soaked glass fiber filter plate (e.g., GF/C).

    • Wash the filters four times with ice-cold wash buffer.

    • Dry the filters, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

    • Determine the IC₅₀ value (concentration of analog that inhibits 50% of specific binding) using non-linear regression.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

Protocol: Glutamate-Induced Excitotoxicity Assay in Primary Neurons

This protocol is based on standard methods for assessing neuroprotection in vitro.[7][8][9]

  • Cell Culture:

    • Isolate cortical neurons from rat embryos (E17-E18).

    • Dissociate the tissue into a single-cell suspension.

    • Plate the neurons onto poly-D-lysine-coated 96-well plates at a density of 1 x 10⁵ cells/cm² in Neurobasal medium supplemented with B27 and L-glutamine.

    • Culture the neurons for 7-10 days in vitro (DIV) to allow for maturation.

  • Compound Treatment and Glutamate Insult:

    • Prepare working solutions of the test analogs in the culture medium. Ensure the final solvent concentration (e.g., DMSO) is below 0.1%.

    • Pre-treat the mature neuron cultures with various concentrations of the analogs or vehicle for 1-2 hours.

    • Induce excitotoxicity by exposing the neurons to 100 µM glutamate for 15-20 minutes.

    • Remove the glutamate-containing medium and replace it with fresh medium containing the test analogs at the same concentrations as the pre-treatment.

    • Incubate the cultures for 24 hours.

  • Assessment of Cell Viability (MTT Assay):

    • Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well to a final concentration of 0.5 mg/mL.

    • Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

    • Solubilize the formazan crystals by adding 100 µL of DMSO to each well.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Normalize the data by expressing the absorbance of treated wells as a percentage of the vehicle-treated (no glutamate) control wells (representing 100% viability).

    • Plot the percentage of cell viability against the log concentration of the analog.

    • Determine the EC₅₀ value using non-linear regression.

Conclusion and Future Directions

This guide provides a systematic approach to the comparative analysis of 4-Ethynyl-2-methyl-decahydro-quinolin-4-ol analogs. By combining rational analog design, robust synthetic chemistry, and validated pharmacological assays, researchers can effectively map the structure-activity landscape of this promising scaffold. The ultimate goal is to identify lead compounds with high affinity for the NMDA receptor and potent neuroprotective activity. Future studies should focus on evaluating the selectivity of promising analogs against other CNS receptors, determining their pharmacokinetic profiles (e.g., metabolic stability, blood-brain barrier penetration), and ultimately, validating their efficacy in in vivo models of neurological disease.

References

  • MK801 radioligand binding assay at the N-methyl-D-aspartate receptor. (2001). Current Protocols in Pharmacology. Available at: [Link][5]

  • Glutamate (NMDA, Non-Selective) Rat Ion Channel [3H] MK-801 Binding LeadHunter Assay. (n.d.). Eurofins DiscoverX. Available at: [Link][6]

  • Innoprot excitotoxicity in vitro assay. (n.d.). Innoprot. Available at: [Link][9]

  • Glutamate Excitotoxicity Assay. (n.d.). NeuroProof. Available at: [Link][3]

  • Synthesis of 2-methyl-1,2,3,4-tetrahydroquinolin-4- yl)pyrrolidin-2-ones (3a−g). (n.d.). ResearchGate. Available at: [Link][12]

  • Radioligand Binding Assay Protocol. (n.d.). Gifford Bioscience. Available at: [Link][11]

  • Wong, E. H., et al. (1988). In vivo labelling of the NMDA receptor channel complex by [3H]MK-801. European Journal of Pharmacology. Available at: [Link][13]

  • Excitotoxicity In Vitro Assay. (n.d.). Creative Biolabs. Available at: [Link][10]

  • Alvarez, A., et al. (2021). Neuroprotective Effects of neuroEPO Using an In Vitro Model of Stroke. MDPI. Available at: [Link][8]

  • Li, N., et al. (2023). Structure-Activity Relationship of NMDA Receptor Ligands and Their Activities on the ERK Activation through Metabotropic Signaling Pathway. PubMed Central. Available at: [Link][1]

  • Radioligand Binding Assay. (n.d.). Gifford Bioscience. Available at: [Link][4]

  • Morley, R. M., et al. (2013). Structure-activity relationships for allosteric NMDA receptor inhibitors based on 2-naphthoic acid. PubMed. Available at: [Link][14]

  • Jimenez, E. C. (2022). Peptide antagonists of NMDA receptors: Structure-activity relationships for potential therapeutics. PubMed. Available at: [Link][2]

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A Comparative Guide to 4-Ethynyl-2-methyl-decahydro-quinolin-4-ol and Other Quinoline Derivatives: A Roadmap for Preclinical Evaluation

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the quinoline scaffold is a cornerstone, recognized for its vast therapeutic potential.[1][2][3] Derivatives of quinoline have been extensively studied and developed into drugs for a wide array of conditions, including cancer, malaria, and various infections.[4][5][6] This guide provides a comparative framework for understanding a novel quinoline derivative, 4-Ethynyl-2-methyl-decahydro-quinolin-4-ol, in the context of established quinoline-based compounds. Due to the limited public data on this specific molecule, we will present a strategic roadmap for its preclinical evaluation, drawing comparisons with well-characterized quinoline derivatives to highlight key experimental considerations and potential outcomes.

The Quinoline Scaffold: A Privileged Structure in Drug Discovery

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a versatile template for designing bioactive compounds.[2][7] Its chemical properties allow for a wide range of modifications, leading to a diverse library of derivatives with varied mechanisms of action.[1][8] The introduction of different functional groups can significantly influence the pharmacological activity of the quinoline core.[1] For instance, substitutions at the 2, 4, 6, and 7-positions have been shown to be crucial for anticancer activity.[1]

Introducing 4-Ethynyl-2-methyl-decahydro-quinolin-4-ol

4-Ethynyl-2-methyl-decahydro-quinolin-4-ol is a quinoline derivative with the chemical formula C₁₂H₁₉NO.[9][10][11] Its structure features a fully saturated decahydroquinoline core, a methyl group at position 2, and an ethynyl group and a hydroxyl group at position 4. The decahydroquinoline core provides a three-dimensional structure that can be advantageous for specific receptor binding, while the ethynyl group is a small, rigid functional group known to participate in various chemical reactions and interactions with biological targets. The hydroxyl group can act as a hydrogen bond donor and acceptor, potentially influencing the compound's solubility and target engagement.

A Strategic Approach to Preclinical Evaluation

Given the novelty of 4-Ethynyl-2-methyl-decahydro-quinolin-4-ol, a systematic preclinical evaluation is necessary to elucidate its pharmacological profile. The following sections outline a logical experimental workflow, drawing comparisons with established quinoline derivatives to provide context and benchmarks for the expected data.

Synthesis and Characterization

The first step in evaluating a novel compound is its synthesis and structural confirmation. While the specific synthesis of 4-Ethynyl-2-methyl-decahydro-quinolin-4-ol is not widely published, general methods for quinoline synthesis, such as the Doebner-von Miller reaction, Skraup synthesis, and Friedländer synthesis, can be adapted.[12][13]

Hypothetical Synthetic Workflow:

A plausible synthetic route could involve a multi-step process starting from a substituted aniline, followed by cyclization to form the quinoline core, and subsequent functional group manipulations to introduce the methyl, ethynyl, and hydroxyl groups.

G cluster_0 Synthesis of Quinoline Core cluster_1 Functional Group Modification A Substituted Aniline C Cyclization (e.g., Doebner-von Miller) A->C B α,β-Unsaturated Carbonyl Compound B->C D Tetrahydroquinoline Intermediate C->D Reduction E Introduction of 2-Methyl Group D->E F Ketone Formation at C4 E->F G Ethynylation at C4 F->G H Final Product: 4-Ethynyl-2-methyl-decahydro-quinolin-4-ol G->H

Caption: A generalized synthetic workflow for 4-Ethynyl-2-methyl-decahydro-quinolin-4-ol.

In Vitro Biological Evaluation: A Comparative Perspective

The initial biological assessment of a new compound involves a battery of in vitro assays to determine its cytotoxic and potential therapeutic activities. For this guide, we will focus on anticancer evaluation as a prominent application of quinoline derivatives.[8][14]

Comparative Compounds:

To provide a meaningful comparison, we will consider two well-characterized quinoline derivatives with known anticancer properties:

  • Camptothecin: A natural product with a quinoline core, known to inhibit topoisomerase I.

  • Bosutinib: A synthetic quinoline-based tyrosine kinase inhibitor used in cancer therapy.

Table 1: Comparative In Vitro Anticancer Activity

Compound Target Cancer Cell Line IC₅₀ (µM) Mechanism of Action
4-Ethynyl-2-methyl-decahydro-quinolin-4-ol e.g., MCF-7 (Breast), A549 (Lung)To be determinedTo be determined
Camptothecin Various0.01 - 1Topoisomerase I inhibitor
Bosutinib Various0.001 - 0.1Tyrosine kinase inhibitor

IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Experimental Protocol: MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay used to assess cell metabolic activity and, by extension, cell viability.[15]

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of 4-Ethynyl-2-methyl-decahydro-quinolin-4-ol, Camptothecin, and Bosutinib in the cell culture medium. Replace the existing medium with the compound-containing medium.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan product.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value for each compound.

G A Cancer Cell Culture B Treatment with Quinoline Derivatives A->B C MTT Assay B->C D Determine IC₅₀ C->D E Mechanism of Action Studies D->E F Cell Cycle Analysis E->F G Apoptosis Assay E->G H Signaling Pathway Analysis E->H

Caption: General experimental workflow for evaluating anticancer activity.[8]

Elucidating the Mechanism of Action

Once cytotoxic activity is established, the next critical step is to investigate the underlying mechanism of action. Quinoline derivatives are known to exert their effects through various mechanisms, including DNA damage, enzyme inhibition, and disruption of signaling pathways.[1][16]

Table 2: Potential Mechanisms of Action and Corresponding Assays

Potential Mechanism Experimental Assay Comparative Compound Insight
Topoisomerase Inhibition Topoisomerase I/II relaxation assayCamptothecin is a known Topo I inhibitor.
Kinase Inhibition Kinase activity assays (e.g., against EGFR, VEGFR)Bosutinib is a potent tyrosine kinase inhibitor.
Induction of Apoptosis Annexin V/PI staining, Caspase activity assaysMany quinoline derivatives induce apoptosis.[8][15]
Cell Cycle Arrest Flow cytometry analysis of DNA contentCan reveal if the compound halts cell proliferation at a specific phase.

Experimental Protocol: Annexin V/PI Apoptosis Assay

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Step-by-Step Methodology:

  • Cell Treatment: Treat cancer cells with the IC₅₀ concentration of 4-Ethynyl-2-methyl-decahydro-quinolin-4-ol and control compounds for a defined period (e.g., 24 hours).

  • Cell Harvesting: Collect both adherent and floating cells.

  • Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI).

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Interpretation:

    • Annexin V-negative, PI-negative: Viable cells

    • Annexin V-positive, PI-negative: Early apoptotic cells

    • Annexin V-positive, PI-positive: Late apoptotic/necrotic cells

    • Annexin V-negative, PI-positive: Necrotic cells

Concluding Remarks and Future Directions

This guide outlines a foundational, comparative approach for the preclinical evaluation of a novel quinoline derivative, 4-Ethynyl-2-methyl-decahydro-quinolin-4-ol. By leveraging the extensive knowledge base of existing quinoline compounds, researchers can strategically design experiments to efficiently characterize its biological activity and mechanism of action. The proposed workflow, from synthesis to in-depth mechanistic studies, provides a robust framework for assessing the therapeutic potential of this and other new chemical entities within the versatile quinoline family. Further in vivo studies in relevant animal models would be the subsequent logical step to validate the in vitro findings and assess the compound's pharmacokinetic and pharmacodynamic properties.

References

  • From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives - Oriental Journal of Chemistry.
  • Biological activities of quinoline derivatives - PubMed. Available at: [Link]

  • The Chemical and Pharmacological Advancements of Quinoline: A Mini Review. Available at: [Link]

  • Biological Activities of Quinoline Derivatives | Bentham Science Publishers. Available at: [Link]

  • Different biological activities of quinoline. Available at: [Link]

  • Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PubMed Central. Available at: [Link]

  • Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). Available at: [Link]

  • Review on recent development of quinoline for anticancer activities. Available at: [Link]

  • Total Synthesis of Decahydroquinoline Poison Frog Alkaloids ent-cis-195A and cis-211A. Available at: [Link]

  • Biological evaluation of quinoline derivatives as inhibitors of human dihydroorotate dehydrogenase - MedChemComm (RSC Publishing). Available at: [Link]

  • Quinoline: A diverse therapeutic agent | Request PDF - ResearchGate. Available at: [Link]

  • Design, synthesis, and biological evaluation of tetrahydroquinolin derivatives as potent inhibitors of CBP bromodomain - PubMed. Available at: [Link]

  • Design, synthesis, and docking study of new quinoline derivatives as antitumor agents. Available at: [Link]

  • Synthetic Approaches and Biological Activities of Quinoline Derivatives: A Review. Available at: [Link]

  • Quinoline Synthesis: Nanocatalyzed Green Protocols An Overview | ACS Omega. Available at: [Link]

  • Synthesis, Anticancer Evaluation, Molecular Docking, and DFT Studies of Substituted Quinoline Derivatives - PubMed. Available at: [Link]

  • 4-ethynyl-2-methyl-decahydro-quinolin-4-ol - PubChemLite. Available at: [Link]

  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PubMed Central. Available at: [Link]

  • Stereoselective Synthesis and Biological Evaluation of Perhydroquinoxaline-Based κ Receptor Agonists - MDPI. Available at: [Link]

  • Doebner–Miller synthetic route for the formation of substituted quinolines - ResearchGate. Available at: [Link]

  • Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. Available at: [Link]

  • Synthesis, characterization and biological activities of novel 2-methyl-quinazolin-4(3H)-ones. Available at: [Link]

  • (PDF) Biological Activities of Quinoline Derivatives - ResearchGate. Available at: [Link]

  • US2558211A - Preparation of 4-hydroxyquinoline compounds - Google Patents.
  • BiCl3-catalyzed green synthesis of 4-hydroxy-2-quinolone analogues under microwave irradiation - PubMed Central. Available at: [Link]

  • 2-Methylquinolin-4-ol | C10H9NO | CID 69089 - PubChem. Available at: [Link]

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A Comparative Efficacy Analysis of a Novel EGFR Inhibitor: 4-Ethynyl-2-methyl-decahydro-quinolin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide for Drug Development Professionals

This guide provides a comprehensive comparison of the novel, hypothetical compound 4-Ethynyl-2-methyl-decahydro-quinolin-4-ol (designated EMDQ) with established therapeutic agents for Non-Small Cell Lung Cancer (NSCLC). As activating mutations in the Epidermal Growth Factor Receptor (EGFR) are a key driver in a significant subset of NSCLC cases, this analysis focuses on the comparative efficacy of EMDQ against first- and third-generation EGFR Tyrosine Kinase Inhibitors (TKIs).[1][2]

The objective is to present a rigorous, data-driven evaluation based on established preclinical methodologies. We will explore the compound's performance in enzymatic, cell-based, and mechanistic assays, contextualizing its potential within the current therapeutic landscape defined by drugs such as Gefitinib and Osimertinib.

Therapeutic Context and Mechanism of Action

EGFR is a transmembrane receptor that, upon activation, triggers downstream signaling cascades like the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways, which are crucial for cell proliferation and survival.[2][3] In many NSCLC cases, mutations render EGFR constitutively active, leading to uncontrolled tumor growth.[4][5]

  • Gefitinib (Iressa®): A first-generation, reversible EGFR-TKI that competitively inhibits the ATP-binding site of the EGFR kinase domain.[5][6][7] It is primarily effective against sensitizing mutations like Exon 19 deletions and L858R.

  • Osimertinib (Tagrisso®): A third-generation, irreversible EGFR-TKI designed to be effective against both sensitizing mutations and the common T790M resistance mutation, which often develops after treatment with first-generation inhibitors.[3][8][9] Its acrylamide group forms a covalent bond with the Cys797 residue in the ATP-binding site, ensuring sustained inhibition.[3][8][10]

  • EMDQ (Hypothetical Profile): For the purpose of this guide, EMDQ is positioned as a next-generation, irreversible inhibitor with high potency and selectivity for both common sensitizing mutations and the T790M resistance mutation, similar to third-generation TKIs.

The following diagram illustrates the EGFR signaling pathway and the points of therapeutic intervention by TKIs.

EGFR_Pathway cluster_membrane Cell Membrane cluster_drugs Therapeutic Intervention cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR (Mutant) RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K EMDQ EMDQ EMDQ->EGFR Inhibition Gefitinib Gefitinib Gefitinib->EGFR Inhibition Osimertinib Osimertinib Osimertinib->EGFR Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK (MAPK) MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation In_Vitro_Workflow start Start: Novel Compound (EMDQ) & Comparators assay1 Biochemical Assay: EGFR Kinase Inhibition start->assay1 assay2 Cell-Based Assay: Proliferation (MTT) assay1->assay2 assay3 Mechanistic Assay: Western Blot (p-EGFR) assay2->assay3 end End: Comparative Efficacy Profile assay3->end

Sources

A Comparative In Vitro Analysis of 4-Ethynyl-2-methyl-decahydro-quinolin-4-ol: A Guide to Cross-Validation of Novel Bioactive Compounds

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the rigorous preclinical evaluation of novel chemical entities is paramount. This guide provides a comprehensive framework for the in vitro characterization and cross-validation of 4-Ethynyl-2-methyl-decahydro-quinolin-4-ol, a synthetic quinoline derivative. While specific biological activities for this compound are not yet extensively documented in publicly available literature, its structural similarity to other quinoline-based compounds suggests potential bioactivity worth exploring. Quinoline derivatives have a well-established history in medicinal chemistry, exhibiting a wide range of pharmacological properties including anticancer, anti-inflammatory, and antimicrobial activities.[1][2][3][4][5]

This document serves as a practical guide for researchers, scientists, and drug development professionals. It outlines a systematic approach to assess the potential cytotoxic effects of 4-Ethynyl-2-methyl-decahydro-quinolin-4-ol, comparing its performance against a well-characterized reference compound, Doxorubicin, a widely used chemotherapy agent. The experimental design emphasizes the principle of cross-validation through the use of orthogonal assays, ensuring the reliability and robustness of the generated data.

The Imperative of Cross-Validation in In Vitro Studies

The initial screening of a novel compound often relies on a single primary assay. However, reliance on a solitary method can be misleading due to assay-specific artifacts or compound interference. Cross-validation, in the context of in vitro pharmacology, refers to the practice of employing multiple, distinct assays that measure the same biological endpoint through different mechanisms. This approach significantly enhances the confidence in the observed results. For instance, confirming a cytotoxic effect observed in a metabolic assay (like the MTT assay) with a membrane integrity assay (like the LDH release assay) provides stronger evidence of true cellular toxicity.[6][7]

Experimental Design: A Multi-faceted Approach to Cytotoxicity Assessment

To comprehensively evaluate the in vitro cytotoxic potential of 4-Ethynyl-2-methyl-decahydro-quinolin-4-ol, a panel of human cancer cell lines will be employed, representing different cancer types. For this hypothetical study, we will utilize:

  • MCF-7: A human breast adenocarcinoma cell line.

  • HeLa: A human cervical cancer cell line.

  • HEK293: A non-cancerous human embryonic kidney cell line, to assess selectivity.[8]

The following orthogonal assays will be performed to cross-validate the findings:

  • MTT Assay: A colorimetric assay that measures the metabolic activity of cells as an indicator of cell viability.[8][9]

  • LDH Release Assay: A cytotoxicity assay that quantifies the release of lactate dehydrogenase (LDH) from damaged cells, indicating a loss of membrane integrity.[7][9]

  • Annexin V-FITC/PI Apoptosis Assay: A flow cytometry-based assay to differentiate between viable, apoptotic, and necrotic cells, providing insights into the mechanism of cell death.[9]

The experimental workflow is depicted in the following diagram:

G cluster_0 Cell Culture & Seeding cluster_1 Compound Treatment cluster_2 Cytotoxicity & Viability Assays cluster_3 Mechanism of Action Assay cluster_4 Data Analysis cell_culture Maintain MCF-7, HeLa, & HEK293 Cell Lines seeding Seed Cells into 96-well & 6-well Plates cell_culture->seeding treatment Treat Cells for 24h & 48h seeding->treatment compound_prep Prepare Serial Dilutions of 4-Ethynyl-2-methyl-decahydro-quinolin-4-ol & Doxorubicin compound_prep->treatment mtt_assay MTT Assay treatment->mtt_assay ldh_assay LDH Release Assay treatment->ldh_assay apoptosis_assay Annexin V-FITC/PI Staining & Flow Cytometry treatment->apoptosis_assay ic50 Calculate IC50 Values mtt_assay->ic50 ldh_assay->ic50 apoptosis_analysis Quantify Apoptotic vs. Necrotic Cells apoptosis_assay->apoptosis_analysis selectivity Determine Selectivity Index ic50->selectivity

Caption: Experimental workflow for the cross-validation of in vitro cytotoxicity.

Detailed Experimental Protocols

Cell Culture and Maintenance

MCF-7, HeLa, and HEK293 cells will be cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells will be maintained in a humidified incubator at 37°C with 5% CO2.

MTT Assay for Cell Viability
  • Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of 4-Ethynyl-2-methyl-decahydro-quinolin-4-ol and Doxorubicin for 24 and 48 hours.

  • After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.[8]

LDH Release Assay for Cytotoxicity
  • Seed cells in a 96-well plate as described for the MTT assay.

  • Treat cells with the compounds for the desired time periods. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).

  • After incubation, transfer an aliquot of the cell culture supernatant to a new 96-well plate.

  • Add the LDH reaction mixture according to the manufacturer's instructions.

  • Incubate for 30 minutes at room temperature, protected from light.

  • Measure the absorbance at 490 nm.

  • Calculate cytotoxicity as a percentage of the maximum LDH release.[7][9]

Annexin V-FITC/PI Apoptosis Assay
  • Seed cells in a 6-well plate and treat with the compounds for the desired time.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Analyze the stained cells by flow cytometry within one hour.[9]

Hypothetical Data Presentation and Interpretation

The cytotoxic effects of 4-Ethynyl-2-methyl-decahydro-quinolin-4-ol and the reference drug, Doxorubicin, are quantified by their half-maximal inhibitory concentration (IC50) values.[9] The IC50 is the concentration of a drug that is required for 50% inhibition in vitro.

Table 1: Hypothetical IC50 Values (µM) from MTT and LDH Assays after 48h Treatment

CompoundCell LineMTT Assay IC50 (µM)LDH Assay IC50 (µM)
4-Ethynyl-2-methyl-decahydro-quinolin-4-ol MCF-712.5 ± 1.315.2 ± 1.8
HeLa18.2 ± 2.120.5 ± 2.5
HEK293> 100> 100
Doxorubicin (Positive Control) MCF-70.8 ± 0.11.1 ± 0.2
HeLa1.2 ± 0.21.5 ± 0.3
HEK2935.6 ± 0.76.8 ± 0.9

Data are presented as mean ± standard deviation from three independent experiments.

The selectivity index (SI) is calculated to assess the compound's differential activity against cancerous versus non-cancerous cells (SI = IC50 in non-cancerous cells / IC50 in cancerous cells).[8]

Table 2: Hypothetical Selectivity Index (SI) based on MTT Assay Data

CompoundSelectivity Index (HEK293 / MCF-7)Selectivity Index (HEK293 / HeLa)
4-Ethynyl-2-methyl-decahydro-quinolin-4-ol > 8.0> 5.5
Doxorubicin 7.04.7

From the hypothetical data, we can infer that 4-Ethynyl-2-methyl-decahydro-quinolin-4-ol exhibits moderate cytotoxicity against MCF-7 and HeLa cells, with a favorable selectivity profile towards cancer cells compared to the non-cancerous HEK293 cell line. The similar IC50 values obtained from both the MTT and LDH assays provide cross-validated evidence of its cytotoxic effect.

The Annexin V/PI assay would further elucidate the mechanism of cell death. For instance, a significant increase in the Annexin V positive, PI negative cell population would suggest an apoptotic mechanism of action.

G cluster_0 Untreated Cells cluster_1 Treated Cells viable Viable early_apoptosis Early Apoptosis viable->early_apoptosis Annexin V+ / PI- necrosis Necrosis viable->necrosis Annexin V- / PI+ late_apoptosis Late Apoptosis early_apoptosis->late_apoptosis Annexin V+ / PI+

Caption: Simplified representation of cell populations in an Annexin V/PI assay.

Conclusion and Future Directions

This guide outlines a robust, multi-assay approach for the initial in vitro characterization and cross-validation of 4-Ethynyl-2-methyl-decahydro-quinolin-4-ol. By employing orthogonal methods to assess cytotoxicity and gain preliminary insights into the mechanism of action, researchers can build a strong foundation for further preclinical development. The hypothetical data presented herein illustrates how such a comparative study can reveal the potency and selectivity of a novel compound relative to a standard therapeutic agent.

Future studies should aim to explore the broader pharmacological profile of 4-Ethynyl-2-methyl-decahydro-quinolin-4-ol. Depending on the outcomes of these initial cytotoxic screens, further investigations could include receptor binding assays to identify specific molecular targets, or functional assays to understand its impact on cellular signaling pathways.[10][11][12] The principles of cross-validation and rigorous experimental design detailed in this guide are universally applicable and should be a cornerstone of any drug discovery program.

References

  • BenchChem. (n.d.). Application Notes and Protocols for In Vitro Cytotoxicity Assays of Novel Compounds.
  • Labome. (n.d.). Receptor-Ligand Binding Assays.
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  • International Journal of Pharmaceutical Research and Applications (IJPRA). (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
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The Decisive Role of Stereochemistry: A Head-to-Head Comparison of Decahydroquinoline Isomers in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the nuanced world of stereochemistry is a critical frontier. The three-dimensional arrangement of atoms in a molecule can dramatically alter its biological activity, transforming a potent therapeutic into an inert compound or even a toxic agent. The decahydroquinoline scaffold, a saturated heterocyclic system, is a privileged structure in medicinal chemistry, appearing in a wide array of natural products and synthetic compounds with significant biological activities. Its rigid bicyclic structure gives rise to a rich stereochemical diversity, including cis and trans ring fusions and multiple chiral centers, making it an exemplary case for studying the impact of stereoisomerism.

This guide provides an in-depth, objective comparison of decahydroquinoline isomers' performance in biological assays, supported by experimental data from the literature. We will delve into specific case studies that highlight how subtle changes in stereochemistry lead to profound differences in biological outcomes, from receptor binding affinities to whole-organism toxicity. This analysis will not only present the data but also explore the underlying mechanistic principles and provide detailed protocols for key biological assays to empower researchers in their own investigations.

The Structural Landscape of Decahydroquinoline Isomers

The decahydroquinoline ring system consists of a fused piperidine and cyclohexane ring. The fusion of these two rings can result in two primary diastereomers: cis-decahydroquinoline, where the hydrogen atoms at the bridgehead carbons (C4a and C8a) are on the same side of the ring system, and trans-decahydroquinoline, where they are on opposite sides. This fundamental difference in the three-dimensional shape of the scaffold has profound implications for the spatial orientation of substituents and, consequently, for how the molecule interacts with its biological targets.

Furthermore, the presence of multiple chiral centers in substituted decahydroquinolines gives rise to a host of enantiomers and diastereomers, each with a unique spatial arrangement and, potentially, a distinct biological profile.

Stereoisomers of Decahydroquinoline Decahydroquinoline Decahydroquinoline Scaffold Cis cis-Decahydroquinoline (Bridgehead H's on same side) Decahydroquinoline->Cis Ring Fusion Trans trans-Decahydroquinoline (Bridgehead H's on opposite sides) Decahydroquinoline->Trans Ring Fusion Enantiomers Enantiomers (Non-superimposable mirror images) Cis->Enantiomers Diastereomers Diastereomers (Stereoisomers that are not mirror images) Cis->Diastereomers Trans->Enantiomers Trans->Diastereomers

Caption: The stereochemical diversity of the decahydroquinoline scaffold.

Case Study 1: Enantioselective Toxicity of Pumiliotoxin 251D in Mosquitoes

Pumiliotoxins are a class of decahydroquinoline alkaloids found in the skin of poison frogs, serving as a chemical defense mechanism. A compelling example of stereoselectivity is seen with pumiliotoxin 251D. Studies have demonstrated a significant difference in the toxicity of the natural (+)-enantiomer and its unnatural (–)-enantiomer against the yellow fever mosquito, Aedes aegypti.[1][2]

The natural (+)-pumiliotoxin 251D is significantly more effective at deterring landing and feeding of mosquitoes and induces toxic effects at lower concentrations than its (–)-enantiomer.[1] This enantioselective toxicity highlights how a subtle change in the spatial arrangement of substituents on the decahydroquinoline core can dramatically impact its interaction with biological targets in an insect's nervous system, likely voltage-gated sodium channels.[3]

Comparative Toxicity Data of Pumiliotoxin 251D Enantiomers

Biological Effect(+)-Pumiliotoxin 251D(–)-Pumiliotoxin 251DReference
Minimum Toxic Concentration (mosquitoes)0.1 µg/cm²Higher, less effective[1]
Mouse Toxicity (10 mg/kg, s.c.)Convulsions, hyperalgesia, deathNo detectable effect[1]

This stark difference in activity underscores the importance of stereochemistry in predator-prey interactions and provides a clear rationale for the stereoselective synthesis of chiral molecules in drug discovery programs targeting insect vectors.

Case Study 2: Stereoselective Agonism of Decahydroquinoxalines at the κ-Opioid Receptor

Decahydroquinoxalines, which are structurally related to decahydroquinolines, have been investigated as conformationally restricted analogs of κ-opioid receptor (KOR) agonists. A study on a series of diastereoisomeric and enantiomeric decahydroquinoxalines revealed a profound impact of stereochemistry on both binding affinity and functional activity at the KOR.[4]

One particular cis/trans configured diastereomer was found to have the highest binding affinity. Upon separation of its enantiomers, the (+)-(4aR,5S,8aS)-enantiomer (7b) exhibited high affinity and acted as a full agonist, while its enantiomer (7a) was significantly less potent.[4]

Pharmacological Evaluation of Decahydroquinoxaline Isomers at the κ-Opioid Receptor

CompoundConfigurationKOR Binding Affinity (Ki, nM)KOR Functional Activity (EC50, nM)Reference
7b (+)-(4aR,5S,8aS)0.252.0 (Full Agonist)[4]
7a (-)-(4aS,5R,8aR)Not reported1000[4]

These results powerfully illustrate that for a given scaffold, a specific stereoisomer can be responsible for the desired pharmacological effect, while other isomers may be significantly less active or inactive. This has critical implications for drug design, emphasizing the need for asymmetric synthesis and chiral separation to develop potent and selective therapeutics.

Case Study 3: Differential Antagonism of Aristoquinoline Enantiomers at the α3β4 Nicotinic Acetylcholine Receptor

Aristoquinoline is a naturally occurring decahydroquinoline alkaloid that has been identified as an antagonist of the α3β4 nicotinic acetylcholine receptor (nAChR), a potential target for treating substance use disorders.[5] The synthesis and biological evaluation of both enantiomers of aristoquinoline revealed a significant difference in their inhibitory activity.[5][6][7]

The (+)-enantiomer of aristoquinoline was found to be a more potent antagonist of the α3β4 nAChR than its (–)-enantiomer.[5] This finding is crucial as it suggests that the naturally occurring form of the alkaloid is the more active isomer and provides a clear direction for the development of aristoquinoline-based therapeutics.

Inhibitory Activity of Aristoquinoline Enantiomers at the α3β4 nAChR

CompoundIC50 (µM)Reference
(+)-Aristoquinoline More potent[5]
(–)-Aristoquinoline Less potent[5]

(Specific IC50 values were not provided in the abstract, but the qualitative difference in potency was highlighted.)

The Impact of Ring Fusion: A Look at cis vs. trans Isomers

While the above case studies focus on enantiomers and diastereomers arising from substitutions on the decahydroquinoline ring, the stereochemistry of the ring fusion itself (cis vs. trans) is also a critical determinant of biological activity. A study on benzhydro[f]quinoline analogs, which possess a similar fused heterocyclic core, demonstrated clear differences in the dopaminergic activity between cis and trans isomers.[8]

In general, the trans-isomers of the N-alkyl derivatives were found to be more potent in producing various pharmacological effects, including inhibition of cardioaccelerator nerve stimulation, emetic activity, and rotational behavior in animal models. The cis-isomers were reported to be much less active.[8] This suggests that the more linear and rigid conformation of the trans-fused ring system may allow for a more favorable interaction with the dopamine receptor.

Experimental Protocols

To facilitate further research into the stereoselective effects of decahydroquinoline isomers, this section provides detailed, step-by-step methodologies for key biological assays.

Protocol 1: Radioligand Binding Assay for Nicotinic Acetylcholine Receptors

This protocol is designed to determine the binding affinity (Ki) of decahydroquinoline isomers for a specific nAChR subtype.

Radioligand Binding Assay Workflow Start Start: Prepare Reagents Incubate Incubate Receptor Membranes with Radioligand and Test Compound Start->Incubate Separate Separate Bound and Free Radioligand (e.g., Filtration) Incubate->Separate Quantify Quantify Bound Radioactivity (Scintillation Counting) Separate->Quantify Analyze Analyze Data: - Competition Curve - Calculate Ki Quantify->Analyze End End: Determine Binding Affinity Analyze->End

Caption: Workflow for a competitive radioligand binding assay.

Materials:

  • Cell membranes expressing the nAChR subtype of interest.

  • Radioligand specific for the nAChR subtype (e.g., [³H]-epibatidine).

  • Unlabeled ("cold") ligand for non-specific binding determination.

  • Decahydroquinoline isomers (test compounds).

  • Binding buffer (e.g., PBS with 0.1% BSA).

  • 96-well filter plates.

  • Scintillation cocktail and liquid scintillation counter.

Procedure:

  • Preparation: Dilute the cell membranes, radioligand, and test compounds to their working concentrations in binding buffer.

  • Assay Setup: In a 96-well plate, add the following in triplicate:

    • Total Binding: Membranes + Radioligand.

    • Non-specific Binding: Membranes + Radioligand + excess unlabeled ligand.

    • Competitive Binding: Membranes + Radioligand + serial dilutions of the decahydroquinoline isomer.

  • Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Filtration: Rapidly filter the contents of each well through the filter plate and wash with ice-cold binding buffer to separate bound from free radioligand.

  • Quantification: Add scintillation cocktail to each well and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding = Total binding - Non-specific binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.

    • Determine the IC50 value from the curve and calculate the Ki using the Cheng-Prusoff equation.

Protocol 2: [³⁵S]GTPγS Binding Assay for G-Protein Coupled Receptors (e.g., κ-Opioid Receptor)

This functional assay measures the ability of a compound to activate a G-protein coupled receptor by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS.

Materials:

  • Cell membranes expressing the KOR.

  • [³⁵S]GTPγS.

  • GDP.

  • Decahydroquinoline isomers (test compounds).

  • Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).

  • Scintillation proximity assay (SPA) beads (optional, for a non-filtration-based method).

Procedure:

  • Membrane Pre-incubation: Pre-incubate the cell membranes with GDP to ensure G-proteins are in their inactive state.

  • Assay Setup: In a 96-well plate, add the assay buffer, membranes, serial dilutions of the decahydroquinoline isomer, and [³⁵S]GTPγS.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Termination and Separation: Terminate the reaction by rapid filtration through a filter plate, followed by washing with ice-cold buffer.

  • Quantification: Measure the radioactivity of the filters using a liquid scintillation counter.

  • Data Analysis:

    • Subtract basal [³⁵S]GTPγS binding (in the absence of agonist) from all values.

    • Plot the stimulated binding against the logarithm of the agonist concentration.

    • Determine the EC50 (concentration for half-maximal stimulation) and Emax (maximum stimulation) from the dose-response curve.

Conclusion

The evidence presented in this guide unequivocally demonstrates that the biological activity of decahydroquinoline derivatives is exquisitely sensitive to their stereochemistry. From the enantioselective toxicity of pumiliotoxins to the highly specific agonism of decahydroquinoxalines at opioid receptors and the differential antagonism of aristoquinoline enantiomers at nicotinic receptors, it is clear that a deep understanding and precise control of stereoisomerism are paramount in the design and development of novel therapeutics based on this versatile scaffold.

For researchers in the field, this underscores the necessity of employing stereoselective synthetic strategies and robust analytical methods to isolate and characterize individual isomers. The biological evaluation of each stereoisomer is not merely an academic exercise but a critical step in identifying the most potent and selective drug candidates while minimizing the potential for off-target effects or toxicity from less active or undesirable isomers. The detailed protocols provided herein serve as a starting point for such investigations, empowering scientists to unravel the intricate relationship between three-dimensional molecular structure and biological function.

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Navigating the Uncharted: A Hypothetical Benchmarking Guide for 4-Ethynyl-2-methyl-decahydro-quinolin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Senior Application Scientist Note: In the landscape of drug discovery, we often encounter novel chemical entities with untapped potential. 4-Ethynyl-2-methyl-decahydro-quinolin-4-ol is one such molecule. As of the current scientific literature, there is a notable absence of published data on its biological activity, mechanism of action, or therapeutic applications. This guide, therefore, ventures into a hypothetical yet scientifically rigorous exploration.

Leveraging the well-documented neuroprotective and analgesic properties of the broader quinoline and decahydroquinoline chemical families, we will construct a speculative framework for benchmarking 4-Ethynyl-2-methyl-decahydro-quinolin-4-ol.[1][2][3][4][5][6] This guide will focus on a potential application in neurodegenerative diseases, specifically Alzheimer's disease, a field where quinoline derivatives have shown promise as multifunctional agents.[1][4][7]

This document will serve as a roadmap for researchers, outlining the necessary experimental comparisons against current standards of care for Alzheimer's disease. It is crucial to underscore that the experimental data presented herein is illustrative and intended to guide potential future research.

A Potential Neuroprotective Agent: 4-Ethynyl-2-methyl-decahydro-quinolin-4-ol

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1] Its derivatives have been investigated for a wide array of biological activities, including antioxidant, anti-inflammatory, and enzyme-inhibiting properties.[1][2][3] Specifically, in the context of Alzheimer's disease, quinoline-based compounds are being explored for their potential to inhibit acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), enzymes implicated in the disease's pathology.[1] Furthermore, the decahydroquinoline core, a saturated version of the quinoline ring system, is found in various neuroactive alkaloids that modulate ion channels and nicotinic acetylcholine receptors.[5]

Given this background, we hypothesize that 4-Ethynyl-2-methyl-decahydro-quinolin-4-ol could exhibit neuroprotective effects relevant to Alzheimer's disease. The ethynyl group might confer target specificity, while the decahydroquinoline core could influence blood-brain barrier permeability and interaction with neuronal receptors.

Benchmarking Against Current Standards of Care for Alzheimer's Disease

A comprehensive evaluation of a novel compound necessitates a direct comparison with existing therapeutic options. The current standards of care for Alzheimer's disease primarily focus on symptomatic management and, more recently, on disease-modifying therapies.

Standard of Care Mechanism of Action Therapeutic Effect
Donepezil Acetylcholinesterase (AChE) InhibitorImproves cognitive function by increasing acetylcholine levels.
Memantine NMDA Receptor AntagonistModulates glutamatergic neurotransmission to improve cognitive function.
Aducanumab/Lecanemab Amyloid-beta Targeting Monoclonal AntibodiesReduces amyloid plaques in the brain, aiming to slow disease progression.

Our hypothetical benchmarking of 4-Ethynyl-2-methyl-decahydro-quinolin-4-ol would involve a multi-tiered approach, assessing its performance against these established drugs across key preclinical parameters.

Hypothetical Performance Comparison
Parameter 4-Ethynyl-2-methyl-decahydro-quinolin-4-ol (Hypothetical Data) Donepezil Memantine
AChE Inhibition (IC50) 50 nM10 nMN/A
NMDA Receptor Antagonism (IC50) >10 µMN/A1-5 µM
Neuroprotection against Aβ toxicity (% viability) 85% at 1 µM60% at 1 µM70% at 1 µM
Blood-Brain Barrier Permeability (in vitro) HighModerateHigh
In vivo Efficacy (Cognitive Improvement in 5XFAD mice) Significant improvement in Morris Water MazeSignificant improvement in Morris Water MazeModerate improvement in Morris Water Maze

Experimental Protocols for Benchmarking

To generate the data for such a comparison, a series of well-established in vitro and in vivo assays would be required. The following protocols provide a detailed methodology for these key experiments.

In Vitro Acetylcholinesterase Inhibition Assay

This assay would determine the compound's ability to inhibit the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.

Protocol:

  • Prepare a solution of human recombinant acetylcholinesterase (AChE) in phosphate-buffered saline (PBS).

  • Serially dilute 4-Ethynyl-2-methyl-decahydro-quinolin-4-ol and the reference compound (Donepezil) in PBS.

  • In a 96-well plate, add the AChE solution, the test compound/reference, and the substrate acetylthiocholine.

  • Add Ellman's reagent (DTNB), which reacts with the product of the enzymatic reaction (thiocholine) to produce a yellow color.

  • Measure the absorbance at 412 nm over time using a microplate reader.

  • Calculate the rate of reaction and determine the half-maximal inhibitory concentration (IC50) for each compound.

Neuroprotection Assay in a Cellular Model of Alzheimer's Disease

This experiment would assess the compound's ability to protect neurons from the toxic effects of amyloid-beta (Aβ) peptides, a hallmark of Alzheimer's disease.

Protocol:

  • Culture human neuroblastoma cells (e.g., SH-SY5Y) in appropriate media.

  • Differentiate the cells into a neuronal phenotype using retinoic acid.

  • Prepare aggregated Aβ1-42 peptides, which are toxic to neurons.

  • Treat the differentiated cells with various concentrations of 4-Ethynyl-2-methyl-decahydro-quinolin-4-ol or reference compounds for 24 hours.

  • Expose the cells to the aggregated Aβ1-42 peptides for another 24 hours.

  • Assess cell viability using an MTT assay, which measures mitochondrial activity.

  • Quantify the percentage of viable cells relative to untreated controls.

In Vivo Cognitive Function Assessment in a Transgenic Mouse Model

This experiment would evaluate the compound's ability to improve learning and memory in a mouse model that mimics aspects of Alzheimer's disease.

Protocol:

  • Use a transgenic mouse model of Alzheimer's disease, such as the 5XFAD mouse, which develops amyloid plaques and cognitive deficits.

  • Administer 4-Ethynyl-2-methyl-decahydro-quinolin-4-ol, a reference drug, or a vehicle control to the mice daily for a specified period (e.g., 4 weeks).

  • Conduct the Morris Water Maze test to assess spatial learning and memory. This involves training the mice to find a hidden platform in a pool of water and then testing their ability to remember its location.

  • Record and analyze parameters such as escape latency (time to find the platform) and time spent in the target quadrant during a probe trial.

Visualizing a Hypothetical Mechanism and Workflow

To better understand the potential role of 4-Ethynyl-2-methyl-decahydro-quinolin-4-ol and the experimental approach, the following diagrams are provided.

cluster_0 Hypothetical Neuroprotective Mechanism Abeta Amyloid-Beta (Aβ) Oligomers Neuron Neuron Abeta->Neuron Toxicity OxidativeStress Oxidative Stress Neuron->OxidativeStress Apoptosis Apoptosis Neuron->Apoptosis Compound 4-Ethynyl-2-methyl- decahydro-quinolin-4-ol Compound->Abeta Inhibits Aggregation? Compound->Neuron Direct Protection? AChE Acetylcholinesterase (AChE) Compound->AChE Inhibition ACh Acetylcholine AChE->ACh Degradation OxidativeStress->Apoptosis

Caption: Hypothetical multi-target mechanism of 4-Ethynyl-2-methyl-decahydro-quinolin-4-ol in Alzheimer's disease.

cluster_1 Benchmarking Workflow Start Compound Synthesis & Characterization InVitro In Vitro Assays (AChE, Neuroprotection) Start->InVitro InVivo In Vivo Studies (5XFAD Mice) InVitro->InVivo Promising Results DataAnalysis Data Analysis & Comparison to Standards InVivo->DataAnalysis Conclusion Go/No-Go Decision for Further Development DataAnalysis->Conclusion

Caption: Experimental workflow for benchmarking a novel neuroprotective compound.

Conclusion

While the biological activity of 4-Ethynyl-2-methyl-decahydro-quinolin-4-ol remains to be elucidated, its chemical structure, rooted in the versatile quinoline and decahydroquinoline scaffolds, suggests a potential for therapeutic application, particularly in the realm of neurodegenerative diseases. This guide has outlined a hypothetical yet robust framework for its evaluation against current standards of care for Alzheimer's disease. The proposed experimental protocols and comparative analyses provide a clear path for future research that could unlock the therapeutic potential of this and other novel chemical entities. It is through such structured and scientifically rigorous investigation that we can hope to advance the discovery of new and effective treatments for debilitating diseases.

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statistical analysis of comparative data for 4-Ethynyl-2-methyl-decahydro-quinolin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Statistical Analysis of Comparative Data for 4-Ethynyl-2-methyl-decahydro-quinolin-4-ol

Introduction

In the landscape of drug discovery and medicinal chemistry, the quinoline scaffold is a privileged structure, forming the core of numerous therapeutic agents due to its diverse biological activities.[1][2][3][4][5] The novel compound, 4-Ethynyl-2-methyl-decahydro-quinolin-4-ol (henceforth designated EMDQ-4-ol ), presents a compelling subject for investigation. Its structure, featuring a decahydroquinoline nucleus, a tertiary alcohol, and a reactive ethynyl group, suggests potential for unique pharmacological properties. The CAS number for this compound is 59693-01-5, and its molecular formula is C₁₂H₁₉NO.[6][7]

However, the true value of a novel chemical entity (NCE) can only be ascertained through rigorous comparison against established benchmarks. This guide provides a comprehensive framework for the statistical and experimental comparison of EMDQ-4-ol with a logical reference compound, its non-ethynylated counterpart, 2-methyl-decahydro-quinolin-4-ol (designated MDQ-4-ol ).

The objective of this document is not merely to present data, but to detail a self-validating workflow that enables researchers to:

  • Synthesize and characterize the target compound and its comparator.

  • Assess their relative purity and biological activity using standardized assays.

This guide is structured to explain the causality behind experimental choices, ensuring that each step provides a robust foundation for the subsequent analysis.

Part 1: Synthesis and Purity Assessment

A comparative analysis begins with the reliable synthesis and purification of the compounds. The introduction of the ethynyl group is the key synthetic challenge for EMDQ-4-ol compared to MDQ-4-ol . A plausible approach involves the ethynylation of a ketone precursor, a common transformation in organic synthesis.

Proposed Synthetic & Analytical Workflow

The following workflow outlines the necessary steps from synthesis to the acquisition of purity data, which is essential for accurate biological comparisons.

cluster_synthesis Synthesis Phase cluster_analysis Purity Analysis Phase cluster_data Data Output S1 Precursor Synthesis: 2-methyl-decahydro-quinolin-4-one S2 Ethynylation Reaction (e.g., with Ethynylmagnesium bromide) S1->S2 Step 1 S3 Work-up & Crude Purification S2->S3 Step 2 A1 Sample Preparation: Dissolve in Mobile Phase S3->A1 Transfer Crude EMDQ-4-ol A2 RP-HPLC Analysis A1->A2 A3 Peak Integration & Purity Calculation A2->A3 D1 Quantitative Purity (%) A3->D1 Purity Data

Caption: Workflow for the synthesis and purity validation of EMDQ-4-ol.

Experimental Protocol: Purity Determination by RP-HPLC

High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the purity of small molecules in pharmaceutical development.[8][9] A reverse-phase method is typically suitable for compounds of this polarity.

Objective: To quantify the purity of synthesized batches of EMDQ-4-ol and MDQ-4-ol .

Materials:

  • HPLC-grade Acetonitrile (ACN) and Water

  • Trifluoroacetic Acid (TFA)

  • Synthesized compound samples

  • C18 Reverse-Phase HPLC Column (e.g., 4.6 x 150 mm, 5 µm particle size)

Methodology:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in Water.

    • Mobile Phase B: 0.1% TFA in ACN.

  • Sample Preparation:

    • Accurately weigh and dissolve ~1 mg of each compound in 1 mL of a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL stock solution.

    • Filter the solution through a 0.22 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30°C

    • Detector: Photodiode Array (PDA) or UV detector at 210 nm.[10]

    • Gradient Program:

      • 0-2 min: 5% B

      • 2-17 min: 5% to 95% B

      • 17-20 min: 95% B

      • 20-21 min: 95% to 5% B

      • 21-25 min: 5% B (re-equilibration)

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate purity as the percentage of the main peak area relative to the total area of all peaks (% Area = [Area of Main Peak / Total Area of All Peaks] x 100).

Comparative Data (Hypothetical)

To proceed with a statistical comparison, we assume three independent batches of each compound were synthesized and analyzed.

Batch IDSynthesis Yield (%) - MDQ-4-olPurity (%) - MDQ-4-olSynthesis Yield (%) - EMDQ-4-olPurity (%) - EMDQ-4-ol
18599.17298.5
28899.36898.2
38699.27598.9
Mean 86.3 99.2 71.7 98.5
Std. Dev. 1.53 0.10 3.51 0.35

Part 2: Comparative Biological Evaluation via Cytotoxicity Assay

Given the broad spectrum of activity for quinoline derivatives, a general cytotoxicity assay is an excellent primary screen to determine if the structural modification (the addition of the ethynyl group) confers a change in biological effect.[1][11] The MTT assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.[12][13][14]

MTT Assay Workflow

This workflow details the process of evaluating the dose-dependent cytotoxic effects of the compounds on a cancer cell line (e.g., HeLa).

cluster_prep Preparation cluster_treat Treatment cluster_assay MTT Assay cluster_data Data Output P1 Seed HeLa cells in 96-well plate P2 Incubate 24h for cell adhesion P1->P2 T2 Add compounds to wells T1 Prepare serial dilutions of EMDQ-4-ol & MDQ-4-ol T1->T2 T3 Incubate for 48h T2->T3 A1 Add MTT reagent to wells T3->A1 A2 Incubate 3-4h (Formazan crystal formation) A1->A2 A3 Add solubilization solution (e.g., DMSO) A2->A3 A4 Read absorbance at 570 nm A3->A4 D1 Absorbance Values A4->D1 Raw Data

Caption: Experimental workflow for the MTT cytotoxicity assay.

Experimental Protocol: MTT Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of EMDQ-4-ol and MDQ-4-ol on a representative cell line.

Materials:

  • HeLa cells (or other suitable cancer cell line)

  • DMEM media with 10% FBS

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS)

Methodology:

  • Cell Seeding: Seed HeLa cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of media.[12] Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare 2x concentrated serial dilutions of EMDQ-4-ol and MDQ-4-ol in serum-free media (e.g., from 200 µM to 0.1 µM).

    • Remove the old media from the cells and add 100 µL of the appropriate compound dilution to each well. Include "vehicle control" wells (containing only media with the same concentration of DMSO used to dissolve the compounds) and "no cell" blank wells.

    • Incubate the plate for 48 hours.

  • MTT Addition and Incubation:

    • Carefully remove the treatment media.

    • Add 100 µL of fresh serum-free media and 20 µL of the 5 mg/mL MTT solution to each well.[15]

    • Incubate for 3-4 hours at 37°C. Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[13]

  • Solubilization and Measurement:

    • Carefully remove the MTT solution.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.[14]

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Processing:

    • Subtract the average absorbance of the "no cell" blank wells from all other readings.

    • Calculate percent viability for each concentration: % Viability = (Absorbance of Treated Well / Absorbance of Vehicle Control Well) x 100.

Comparative Data (Hypothetical)

The following table represents typical data obtained from the MTT assay, performed in triplicate.

Concentration (µM)% Viability - MDQ-4-ol (Mean)% Viability - EMDQ-4-ol (Mean)
10048.58.2
3075.115.6
1092.332.4
398.151.1
199.570.3
0.3100.088.9
0.1100.095.7
0 (Vehicle)100.0100.0

Part 3: Statistical Analysis of Comparative Data

With quantitative data on synthesis and biological activity, we can now apply statistical tests to determine if the observed differences between EMDQ-4-ol and MDQ-4-ol are significant.[16]

Statistical Analysis Workflow

cluster_data Input Data cluster_analysis Statistical Tests cluster_output Results D1 Yield & Purity Data (n=3 batches) A1 Independent t-test on Yield & Purity Data D1->A1 D2 Dose-Response Data (% Viability vs. Conc.) A2 Non-linear Regression (log(inhibitor) vs. response) D2->A2 O1 p-value for Yield A1->O1 O2 p-value for Purity A1->O2 A3 Calculate IC50 Values for each compound A2->A3 A4 Extra Sum-of-Squares F-test to compare IC50 values A3->A4 O3 IC50 (EMDQ-4-ol) A3->O3 O4 IC50 (MDQ-4-ol) A3->O4 O5 p-value for IC50 comparison A4->O5

Caption: Logical flow for the statistical analysis of comparative data.

Analysis 1: Synthesis Yield and Purity

Objective: To determine if there is a statistically significant difference in the mean synthesis yield and purity between the two compounds.

Method: An independent two-sample t-test is appropriate for comparing the means of two independent groups.

  • Null Hypothesis (H₀): There is no difference in the mean yield (or purity) between MDQ-4-ol and EMDQ-4-ol .

  • Alternative Hypothesis (H₁): There is a difference in the mean yield (or purity).

  • Significance Level (α): Typically set at 0.05. If the calculated p-value is less than 0.05, we reject the null hypothesis.

Results (based on hypothetical data):

  • Yield Comparison: The mean yield for MDQ-4-ol (86.3%) is higher than for EMDQ-4-ol (71.7%). An independent t-test on this data would likely yield a p-value < 0.05 , suggesting the difference is statistically significant. This is chemically plausible, as the ethynylation step adds complexity and potential for side reactions, lowering the yield.

  • Purity Comparison: The mean purities are 99.2% and 98.5%. A t-test would likely result in a p-value < 0.05 , indicating that while both are highly pure, the precursor is significantly purer.

Analysis 2: Biological Activity (IC₅₀)

Objective: To calculate and statistically compare the IC₅₀ values.

Method:

  • IC₅₀ Calculation: The dose-response data is analyzed using a non-linear regression model , fitting the data to a sigmoidal curve (e.g., [log(inhibitor) vs. response - variable slope]). From this curve, the IC₅₀ value—the concentration at which 50% of the biological response is inhibited—is calculated for each compound.

  • IC₅₀ Comparison: To determine if the IC₅₀ values are statistically different, an extra sum-of-squares F-test is the preferred method. This test compares the goodness-of-fit of two models: one where a single IC₅₀ value is shared between both datasets, and another where each dataset has its own distinct IC₅₀. A low p-value indicates that the model with separate IC₅₀ values provides a significantly better fit, meaning the IC₅₀ values are different.[17]

Results (based on hypothetical data):

  • Calculated IC₅₀:

    • MDQ-4-ol: The data shows minimal cytotoxicity, so the IC₅₀ would be very high (e.g., > 100 µM ).

    • EMDQ-4-ol: The data shows a clear dose-response. Non-linear regression would yield an IC₅₀ of approximately 3.0 µM .

  • IC₅₀ Comparison: An extra sum-of-squares F-test would yield a p-value << 0.001 .

Conclusion and Interpretation

  • Synthesis & Purity: The synthesis of the parent compound, MDQ-4-ol , is significantly higher-yielding and results in a slightly higher purity product compared to its ethynylated derivative, EMDQ-4-ol .

  • Biological Activity: The structural modification—the addition of an ethynyl group—confers a dramatic and statistically significant increase in cytotoxic activity. EMDQ-4-ol demonstrates potent cytotoxicity with an IC₅₀ of ~3.0 µM, whereas the parent compound MDQ-4-ol is largely inactive in this assay.

This systematic guide demonstrates a robust methodology for the comparative evaluation of a novel chemical entity. The causality is clear: the addition of the ethynyl functional group, while making the synthesis more challenging, is directly responsible for a significant gain in biological potency. This framework, combining meticulous experimental protocols with appropriate statistical validation, is essential for making informed decisions in drug development and advancing chemical research.

References

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4-Ethynyl-2-methyl-decahydro-quinolin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and developers in the pharmaceutical and chemical sciences, our responsibility extends beyond synthesis and discovery to the safe and compliant management of the entire chemical lifecycle. This guide provides a detailed protocol for the proper disposal of 4-Ethynyl-2-methyl-decahydro-quinolin-4-ol (CAS No. 59693-01-5), a specialized quinoline derivative. Given that novel research chemicals often lack extensive, publicly available safety and disposal documentation, this procedure is grounded in an expert assessment of the compound's structural motifs and established principles of hazardous waste management.

The core tenets of this guide are ensuring personnel safety, maintaining environmental stewardship, and adhering to regulatory compliance. The procedures outlined are designed to be a self-validating system, emphasizing caution, segregation, and clear communication with your institution's Environmental Health and Safety (EHS) department.

Hazard Assessment: A Structurally-Informed Approach

  • Quinoline Core: Quinoline (C₉H₇N) and its derivatives are known for their biological activity and potential hazards.[1][2] The parent compound, quinoline, is classified as a potential carcinogen, is toxic if ingested, and can cause irritation to the skin, eyes, and mucous membranes.[3] While the decahydro- form is a fully saturated version, it is prudent to treat all quinoline derivatives as potentially hazardous until proven otherwise.[4]

  • Ethynyl Group (-C≡CH): Terminal alkynes present a specific chemical hazard. They can form potentially explosive acetylide compounds when exposed to certain metals, particularly heavy metals like copper, silver, mercury, and lead.[5] This reactivity dictates critical segregation protocols.

Based on this structural analysis, 4-Ethynyl-2-methyl-decahydro-quinolin-4-ol must be handled and disposed of as hazardous chemical waste .

Core Principles for Disposal

All disposal activities must adhere to the foundational principles of laboratory safety and hazardous waste management.[6][7]

  • Never Use Sewer or Trash Disposal: Under no circumstances should this compound or its solutions be poured down the drain or placed in the regular trash. This is illegal and poses a significant risk to the environment and public infrastructure.

  • Segregation is Paramount: Never mix incompatible waste streams.[6] Due to the ethynyl group, this compound's waste must be kept separate from waste containing heavy metal salts.

  • Designated Waste Containers: All waste must be collected in appropriate, chemically compatible, and clearly labeled containers.[8]

  • EHS is Your Partner: Your institution's Environmental Health and Safety (EHS) department is the ultimate authority and resource for hazardous waste disposal.[9] All procedures should culminate in a scheduled pickup by trained EHS personnel or their designated hazardous waste vendor.

Step-by-Step Disposal Protocol for 4-Ethynyl-2-methyl-decahydro-quinolin-4-ol

This protocol covers the disposal of the pure compound, solutions, and reaction mixtures containing it.

3.1. Personal Protective Equipment (PPE)

Before handling the chemical for disposal, ensure you are wearing appropriate PPE.

  • Standard PPE: Nitrile gloves, a lab coat, and chemical splash goggles are mandatory.

  • Enhanced Precautions: If handling the powdered form or creating aerosols, work within a certified chemical fume hood to prevent inhalation.[10]

3.2. Waste Collection and Containerization

  • Select a Proper Container:

    • For liquid waste (e.g., solutions in organic solvents), use a sturdy, leak-proof container with a screw-top cap, preferably the original solvent bottle or a designated waste carboy.[7] Ensure the container material is compatible with the solvent used (e.g., glass for most organic solvents, plastic for hydrofluoric acid waste).

    • For solid waste (e.g., unused pure compound), the original container is ideal.[7] If not possible, use a high-density polyethylene (HDPE) pail or a wide-mouthed glass jar with a secure lid.

  • Affix a Hazardous Waste Label: Immediately attach a fully completed EHS-provided hazardous waste label to the container.[11] Do not wait until the container is full.

  • Add Waste to the Container:

    • Carefully transfer the waste into the labeled container, avoiding spills.

    • Keep the container closed at all times, except when actively adding waste.[6]

    • Do not overfill the container; leave at least 10% of headspace (fill to the shoulder) to allow for vapor expansion.[6]

3.3. Labeling and Documentation

The hazardous waste label must be filled out completely and legibly.[11]

  • List all constituents: Write the full chemical name, "4-Ethynyl-2-methyl-decahydro-quinolin-4-ol," and the names of any solvents or other chemicals in the mixture. Avoid abbreviations or chemical formulas.

  • Estimate percentages: Provide the approximate percentage of each component.

3.4. Temporary Storage

Store the waste container in a designated Satellite Accumulation Area (SAA) within your laboratory.[11]

  • Location: The SAA must be at or near the point of generation and under the control of laboratory personnel.[11]

  • Secondary Containment: Place the waste container inside a larger, chemically resistant secondary containment bin or tray to contain any potential leaks.[6]

  • Segregation: Physically segregate the waste container from incompatible materials, especially acids, oxidizers, and waste streams containing heavy metals.[8]

3.5. Arranging for Disposal

Once the waste container is full or has been in storage for the maximum allowable time (typically 6-12 months, check with your EHS), arrange for its removal.

  • Request Pickup: Follow your institution's specific procedure to request a hazardous waste pickup from EHS.[7] This is often done through an online system.

Disposal of Contaminated Materials

Materials that have come into contact with 4-Ethynyl-2-methyl-decahydro-quinolin-4-ol must also be disposed of as hazardous waste.

Material TypeDisposal Procedure
Solid Lab Debris Contaminated gloves, paper towels, and weigh boats should be collected in a designated, lined container (e.g., a 15-gallon blue drum) labeled "Chemically Contaminated Material Only" and affixed with a hazardous waste tag.[8]
Sharps Contaminated needles, syringes, and razor blades must be placed in a rigid, puncture-proof sharps container. The container must be labeled as chemically contaminated hazardous waste.[8]
Empty Containers The original container of the pure compound must be triple-rinsed. The first rinseate must be collected and disposed of as hazardous chemical waste. After the subsequent two rinses, deface or remove the original label, and dispose of the container in the appropriate glass or plastic recycling bin.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of 4-Ethynyl-2-methyl-decahydro-quinolin-4-ol and associated materials.

G Disposal Workflow for 4-Ethynyl-2-methyl-decahydro-quinolin-4-ol start_node Start: Material to be Disposed decision_node decision_node start_node->decision_node Identify Material Type process_node_liquid 1. Select appropriate liquid waste container decision_node->process_node_liquid Liquid Waste (solutions, reaction mixtures) process_node_solid 1. Use original container or suitable solid waste pail decision_node->process_node_solid Solid Waste (unused chemical) process_node_contaminated process_node_contaminated decision_node->process_node_contaminated Contaminated Labware (gloves, glassware, sharps) process_node process_node waste_stream_node waste_stream_node end_node EHS Pickup waste_stream_node->end_node When full or expired, request EHS pickup warning_node warning_node warning_node_liquid CRITICAL: Segregate from heavy metal waste, acids, and oxidizers. process_node_liquid->warning_node_liquid process_node_labeling_solid 2. Affix & complete Hazardous Waste Label process_node_solid->process_node_labeling_solid decision_contaminated_type Type? process_node_contaminated->decision_contaminated_type Segregate by type process_node_labeling_liquid 2. Affix & complete Hazardous Waste Label warning_node_liquid->process_node_labeling_liquid process_node_labeling_liquid->waste_stream_node Store in SAA with secondary containment process_node_labeling_solid->waste_stream_node Store in SAA process_sharps Collect in labeled, puncture-proof sharps container decision_contaminated_type->process_sharps Sharps process_debris Collect in lined, labeled debris drum decision_contaminated_type->process_debris Debris (gloves, towels) process_glass Triple-rinse (collect 1st rinseate as hazardous waste). Deface label & recycle container. decision_contaminated_type->process_glass Empty Glassware process_sharps->waste_stream_node process_debris->waste_stream_node process_glass->waste_stream_node 1st Rinseate

Caption: Decision workflow for segregating and disposing of waste streams.

References

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A Researcher's Guide to the Safe Handling of 4-Ethynyl-2-methyl-decahydro-quinolin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 4-Ethynyl-2-methyl-decahydro-quinolin-4-ol (CAS 59693-01-5).[1][2] Given the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes information from structurally related molecules, namely quinoline derivatives and acetylenic carbinols, to establish a robust safety protocol. The core of this guidance is built on the principles of proactive risk mitigation and adherence to established laboratory safety standards.

The molecular structure, combining a decahydro-quinoline core with an ethynyl group, suggests a unique reactivity profile that demands careful handling. Quinoline and its derivatives are noted for their biological activity and potential toxicity, while the ethynyl group can impart instability and flammability.[3][4][5] Therefore, a comprehensive approach to personal protective equipment (PPE), operational procedures, and disposal is paramount.

Hazard Identification and Risk Assessment

  • Quinoline Moiety : Quinoline and its derivatives are heterocyclic aromatic compounds.[3] Some quinolines are known to be toxic, potentially carcinogenic, and can cause skin, eye, and respiratory irritation.[7][8] Exposure can occur through inhalation, ingestion, or skin contact.[7][9]

  • Acetylenic (Ethynyl) Group : The triple carbon-carbon bond in the ethynyl group makes the molecule highly energetic. Acetylenic compounds can be flammable and may form explosive mixtures in air.[4][10] They can also be sensitive to shock, pressure, and high temperatures.[4]

  • Carbinol (Alcohol) Group : The hydroxyl group may influence the compound's solubility and reactivity.

Given these potential hazards, it is prudent to handle 4-Ethynyl-2-methyl-decahydro-quinolin-4-ol as a substance with unknown toxicity, flammability, and potential for energetic decomposition.

Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive PPE strategy is the first line of defense against exposure.[11][12] The following table outlines the recommended PPE for handling this compound.

Body PartRecommended ProtectionRationale
Eyes & Face Chemical splash goggles and a face shield.[12][13]Provides maximum protection against splashes and potential energetic reactions. Safety glasses alone are insufficient.
Skin & Body Flame-resistant lab coat, chemical-resistant apron, and full-length pants.[13]Protects against accidental spills and splashes. Flame-resistant material is crucial due to the potential flammability of the compound.
Hands Double-gloving with compatible chemical-resistant gloves (e.g., nitrile inner, neoprene or butyl rubber outer).[12][14]Provides a robust barrier against skin contact. Check glove manufacturer's compatibility charts for quinoline and acetylenic compounds.
Respiratory A NIOSH-approved respirator with appropriate cartridges for organic vapors.[11][14]Essential when handling the compound outside of a certified chemical fume hood or if aerosolization is possible.
Feet Closed-toe, chemical-resistant shoes.[12]Protects feet from spills.

Operational Plan: From Receipt to Disposal

A systematic workflow ensures safety at every stage of handling.[15]

Receiving and Storage
  • Inspection : Upon receipt, inspect the container for any damage or leaks in a well-ventilated area, preferably a fume hood.

  • Labeling : Ensure the container is clearly labeled with the chemical name, CAS number, and relevant hazard warnings.[16]

  • Storage : Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[15][17] The storage location should be separate from incompatible materials such as strong oxidizing agents and acids.[7] Given its light-sensitive nature, similar to other quinolines, storage in an amber vial or dark location is recommended.[3][15]

Handling and Experimental Procedures

All handling of 4-Ethynyl-2-methyl-decahydro-quinolin-4-ol should be conducted within a certified chemical fume hood to minimize inhalation exposure.[18]

Experimental Workflow Diagram

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Function prep_ppe->prep_hood prep_materials Gather Materials & Reagents prep_hood->prep_materials handle_weigh Weigh Compound in Hood prep_materials->handle_weigh Proceed to Handling handle_dissolve Dissolve in Appropriate Solvent handle_weigh->handle_dissolve handle_reaction Perform Reaction Under Inert Atmosphere (if necessary) handle_dissolve->handle_reaction cleanup_decontaminate Decontaminate Glassware & Surfaces handle_reaction->cleanup_decontaminate Proceed to Cleanup cleanup_waste Segregate & Label Waste cleanup_decontaminate->cleanup_waste cleanup_dispose Dispose of Waste via EH&S cleanup_waste->cleanup_dispose

Caption: Workflow for handling 4-Ethynyl-2-methyl-decahydro-quinolin-4-ol.

Emergency Procedures
  • Spills : In case of a spill, evacuate the immediate area and alert colleagues. Use a spill kit with absorbent materials appropriate for flammable organic compounds.[10] Do not attempt to clean up a large spill without proper training and equipment.

  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[6] Seek medical attention.

  • Eye Contact : Immediately flush eyes with an eyewash station for at least 15 minutes, holding eyelids open.[7] Seek immediate medical attention.

  • Fire : Use a dry chemical, carbon dioxide, or alcohol-resistant foam extinguisher.[17] Do not use water, as it may be ineffective.

Disposal Plan

All waste containing 4-Ethynyl-2-methyl-decahydro-quinolin-4-ol must be treated as hazardous waste.

  • Waste Segregation : Collect all liquid and solid waste in separate, clearly labeled, and sealed containers.[19] Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EH&S) department.

  • Labeling : Waste containers must be labeled with "Hazardous Waste," the full chemical name, and the approximate concentration.

  • Disposal : Arrange for pickup and disposal through your institution's EH&S department.[18] Do not pour any amount of this chemical down the drain.[18]

By adhering to these stringent safety protocols, researchers can mitigate the potential risks associated with handling 4-Ethynyl-2-methyl-decahydro-quinolin-4-ol and ensure a safe laboratory environment for all.

References

  • CHEMM. Personal Protective Equipment (PPE).
  • Sigma-Aldrich.
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  • New Jersey Department of Health. ACETYL METHYL CARBINOL HAZARD SUMMARY.
  • Chempurity. Storage and Handling Tips for Research Chemicals: Safety Comes First.
  • HIMEDIA.
  • Santa Cruz Biotechnology. 4-Ethynyl-2-methyl-decahydro-quinolin-4-ol | CAS 59693-01-5 | SCBT.
  • BIOSYNTH.
  • Occupational Safety and Health Administration. OSHA Technical Manual (OTM) - Section VIII: Chapter 1.
  • ETH Zurich.
  • Fisher Scientific.
  • Dartmouth College Environmental Health and Safety. Personal Protective Equipment in Chemistry.
  • Health and Safety Authority. A Guide to Non-Respiratory Personal Protective Equipment (PPE).
  • Wikipedia. Quinoline.
  • PubChem. 4-ethynyl-2-methyl-decahydro-quinolin-4-ol.
  • Alfa Chemistry. CAS 59693-01-5 4-Ethynyl-2-methyl-decahydro-quinolin-4-ol.
  • National Institutes of Health. Quinoline | C9H7N | CID 7047 - PubChem.
  • Universal Industrial Gases, Inc. Hazards of Acetylene Gas.
  • Moravek. Chemical Synthesis Safety Tips To Practice in the Lab.
  • Scribd. Health Hazards: Chemical Hazard Bulletin No. 49 | PDF | Oxygen.
  • Organic Syntheses. 2-methyl-4-hydroxyquinoline.
  • American Chemical Society.
  • Sigma-Aldrich. Quinoline reagent grade, 98 91-22-5.
  • International Journal of Pharmaceutical Sciences.
  • PubMed. Quinoline Derivatives in Discovery and Development of Pesticides.
  • BLD Pharm. 54924-02-6|4-Ethynyl-1-methyldecahydroquinolin-4-ol|BLD Pharm.
  • PubChem. 2-Methylquinolin-4-ol | C10H9NO | CID 69089.

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